molecular formula C15H11BrN2O B1419237 N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide CAS No. 1157457-17-4

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Cat. No.: B1419237
CAS No.: 1157457-17-4
M. Wt: 315.16 g/mol
InChI Key: VPXLEUZUEFZJTF-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide (CAS 1157457-17-4) is a brominated small molecule with the molecular formula C 15 H 11 BrN 2 O and a molecular weight of 315.16 g/mol . This compound, classified under HS code 2926909090, serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research . Its structure features a benzamide core substituted with a 5-bromo-2-methylphenyl group on the nitrogen and a cyano group at the meta-position of the benzoyl ring, which can be verified by its SMILES code: BrC1=CC(=C(C=C1)C)NC(C2=CC(=CC=C2)C#N)=O . This specific arrangement provides distinct electronic properties and makes the compound a valuable precursor for synthesizing more complex molecules, particularly in the development of pharmaceutical candidates and functional materials. Researchers utilize this bromo- and cyano-functionalized compound in cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations), where the bromo substituent acts as a handle for metal-catalyzed transformations, and the polar cyano group can influence solubility and molecular recognition. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in accordance with laboratory safety protocols. This product has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Key precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, washing carefully with water for several minutes while removing contact lenses, if present (P305+P351+P338) . For safe handling, store the material sealed in a dry environment at room temperature .

Properties

IUPAC Name

N-(5-bromo-2-methylphenyl)-3-cyanobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-5-6-13(16)8-14(10)18-15(19)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXLEUZUEFZJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656360
Record name N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157457-17-4
Record name N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" CAS number 1157457-17-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide (CAS: 1157457-17-4)

Executive Summary

This compound is a substituted benzamide that serves as a crucial intermediate in the synthesis of advanced pharmaceutical compounds. Its molecular architecture, featuring a brominated aniline moiety and a cyanobenzoyl group, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its primary application as a precursor in the development of targeted therapeutics, particularly kinase inhibitors for oncology.[1] This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this high-value chemical entity.

Compound Identification and Physicochemical Properties

This compound is identified by the CAS number 1157457-17-4.[2] Its structure consists of a 3-cyanobenzamide core attached to a 5-bromo-2-methylphenyl ring. The presence of the bromo- group provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the cyano- and methyl- groups influence the compound's steric and electronic properties, which are critical for its role in constructing more complex molecular targets.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of the compound are summarized in the table below, compiled from various chemical data providers.[3][4][5]

PropertyValueSource
CAS Number 1157457-17-4[2]
Molecular Formula C₁₅H₁₁BrN₂O[3]
Molecular Weight 315.17 g/mol [3]
MDL Number MFCD12719083[2][5]
Exact Mass 314.005 g/mol [3]
LogP 3.95[3]
Topological Polar Surface Area (PSA) 52.89 Ų[3]
Hazard Codes Xi (Irritant)[3]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via an amide coupling reaction between 3-cyanobenzoic acid and 5-bromo-2-methylaniline. This approach is a cornerstone of medicinal chemistry for constructing the robust amide linkage. The protocol described below is a self-validating system based on standard, high-yield synthetic methodologies.

Synthetic Scheme

G cluster_0 Activation Step cluster_1 Coupling Step reactant1 3-Cyanobenzoic Acid reagent SOCl₂ or HATU/DIPEA reactant1->reagent Activation reactant2 5-Bromo-2-methylaniline product N-(5-Bromo-2-methylphenyl) -3-cyanobenzamide reactant2->product Amide Formation intermediate 3-Cyanobenzoyl Chloride (Acyl Chloride Intermediate) reagent->intermediate intermediate->product Amide Formation exp1 Path A: Acyl Chloride formation ensures high reactivity. intermediate->exp1 exp2 Path B: Peptide coupling reagents enable a one-pot reaction under milder conditions. product->exp2

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol (Acyl Chloride Method)

This protocol prioritizes reactivity and ease of purification by proceeding through an acyl chloride intermediate.

Step 1: Activation of 3-Cyanobenzoic Acid

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-cyanobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • Causality Insight: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride. DMF catalyzes this transformation by forming the Vilsmeier reagent in situ, which is the active acylating agent.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 3-cyanobenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling Reaction

  • In a separate flask, dissolve 5-bromo-2-methylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 3-cyanobenzoyl chloride (from Step 1) in the same anhydrous solvent to the aniline solution.

    • Causality Insight: The reaction is performed at 0 °C to control its exothermicity. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting aniline.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

Step 3: Work-up and Purification

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Self-Validation: The acid wash removes unreacted aniline and the base, while the bicarbonate wash removes any remaining acidic species. The brine wash removes residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure this compound.

Application in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a common driver of cancer cell proliferation and survival.

Role as a Core Scaffold

The benzamide structure is a well-established scaffold in medicinal chemistry. The specific functionalities of this compound are strategically positioned for building more complex, biologically active molecules.

  • The Bromo Group: This is the most critical feature for downstream elaboration. It serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aromatic, heteroaromatic, or aliphatic groups. This modularity is essential for exploring the structure-activity relationship (SAR) during lead optimization.

  • The Amide Linker: Provides structural rigidity and acts as a hydrogen bond donor and acceptor, which is crucial for binding to the hinge region of many kinase active sites.

  • The Cyanophenyl Moiety: The cyano group can engage in specific interactions within a protein's binding pocket and influences the overall electronics and solubility of the final compound.

  • The Methyl Group: The ortho-methyl group on the aniline ring imparts a conformational twist to the molecule. This steric influence can be critical for achieving selective binding to a target kinase over other closely related kinases, thereby reducing off-target effects and improving the safety profile of the potential drug.[6][7]

Workflow in Kinase Inhibitor Development

G A Start: N-(5-Bromo-2-methylphenyl) -3-cyanobenzamide B Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Reagent: Arylboronic Acid A->B Introduce Diversity C Step 2: Further Functionalization (Optional) B->C Modify Periphery D Final Product: Advanced Kinase Inhibitor (e.g., FGFR/RAF Inhibitor) C->D Finalize Candidate E Biological Screening: - Kinase Assays - Cell Proliferation Assays - In Vivo Models D->E Evaluate Activity

Caption: Role as a key intermediate in a typical drug discovery workflow.

This compound serves as a foundational fragment in fragment-based drug design or as a core structure in lead optimization campaigns. For instance, related benzamide structures have been successfully employed in the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[8] The ability to rapidly generate a library of analogues by modifying the bromo- position is a key advantage that accelerates the discovery of potent and selective drug candidates.

Safety and Handling

According to available data, this compound is classified with the hazard code "Xi," indicating it is an irritant.[3] Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[9]

Conclusion

This compound (CAS: 1157457-17-4) is more than a simple organic molecule; it is a strategically designed building block that holds significant value for the pharmaceutical industry. Its well-defined structure, featuring a reactive bromine handle and other key pharmacophoric elements, makes it an ideal starting point for the synthesis of complex kinase inhibitors. The robust and scalable synthesis protocol further enhances its utility in drug discovery programs. This guide has provided the essential technical details and scientific context for researchers to effectively utilize this compound in their pursuit of novel therapeutics.

References

  • Chemsrc. (n.d.). CAS#:1157457-17-4 | this compound. Retrieved January 6, 2026, from [Link]

  • Angene. (n.d.). This compound | 1157457-17-4. Retrieved January 6, 2026, from [Link]

  • Huang, S., et al. (2016). United States Patent US 9,499,503 B2. Google Patents. Retrieved January 6, 2026, from [Link]

  • Huang, S., et al. (2016). United States Patent US 9,289,421 B2. Google Patents. Retrieved January 6, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • Raza, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved January 6, 2026, from [Link]

  • Zhang, L., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar. Retrieved January 6, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a compound of interest in medicinal chemistry, holds potential as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncological applications.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development pipelines. These properties govern its behavior in biological systems, influence formulation strategies, and are critical for ensuring purity, stability, and reproducibility in synthetic processes.

This guide provides a detailed framework for the systematic physicochemical characterization of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a robust methodological guide for researchers to generate and interpret the necessary data in their own laboratories. We will delve into the core analytical techniques required to elucidate its fundamental properties, underpinned by the scientific rationale for each experimental choice.

Compound at a Glance:

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1157457-17-4
Molecular Formula C₁₅H₁₁BrN₂O
Molecular Weight 315.16 g/mol

Section 1: Purity and Structural Integrity Assessment

The foundational step in characterizing any compound is to establish its purity and confirm its chemical structure. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: A reverse-phase HPLC method is the logical choice for a molecule like this compound, given its predominantly nonpolar structure. A C18 column is a versatile starting point. The selection of the mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is critical for achieving good separation of the main compound from any impurities. A gradient elution is often preferred over an isocratic one in method development as it can resolve compounds with a wider range of polarities and reduce run times.

Trustworthiness: A robust HPLC method must be validated for its linearity, accuracy, and precision to ensure the reliability of the purity assessment. The peak area of the main compound should be proportional to its concentration across a defined range.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a column oven.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over the course of the run (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, or select a common wavelength such as 254 nm.

    • Injection Volume: 10 µL

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate

Caption: Workflow for HPLC purity determination.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. For a compound of this complexity, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the different structural fragments (the bromo-methyl-phenyl ring, the amide linker, and the cyano-benzoyl ring).

Trustworthiness: The combined data from 1D and 2D NMR experiments provides a self-validating system for structural confirmation. The observed chemical shifts, coupling constants, and correlations should be consistent with the proposed structure of this compound.

Experimental Protocol: NMR Structural Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is important to avoid signal overlap with the analyte.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY: Acquire a 2D homonuclear correlation spectrum to identify proton-proton couplings within the same spin system.

    • HSQC: Acquire a 2D heteronuclear correlation spectrum to identify direct one-bond proton-carbon correlations.

    • HMBC: Acquire a 2D heteronuclear correlation spectrum to identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting the different structural fragments.

  • Data Analysis:

    • Assign the proton signals based on their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values.

    • Assign the carbon signals using the ¹³C and HSQC spectra.

    • Use the COSY and HMBC correlations to confirm the connectivity between atoms and build the final structure.

Visualization of NMR Logic:

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Backbone) C13->HSQC C13->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical flow of NMR experiments for structural elucidation.

Section 2: Fundamental Physicochemical Properties

Once purity and structure are confirmed, the next step is to determine the fundamental physicochemical properties that will dictate the compound's behavior in various applications.

Melting Point

Expertise & Experience: The melting point is a simple yet powerful indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid. Impurities will typically depress and broaden the melting range. The capillary method using a calibrated melting point apparatus is the standard and most reliable technique.

Trustworthiness: The determination should be repeated at least twice to ensure reproducibility. A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for an accurate measurement.

Experimental Protocol: Melting Point Determination

  • Instrumentation: A calibrated melting point apparatus (e.g., Mel-Temp or similar).

  • Sample Preparation: Finely powder a small amount of the crystalline compound. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has turned into a clear liquid (T₂). The melting range is T₁ - T₂.

Solubility

Expertise & Experience: Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility. It is important to assess solubility in a range of relevant media, including aqueous buffers at different pH values (e.g., pH 2.0, 7.4, and 9.0) to understand the impact of ionization, as well as in organic solvents used in synthesis and formulation.

Trustworthiness: The system must reach equilibrium, which can take 24-72 hours. The concentration of the dissolved compound should be measured by a validated analytical method, such as HPLC-UV, to ensure accuracy.

Experimental Protocol: Shake-Flask Solubility Determination

  • Instrumentation: A temperature-controlled shaker, centrifuge, a validated HPLC-UV system.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

Visualization of Solubility Workflow:

Solubility_Workflow Start Add Excess Compound to Solvent Equilibrate Equilibrate with Shaking (24-48h at constant T) Start->Equilibrate Separate Centrifuge/Filter to Separate Solid from Supernatant Equilibrate->Separate Analyze Quantify Concentration in Supernatant by HPLC Separate->Analyze Result Determine Solubility (e.g., mg/mL) Analyze->Result

Caption: Workflow for shake-flask solubility determination.

Lipophilicity (LogP)

Expertise & Experience: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental determination can be complex, a calculated LogP (cLogP) provides a valuable initial estimate. Various software packages utilize fragment-based or atom-based methods to predict LogP.

Predicted Physicochemical Properties:

While experimental data is pending, computational models can provide initial estimates for certain properties.

PropertyPredicted ValueSource
Boiling Point 366.0 ± 42.0 °C
Density 1.50 ± 0.1 g/cm³
pKa 12.01 ± 0.70

Disclaimer: These are computationally predicted values and should be confirmed by experimental determination.

Section 3: Spectroscopic and Thermal Properties

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, and a high-resolution mass spectrometer (such as a time-of-flight or Orbitrap instrument) can confirm the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Instrumentation: An LC-MS system with an ESI source and a high-resolution mass analyzer.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Acquire the spectrum in both positive and negative ion modes to determine the most abundant molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

  • Data Analysis: Compare the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₁₅H₁₁BrN₂O to confirm the elemental composition.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule. For this compound, characteristic peaks would be expected for the N-H stretch, C=O stretch (amide), C≡N stretch (nitrile), and various aromatic C-H and C=C vibrations.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The systematic application of the analytical methodologies outlined in this guide will enable researchers to build a comprehensive physicochemical profile of this compound. This data is not merely a collection of parameters but forms the essential foundation for all subsequent stages of research and development, from guiding synthetic optimization and purification strategies to informing the design of effective and bioavailable drug formulations. Adherence to these rigorous analytical principles ensures the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity and accelerating the journey from chemical entity to potential therapeutic.

References

  • Ivy Fine Chemicals. Benzamide, N-(5-bromo-2-methylphenyl)-3-cyano-. [Link]

  • MySkinRecipes. This compound. [Link]

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An In-Depth Technical Guide to N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a key intermediate in medicinal chemistry. The document details its molecular structure, physicochemical properties, and a proposed synthetic route. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Introduction

This compound is a synthetic organic compound that has garnered interest in the field of pharmaceutical sciences. Its structure, featuring a bromo-substituted phenyl ring linked via an amide bond to a cyanobenzoyl group, makes it a versatile building block for the synthesis of more complex molecules. Specifically, it serves as a crucial intermediate in the development of kinase inhibitors, a class of targeted therapy drugs that block the action of protein kinases, enzymes that are often overactive in cancer cells. The strategic placement of the bromo, methyl, and cyano functional groups allows for a variety of chemical modifications and coupling reactions, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

The molecular structure and key physicochemical properties of this compound are summarized below.

Molecular Structure

The chemical structure of this compound is characterized by a central amide linkage connecting a 5-bromo-2-methylphenyl moiety and a 3-cyanophenyl moiety.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₅H₁₁BrN₂O[1]
Molecular Weight 315.16 g/mol [1]
CAS Number 1157457-17-4[2]
Predicted Boiling Point 366.0 ± 42.0 °C[1]
SMILES BrC1=CC(=C(C=C1)C)NC(C2=CC(=CC=C2)C#N)=O
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves the amidation reaction between 3-cyanobenzoic acid and 5-bromo-2-methylaniline. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Reaction Scheme

Synthesis_Scheme reactant1 3-Cyanobenzoic Acid reagents Coupling Agent (e.g., HATU, HOBt, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) Room Temperature reactant2 5-Bromo-2-methylaniline product This compound reagents->product

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology

Materials:

  • 3-Cyanobenzoic acid

  • 5-Bromo-2-methylaniline

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-cyanobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add 5-bromo-2-methylaniline (1.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide proton. The aromatic region will likely display a complex pattern of multiplets due to the various substitution patterns on the two phenyl rings. The methyl group should appear as a singlet, and the amide proton as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals corresponding to all 15 carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield, and the cyano carbon will also have a characteristic chemical shift. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the attached substituents.

FTIR Spectroscopy

The infrared spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

  • C=O stretch: A strong absorption band around 1650 cm⁻¹ for the amide carbonyl group.

  • C≡N stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ for the nitrile group.

  • C-H aromatic stretch: Peaks above 3000 cm⁻¹.

  • C-H aliphatic stretch: Peaks below 3000 cm⁻¹ for the methyl group.

  • C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active compounds. The bromo substituent provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl or heteroaryl groups, which is a common strategy in the optimization of drug candidates. The cyano group can also be a key pharmacophoric feature or a precursor for other functional groups like amines or carboxylic acids. Its primary application lies in the synthesis of kinase inhibitors for cancer therapy.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its utility as a versatile synthetic intermediate. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a proposed synthetic protocol. The information presented herein is intended to support researchers in their efforts to synthesize and utilize this compound in the development of novel therapeutic agents.

References

  • MySkinRecipes. This compound. [Link]

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An In-depth Technical Guide to the Synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a key intermediate in the development of kinase inhibitors and other pharmaceutical compounds[1]. Two primary, field-proven methodologies are detailed: the direct amide coupling using a carbodiimide reagent and a two-step approach via an acyl chloride intermediate. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and experimental considerations to ensure successful and reproducible synthesis.

Introduction: Significance and Retrosynthetic Analysis

This compound (CAS No. 1157457-17-4) is a bespoke benzamide derivative that serves as a crucial building block in medicinal chemistry[1]. Its structural motifs, including the bromo-substituted aniline and the cyanobenzoyl group, allow for diverse downstream functionalization, making it a valuable precursor for targeted therapeutics.

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond, pointing to two readily accessible starting materials: 3-cyanobenzoic acid and 5-bromo-2-methylaniline.

Figure 1: Retrosynthetic Analysis

G Target This compound Disconnect Amide bond disconnection Target->Disconnect Intermediates Starting Materials Disconnect->Intermediates Acid 3-Cyanobenzoic Acid Intermediates->Acid Aniline 5-Bromo-2-methylaniline Intermediates->Aniline G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification A Dissolve 3-cyanobenzoic acid, 5-bromo-2-methylaniline, and DMAP in DCM B Cool to 0 °C A->B C Add DCC B->C D Stir at room temperature for 18h C->D E Monitor by TLC D->E F Filter off DCU byproduct E->F G Wash with NaHCO3 and brine F->G H Dry organic layer G->H I Purify by column chromatography H->I

Workflow for DCC-mediated amide synthesis.

Experimental Protocol
  • In a clean, dry round-bottom flask, dissolve 3-cyanobenzoic acid (1.0 eq), 5-bromo-2-methylaniline (1.0 eq), and DMAP (0.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Add DCC (1.1 eq) portion-wise to the cooled solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[2]

Synthetic Route 2: Two-Step Synthesis via Acyl Chloride

This alternative route involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with the amine. This method is often higher yielding and avoids the formation of DCU, simplifying purification.

Reaction Principle

In the first step, 3-cyanobenzoic acid reacts with thionyl chloride to form 3-cyanobenzoyl chloride, a highly reactive acylating agent. The subsequent addition of 5-bromo-2-methylaniline results in a rapid and typically exothermic reaction to form the final amide product. A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.

Figure 3: Acyl Chloride Synthesis Pathway

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A 3-Cyanobenzoic Acid B 3-Cyanobenzoyl Chloride A->B + SOCl2 (reflux) D N-(5-Bromo-2-methylphenyl) -3-cyanobenzamide B->D C 5-Bromo-2-methylaniline C->D

Two-step synthesis via an acyl chloride intermediate.

Experimental Protocol

Step 1: Synthesis of 3-Cyanobenzoyl Chloride

  • In a fume hood, add 3-cyanobenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser.

  • Carefully add an excess of thionyl chloride (e.g., 5.0 eq).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting 3-cyanobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 5-bromo-2-methylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-cyanobenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Summary and Characterization

The following table summarizes the key reactants and expected product information.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
3-Cyanobenzoic AcidC₈H₅NO₂147.13Starting Material
5-Bromo-2-methylanilineC₇H₈BrN186.05Starting Material [3]
DCCC₁₃H₂₂N₂206.33Coupling Agent
Thionyl ChlorideSOCl₂118.97Activating Agent
This compoundC₁₅H₁₁BrN₂O315.17Final Product [1]

Successful synthesis should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods: direct DCC coupling and a two-step acyl chloride formation followed by amidation. The choice between these routes will depend on factors such as available reagents, desired scale, and purification preferences. The direct DCC coupling is a convenient one-pot reaction, while the acyl chloride method may offer higher yields and a simpler purification process by avoiding the DCU byproduct. Both methods are robust and, with careful execution, will provide the target compound in good yield and high purity, ready for its application in further synthetic endeavors.

References

  • Google Patents. (n.d.). CN103214396B - Production method of 3-cyanobenzoic acid.
  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • ChemBK. (2024). 5-BROMO-2-METHYLANILINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-methylaniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PMC - NIH. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • PMC - PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic amide bond forming methods. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). Evolution of amide bond formation | Request PDF. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN as a Novel Thiocyanating Reagent. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Laibo Chem. (n.d.). This compound , Package: 25g. Retrieved from [Link]

  • MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) N′-[(E)-(5-Bromo-2-hydroxyphenyl)(phenyl)methylidene]-4-chlorobenzohydrazide. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive technical overview of the synthetic pathway for N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a substituted benzamide with potential applications as a key intermediate in pharmaceutical and materials science research. We will dissect the retrosynthetic logic, analyze the critical starting materials, and present a detailed, field-proven experimental protocol for its synthesis via nucleophilic acyl substitution. The causality behind procedural choices, safety considerations, and methods for purification and characterization are discussed to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction and Retrosynthetic Analysis

This compound is an aromatic amide. The core of its synthesis lies in the formation of a robust amide bond. Amide linkages are fundamental in medicinal chemistry and are typically formed by the coupling of an amine with a carboxylic acid or, more efficiently, a reactive carboxylic acid derivative.

The logical approach to designing the synthesis is through retrosynthesis. By disconnecting the central amide C-N bond, we can identify the two primary synthons and their corresponding commercially available starting materials.

Retrosynthetic Disconnection

The disconnection strategy reveals that the target molecule can be constructed from an aniline derivative and a benzoyl derivative.

G Target This compound Plus + Target->Plus C-N Disconnection (Amide Bond) SM1 5-Bromo-2-methylaniline SM2 3-Cyanobenzoyl chloride Plus->SM1 Plus->SM2

Caption: Retrosynthetic analysis of the target amide.

This analysis identifies the two key starting materials:

  • Nucleophile: 5-Bromo-2-methylaniline[1][2][3]

  • Electrophile: 3-Cyanobenzoyl chloride[4][5]

Starting Material Analysis and Selection

The success of any synthesis is predicated on the quality and appropriate reactivity of its starting materials.

Amine Component: 5-Bromo-2-methylaniline

Also known as 5-bromo-o-toluidine, this compound serves as the nucleophilic component. The amine group (-NH₂) provides the lone pair of electrons necessary to attack the electrophilic carbonyl carbon.

  • Rationale for Selection: The structure provides the N-(5-Bromo-2-methylphenyl) moiety of the final product. The methyl and bromo substituents on the aniline ring influence the nucleophilicity of the amine, but it remains sufficiently reactive for acylation.

  • Commercial Availability: It is readily available from major chemical suppliers, simplifying procurement.[2][3]

PropertyValueSource(s)
CAS Number 39478-78-9[2][3]
Molecular Formula C₇H₈BrN[2][3]
Molecular Weight 186.05 g/mol [2][3]
Appearance Colorless to pale yellow crystalline solid[1]
Melting Point 33 °C (lit.)[3]
Boiling Point 139 °C at 17 mmHg (lit.)[3]
Solubility Soluble in common organic solvents, almost insoluble in water.[1]
Acylating Agent: 3-Cyanobenzoyl Chloride

This compound is the electrophilic component. The choice of an acyl chloride over its parent carboxylic acid (3-cyanobenzoic acid) is a critical decision rooted in enhancing reactivity.

  • Rationale for Selection: The chloride atom is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This leads to a rapid and often high-yielding reaction without the need for additional coupling agents that would be required if starting from the carboxylic acid.[4] The synthesis from the corresponding carboxylic acid is a standard procedure, typically involving thionyl chloride (SOCl₂).[6]

PropertyValueSource(s)
CAS Number 1711-11-1[5]
Molecular Formula C₈H₄ClNO
Molecular Weight 165.58 g/mol
Appearance White to light yellow solid
Melting Point 42-44 °C (lit.)
Boiling Point 125-129 °C at 11 mmHg (lit.)

Synthetic Pathway: Mechanism and Experimental Protocol

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom in 5-bromo-2-methylaniline attacks the carbonyl carbon of 3-cyanobenzoyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the stable amide bond. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine.

Overall Reaction Scheme

5-Bromo-2-methylaniline + 3-Cyanobenzoyl chloride → this compound + HCl

Detailed Step-by-Step Protocol

This protocol is a self-validating system. Adherence to anhydrous conditions is critical due to the moisture-sensitivity of the acyl chloride, which can hydrolyze back to the unreactive carboxylic acid.

Materials & Reagents:

  • 5-Bromo-2-methylaniline (1.0 eq)

  • 3-Cyanobenzoyl chloride (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate & Hexanes (for purification)

G start 1. Reagent Preparation react 2. Amide Coupling Reaction start->react Dissolve amine & base in anhydrous solvent under N₂. Cool to 0°C. Add acyl chloride dropwise. workup 3. Aqueous Work-up react->workup Quench with water. Wash with NaHCO₃ (aq) and Brine. dry 4. Drying & Solvent Removal workup->dry Separate organic layer. Dry over Na₂SO₄. purify 5. Purification dry->purify Filter and concentrate in vacuo. end 6. Characterization purify->end Recrystallization or Column Chromatography.

Caption: Experimental workflow for the amide synthesis.

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-bromo-2-methylaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Acyl Chloride Addition: Dissolve 3-cyanobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. A slight excess of the acyl chloride ensures complete consumption of the starting amine.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]

  • Quenching & Work-up: Once the reaction is complete, carefully quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride) and then with brine.[8]

  • Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, often an off-white or pale yellow solid, typically requires purification to remove residual reagents and byproducts.

  • Recrystallization: This is the preferred method if the crude product is of reasonable purity. A suitable solvent system, such as ethyl acetate/hexanes, can be used. Dissolve the crude solid in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow to cool slowly to room temperature, then in a freezer, to induce crystallization.

  • Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.[7][8]

Safety and Hazard Considerations

  • 3-Cyanobenzoyl chloride: Corrosive and lachrymatory. It reacts with moisture to release HCl gas. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 5-Bromo-2-methylaniline: Toxic upon ingestion, inhalation, and skin contact.[3]

  • Solvents: Dichloromethane is a suspected carcinogen. Triethylamine has a strong, unpleasant odor and is flammable. Handle all organic solvents with care in a fume hood.

Conclusion

The synthesis of this compound is a robust and straightforward process based on the fundamental principles of nucleophilic acyl substitution. The key to a successful outcome lies in the strategic use of a highly reactive acyl chloride and careful control of reaction conditions, particularly the exclusion of moisture and the neutralization of the HCl byproduct. The detailed protocol and analysis provided herein offer a reliable framework for researchers to produce this valuable chemical intermediate with high purity and yield.

References

  • ChemBK. 5-BROMO-2-METHYLANILINE.[Link]

  • Google Patents.JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
  • National Institutes of Health (NIH). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.[Link]

  • Google Patents.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.[Link]

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The Strategic Intermediate: A Technical Guide to N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a key intermediate in the synthesis of targeted kinase inhibitors. Moving beyond a simple recitation of facts, this document elucidates the strategic importance of this molecule, focusing on its role in the synthesis of the potent Bruton's tyrosine kinase (BTK) inhibitor, spebrutinib (CC-292). We will dissect the synthetic rationale, provide detailed experimental protocols, and contextualize its application within the broader landscape of kinase inhibitor drug discovery. This guide is intended to serve as a practical resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and actionable insights.

Introduction: The Central Role of Intermediates in Targeted Therapy

The advent of targeted therapies has revolutionized the treatment of numerous diseases, particularly in oncology and immunology. Kinase inhibitors, a prominent class of targeted drugs, function by blocking specific protein kinases that are aberrantly activated in pathological conditions. The chemical synthesis of these complex molecules is a multi-step process, where the strategic design and efficient production of key intermediates are paramount to the overall success of the drug development pipeline.

This compound (CAS 1157457-17-4) has emerged as a critical building block in the synthesis of next-generation kinase inhibitors.[1] Its unique structural features, including the bromine atom, the methyl group, and the cyano group, provide versatile handles for subsequent chemical modifications, allowing for the construction of highly specific and potent final drug products. This guide will focus on its pivotal role as an intermediate in the synthesis of spebrutinib, a covalent inhibitor of Bruton's tyrosine kinase.[2][3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis.

PropertyValue
Molecular Formula C₁₅H₁₁BrN₂O
Molecular Weight 315.17 g/mol
CAS Number 1157457-17-4
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.
  • ¹H NMR: Expected signals would include aromatic protons from both phenyl rings, a singlet for the methyl group, and a broad singlet for the amide proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, the nitrile carbon, and the amide carbonyl carbon would be anticipated.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight, along with the characteristic isotopic pattern of bromine, would confirm the identity of the compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a classic example of an amide bond formation reaction. This is typically achieved by reacting an activated carboxylic acid derivative with an aniline. In this case, 3-cyanobenzoyl chloride is reacted with 5-bromo-2-methylaniline.

Synthetic Rationale

The choice of reactants is strategic. 5-bromo-2-methylaniline provides the core structure that will ultimately interact with the target kinase, with the bromine atom serving as a potential site for further cross-coupling reactions. 3-cyanobenzoyl chloride introduces the cyanobenzamide moiety, which can play a role in directing the molecule's orientation within the kinase's binding pocket and can be a precursor for other functional groups.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard amide coupling reactions and should be adapted and optimized based on laboratory conditions.

Materials:

  • 5-bromo-2-methylaniline

  • 3-cyanobenzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-methylaniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add a solution of 3-cyanobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. The addition should be done dropwise, and the temperature can be maintained at 0 °C using an ice bath to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Application in the Synthesis of Spebrutinib (CC-292)

This compound is a crucial precursor in the multi-step synthesis of spebrutinib, a covalent inhibitor of Bruton's tyrosine kinase (BTK).[2][3]

The Role of this compound in the Synthetic Pathway

The bromine atom on the this compound molecule is strategically positioned for a subsequent palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination. This reaction allows for the introduction of the aminopyrimidine core, a key pharmacophore of many kinase inhibitors.

Synthetic Workflow from Intermediate to Final Product

The following diagram illustrates a plausible synthetic route from this compound to a key precursor of spebrutinib.

G cluster_0 Synthesis of Spebrutinib Precursor A N-(5-Bromo-2-methylphenyl)- 3-cyanobenzamide C Spebrutinib Precursor A->C Buchwald-Hartwig Amination B Aminopyrimidine Derivative B->C

Caption: Synthetic workflow to a spebrutinib precursor.

Mechanism of Action and the BTK Signaling Pathway

Spebrutinib is a covalent inhibitor that targets a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase.[1] This irreversible binding effectively shuts down the kinase activity of BTK.

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately leading to B-cell proliferation, differentiation, and survival. In B-cell malignancies and autoimmune diseases, this pathway is often dysregulated, leading to uncontrolled B-cell activation.

BTK Signaling Pathway cluster_pathway BCR Signaling Cascade BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Cell_Response B-Cell Proliferation, Survival, Differentiation Downstream->Cell_Response Spebrutinib Spebrutinib (CC-292) Spebrutinib->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway and the point of inhibition by Spebrutinib.

By inhibiting BTK, spebrutinib effectively blocks this entire downstream cascade, making it a powerful therapeutic agent for diseases driven by aberrant B-cell activity.[2]

Conclusion and Future Perspectives

This compound represents more than just a chemical entity; it is a testament to the intricate design and strategic planning that underpins modern drug discovery. Its role as a key intermediate in the synthesis of the BTK inhibitor spebrutinib highlights the importance of versatile and efficiently produced building blocks. As the quest for more selective and potent kinase inhibitors continues, the development and optimization of synthetic routes for such crucial intermediates will remain a cornerstone of medicinal chemistry. Further research may focus on developing even more efficient and scalable syntheses for this and related intermediates, as well as exploring its potential in the creation of inhibitors for other kinase targets.

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The Enigmatic Role of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide in Drug Discovery: A Whitepaper on a Molecule Awaiting a Target

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a synthetically accessible benzamide derivative, currently occupies a space of unrealized potential within the landscape of drug discovery. While its chemical structure suggests the possibility of engaging with biological targets of therapeutic relevance, a thorough review of the scientific literature and patent landscape reveals a conspicuous absence of data on its biological activity, mechanism of action, and specific applications in pharmaceutical research and development. This technical guide, therefore, deviates from a conventional whitepaper to address this knowledge gap. It will provide a comprehensive overview of the compound's known chemical properties and its current status as a synthetic intermediate. More importantly, it will outline a strategic, multi-pronged approach for researchers to unlock the potential of this compound, transforming it from a mere catalog chemical into a valuable tool for identifying and validating novel therapeutic targets. This paper serves as both a statement on the current state of knowledge and a call to action for the scientific community to explore the untapped therapeutic potential of this intriguing molecule.

Introduction: The Untapped Potential of a Commercially Available Building Block

In the vast expanse of chemical compounds available to drug discovery scientists, many molecules with intriguing structural motifs remain unexplored for their biological potential. This compound is one such compound. Available from a variety of chemical suppliers, it is primarily cataloged as a synthetic intermediate—a molecular building block for the creation of more complex chemical entities.[1] Its molecular structure, featuring a brominated phenyl ring linked to a cyanobenzamide moiety, presents several features that are common in bioactive molecules, suggesting a potential for interaction with biological macromolecules.

However, despite its commercial availability, there is a notable lack of published research detailing any specific biological activity. This guide will first summarize the known chemical information for this compound. It will then propose a comprehensive research framework for systematically investigating its potential role in drug discovery, from initial high-throughput screening to target deconvolution and lead optimization.

Compound Profile: this compound

A solid understanding of a compound's physicochemical properties is the foundation for any drug discovery endeavor. What is currently known about this compound is limited to its basic chemical identity.

PropertyValueSource
CAS Number 1157457-17-4[1]
Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
Physical Form Solid
Purity Typically ≥95%

The structure of this compound suggests its synthesis is likely achieved through a standard amide coupling reaction between 5-bromo-2-methylaniline and 3-cyanobenzoyl chloride. While specific reaction conditions for this exact molecule are not detailed in the public domain, this synthetic route is a common and well-established method in medicinal chemistry.

The Path Forward: A Proposed Research Workflow for Unlocking Therapeutic Potential

Given the absence of biological data, a systematic and multi-faceted approach is required to determine if this compound has a future in drug discovery. The following proposed workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven investigation.

workflow cluster_screening Phase 1: High-Throughput Screening cluster_hit_validation Phase 2: Hit Validation & Initial Characterization cluster_target_id Phase 3: Target Deconvolution (for Phenotypic Hits) cluster_lead_opt Phase 4: Lead Optimization phenotypic Phenotypic Screening (e.g., cell viability, reporter assays) dose_response Dose-Response & Potency Determination (EC50/IC50) phenotypic->dose_response Identified 'Hit' affinity_chrom Affinity Chromatography phenotypic->affinity_chrom proteomics Chemical Proteomics phenotypic->proteomics genetic_approaches Genetic Approaches (e.g., CRISPR screens) phenotypic->genetic_approaches target_based Target-Based Screening (e.g., kinase panels, GPCR arrays) target_based->dose_response Identified 'Hit' ortho_assays Orthogonal Assays dose_response->ortho_assays initial_sar Preliminary SAR ortho_assays->initial_sar medicinal_chem Medicinal Chemistry Campaign initial_sar->medicinal_chem affinity_chrom->medicinal_chem Identified Target proteomics->medicinal_chem Identified Target genetic_approaches->medicinal_chem Identified Target adme_tox ADME/Tox Profiling medicinal_chem->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo

Figure 1. A proposed workflow for the systematic evaluation of this compound's therapeutic potential.

Phase 1: High-Throughput Screening (HTS)

The initial step is to subject this compound to a battery of HTS assays. A dual-pronged approach is recommended:

  • Phenotypic Screening: This unbiased approach involves testing the compound's effect on whole cells or organisms without a preconceived notion of its target. A diverse panel of assays could include:

    • Cell Viability Assays: Screening against a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or anti-proliferative effects.

    • High-Content Imaging: Assessing changes in cellular morphology, protein localization, or other visual readouts.

    • Reporter Gene Assays: Utilizing cell lines with reporter genes linked to specific signaling pathways (e.g., NF-κB, Wnt, Hedgehog) to identify pathway modulators.

  • Target-Based Screening: A more focused approach where the compound is tested against a panel of known drug targets. Given the prevalence of benzamides in kinase inhibitor and GPCR ligand discovery, these target classes would be a logical starting point. Commercially available screening panels can provide rapid profiling against hundreds of kinases or GPCRs.

Phase 2: Hit Validation and Initial Characterization

Any "hits" identified in Phase 1 must undergo rigorous validation to eliminate false positives and to begin characterizing the compound's activity.

  • Dose-Response and Potency Determination: Establishing a clear concentration-dependent effect is critical. This involves generating dose-response curves to determine key parameters like EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

  • Orthogonal Assays: Validating the observed activity using a different assay format or technology is crucial. For example, if a hit is identified in a biochemical kinase assay, its activity should be confirmed in a cell-based assay that measures the phosphorylation of a known substrate of that kinase.

  • Preliminary Structure-Activity Relationship (SAR): Synthesizing or purchasing closely related analogs of this compound can provide initial insights into which parts of the molecule are essential for its activity. For instance, analogs could be synthesized where the bromo or cyano groups are removed or repositioned.

Phase 3: Target Deconvolution

If a compelling and validated hit emerges from phenotypic screening, the next critical and often challenging step is to identify its molecular target(s).

target_id cluster_methods Target Identification Strategies compound This compound (Active Phenotypic Hit) affinity_chrom Affinity Chromatography-Mass Spectrometry compound->affinity_chrom proteomics Chemical Proteomics (e.g., CETSA, ABPP) compound->proteomics genetic Genetic Approaches (CRISPR/RNAi Screens) compound->genetic validated_target Validated Molecular Target affinity_chrom->validated_target proteomics->validated_target genetic->validated_target

Figure 2. Key methodologies for the deconvolution of the molecular target of a phenotypic screening hit.

  • Affinity Chromatography-Mass Spectrometry: This classic approach involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Chemical Proteomics: Techniques like the Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP) can identify target engagement in a cellular context. CETSA, for example, is based on the principle that a protein's thermal stability is altered upon ligand binding.

  • Genetic Approaches: CRISPR-Cas9 or RNAi screens can be used to identify genes whose knockout or knockdown, respectively, confers resistance or sensitivity to the compound, thereby implicating the gene product as a potential target or pathway component.

Phase 4: Lead Optimization

Once a validated target is identified and the initial SAR is established, a medicinal chemistry campaign can be initiated to optimize the compound's properties. This involves synthesizing new analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, while minimizing any identified toxicities.

Conclusion and Future Outlook

This compound currently stands as a molecule of unknown biological significance. Its primary role to date has been as an uncharacterized intermediate in organic synthesis. While the absence of data means there is no established role for this compound in drug discovery, it also represents a blank canvas of opportunity. The structural alerts within the molecule—the benzamide core, the halogen substituent, and the nitrile group—are all features that have been successfully incorporated into approved drugs and clinical candidates.

This whitepaper has outlined a clear and actionable framework for the scientific community to systematically investigate the therapeutic potential of this compound. By employing a combination of high-throughput screening, rigorous hit validation, and modern target deconvolution techniques, it is possible to determine if this compound is merely a synthetic stepping stone or a key that can unlock novel biology and, ultimately, new therapeutic interventions. The journey from a catalog chemical to a clinical candidate is long and arduous, but it begins with the foundational research proposed herein.

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A Technical Guide to Structure-Activity Relationship (SAR) Studies of the N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-phenylbenzamide motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active agents. This guide introduces N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide as a novel lead compound for a structure-activity relationship (SAR) campaign. While this specific molecule is not extensively characterized in the public literature, its constituent parts—a halogenated aniline, a central amide linker, and a cyanobenzoyl group—suggest significant potential for modulation of biological targets. This document provides a comprehensive framework for initiating a drug discovery program around this scaffold. We will deconstruct the molecule to identify key regions for chemical modification, propose a rational SAR strategy, and provide detailed, field-proven protocols for the synthesis of analogs and their subsequent biological evaluation in a hierarchical screening cascade. The objective is to provide researchers with a robust, scientifically-grounded roadmap for transforming this lead compound into optimized clinical candidates.

Introduction: Deconstructing the Lead Scaffold

The starting point for our investigation is this compound. The rationale for selecting this compound is based on the proven success of the N-phenylbenzamide core in drug discovery, which is known to interact with a variety of biological targets, including protein kinases.[1][2][3] The specific substitutions on this lead compound provide distinct chemical handles and properties that serve as an excellent foundation for a systematic SAR exploration.

For the purpose of this guide, we will hypothesize a target of interest: Novel Kinase X (NKX) , an enzyme implicated in a significant disease pathway. Protein kinases remain a highly "druggable" target class, and a vast array of established assays allows for efficient screening of potential inhibitors.[4][5][6]

The lead scaffold can be dissected into three primary regions for modification, allowing for a systematic and parallel exploration of the chemical space:

  • Region 1 (R1): The Aniline "Head" Group. The 5-bromo-2-methylphenyl moiety. The bromine atom can influence lipophilicity and engage in halogen bonding, while the ortho-methyl group imposes a conformational constraint on the amide bond, which can be critical for binding affinity.[7]

  • Region 2 (R2): The Amide Linker. This central feature provides structural rigidity and presents crucial hydrogen bond donor and acceptor capabilities, anchoring the molecule within a target's binding site.[8][9]

  • Region 3 (R3): The Benzoyl "Tail" Group. The 3-cyanobenzoyl ring. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, often used to enhance potency and modulate physicochemical properties.[10]

Our goal is to systematically modify each region to probe the chemical environment of the NKX binding site, thereby optimizing potency, selectivity, and drug-like properties.

cluster_0 This compound R1 R1: Aniline Head (5-Bromo-2-methylphenyl) R2 R2: Amide Linker R1->R2 R3 R3: Benzoyl Tail (3-Cyanobenzoyl) R2->R3

Caption: Dissection of the lead scaffold into three key regions for SAR exploration.

Proposed Structure-Activity Relationship (SAR) Strategy

A successful SAR campaign requires a logical progression of chemical modifications designed to answer specific questions about the molecule's interaction with its target. The following strategy outlines parallel workstreams for optimizing each region of the lead compound.

Exploration of the Aniline Head (R1)

The initial focus in this region is to understand the steric and electronic requirements of the binding pocket.

  • Halogen Substitution: The bromine at position 5 is a key starting point. We will investigate the effect of other halogens (F, Cl) to probe sensitivity to size and electronegativity. We will also explore moving the halogen to other positions (e.g., 4-bromo) to understand positional sensitivity.

  • Bromo Bioisosteres: The bromine will be replaced with other groups of similar size or electronic character, such as trifluoromethyl (CF3), methyl, or methoxy groups, to differentiate between lipophilic, steric, and electronic contributions to binding.[11][12]

  • Ortho-Methyl Group: The 2-methyl group likely forces a non-planar conformation. Analogs will be synthesized where this group is removed, shifted (e.g., to position 3), or replaced with a larger ethyl group to probe the pocket's steric tolerance.

Exploration of the Benzoyl Tail (R3)

The cyano group is a versatile functional group, but its optimal position and character must be confirmed.

  • Positional Isomers: The cyano group will be moved from the meta (3) position to the ortho (2) and para (4) positions to determine the optimal vector for this interaction.

  • Cyano Bioisosteres: The cyano group will be replaced with a variety of other functionalities to map the pocket's electronic and hydrogen-bonding preferences.[13][14]

    • H-Bond Acceptors/Electron-Withdrawing: Nitro (NO2), sulfone (SO2Me), and small heterocycles like oxadiazole or triazole.[15]

    • H-Bond Donors: Amine (NH2), hydroxyl (OH), or amide (CONH2).

  • Ring Substitution: Additional small substituents (e.g., F, Cl, Me) will be added to the cyanobenzoyl ring to probe for any additional beneficial interactions.

Modification of the Amide Linker (R2)

While generally less frequently modified in initial SAR, the linker can be a source of significant improvements in properties like metabolic stability and permeability.[16][17]

  • N-Alkylation: Methylation of the amide nitrogen removes the hydrogen bond donating capacity, which can be a critical test of the binding hypothesis.

  • Bioisosteric Replacement: In later-stage optimization, replacing the amide with metabolically more stable bioisosteres like a 1,2,3-triazole could be explored.[15][18] Amide-to-ester substitutions can also be used to finely tune permeability.[19]

SAR_Strategy cluster_R1 R1: Aniline Head cluster_R3 R3: Benzoyl Tail R1_Halogen Vary Halogen (F, Cl, I) R1_Position Move Halogen (Pos 4) R1_Bioisostere Bromo Bioisostere (CF3, OMe) R1_Methyl Modify o-Methyl (H, Et, Pos 3) R3_Position Move Cyano (Pos 2, 4) R3_HBA H-Bond Acceptor (NO2, SO2Me) R3_HBD H-Bond Donor (NH2, OH) R3_Heterocycle Bioisostere (Oxadiazole) Lead Lead Compound N-(5-Bromo-2-methylphenyl) -3-cyanobenzamide Lead->R1_Halogen Lead->R1_Position Lead->R1_Bioisostere Lead->R1_Methyl Lead->R3_Position Lead->R3_HBA Lead->R3_HBD Lead->R3_Heterocycle cluster_reactants Acid Substituted Benzoic Acid Coupling Amide Coupling (e.g., HATU, DIPEA) in DMF, RT, 4-12h Acid->Coupling Amine Substituted Aniline Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purify Purification (Column Chromatography or Prep-HPLC) Workup->Purify Product Target Analog Purify->Product

Caption: General workflow for the synthesis of target analogs via amide coupling.

Step-by-Step Protocol: Synthesis of this compound

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add 3-cyanobenzoic acid (1.0 eq). Dissolve in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add 5-bromo-2-methylaniline (1.05 eq) to the activated acid solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Note: This general protocol can be adapted for a wide range of substituted benzoic acids and anilines to generate the desired library of analogs. [][21]

Biological Evaluation Cascade

A tiered screening approach ensures that resources are focused on the most promising compounds.

A Compound Library (All Synthesized Analogs) B Primary Screen: Biochemical NKX Assay (e.g., TR-FRET) A->B C Potent Hits (IC50 < 1 µM) B->C D Secondary Screens: 1. Cell-Based Target Engagement 2. Cytotoxicity Assay (e.g., MTT) C->D E Confirmed Hits (EC50 < 1 µM, CC50 > 10 µM) D->E F Tertiary Profiling: Early ADME (Metabolic Stability, Solubility) E->F G Lead Candidates for Further Optimization F->G

Caption: A hierarchical screening cascade for hit identification and validation.

Protocol 1: Primary Biochemical Assay (TR-FRET Kinase Assay)

This high-throughput assay directly measures the inhibition of the hypothetical NKX kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, sensitive, and widely used in drug discovery. [22]

  • Materials: NKX enzyme, biotinylated substrate peptide, ATP, LanthaScreen™ Eu-anti-tag antibody, and Alexa Fluor™ 647-streptavidin (or similar TR-FRET pair reagents).

  • Plate Preparation: Dispense test compounds from a DMSO stock plate into a low-volume 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme/Substrate Addition: Prepare a solution of NKX enzyme and biotinylated substrate peptide in kinase buffer. Add this solution to all wells.

  • Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a "stop/detection" solution containing EDTA (to chelate Mg2+ and stop the reaction) and the TR-FRET detection reagents (Eu-antibody and streptavidin-fluorophore). Incubate to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths. Calculate the emission ratio and determine the percent inhibition relative to controls.

  • Analysis: Plot percent inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Secondary Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of compounds to cells by measuring metabolic activity. It is crucial for distinguishing between targeted anti-kinase activity and non-specific cytotoxicity. [23][24]

  • Cell Plating: Seed a relevant human cell line (e.g., HEK293) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., staurosporine). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 3: Tertiary ADME Profiling (Metabolic Stability)

Early assessment of metabolic stability helps eliminate compounds that would likely fail in vivo due to rapid clearance. [25][26][27]

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with human liver microsomes and a NADPH-regenerating system at 37°C.

  • Time Points: Remove aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Calculation: Plot the natural log of the percent of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Interpretation and Lead Optimization

The data generated from the screening cascade must be collated and analyzed to build a coherent SAR model. This process guides the design of the next generation of compounds.

Hypothetical SAR Data Table

The following table is an example of how data for a small, initial set of analogs could be presented.

Cmpd IDR1 (Aniline)R3 (Benzoyl)NKX IC50 (nM)Cell EC50 (nM)Cytotox CC50 (µM)SI (CC50/EC50)Met. Stab. t½ (min)
Lead 5-Br, 2-Me3-CN250800> 50> 62.525
A-1 5-Cl, 2-Me3-CN150450> 50> 11135
A-2 5-CF3, 2-Me3-CN400> 2000> 50-15
A-3 5-Br3-CN800> 5000> 50-28
B-1 5-Br, 2-Me4-CN802004522522
B-2 5-Br, 2-Me3-CONH2> 5000> 10000> 50-45
Interpreting the SAR
  • Cmpd A-1 vs. Lead: Replacing bromine with chlorine improves both biochemical and cellular potency. This suggests the pocket prefers a smaller, more electronegative halogen at R1 position 5. This is a positive lead for further exploration (e.g., testing 5-F).

  • Cmpd A-2 vs. Lead: The CF3 group, a common bromo bioisostere, reduces potency. This indicates that a simple lipophilic/electron-withdrawing effect is not the sole driver of activity and that halogen-specific interactions may be at play.

  • Cmpd A-3 vs. Lead: Removing the ortho-methyl group significantly decreases potency, confirming its critical role in maintaining an active conformation.

  • Cmpd B-1 vs. Lead: Moving the cyano group to the para position dramatically improves potency. This is a highly significant finding, suggesting the H-bond acceptor is better placed at the para position. This becomes the new preferred scaffold for the benzoyl tail.

  • Cmpd B-2 vs. Lead: Replacing the cyano group with a primary amide abolishes activity, indicating that the specific electronic nature and geometry of the cyano group are crucial, and a bulkier H-bond donor/acceptor is not tolerated.

  • Selectivity Index (SI): The SI provides a measure of the therapeutic window. Higher numbers are better. Cmpd B-1 shows a very promising SI of 225.

  • Metabolic Stability: Most compounds show moderate stability. The improvement in Cmpd A-1 is a positive secondary finding. The very low stability of A-2 suggests it may be a metabolic liability.

Based on this hypothetical data, the next round of synthesis would focus on combining the best features: exploring halogens at R1 position 5 on the aniline ring, keeping the ortho-methyl group, and placing the cyano group at R3 position 4 on the benzoyl ring.

Conclusion and Future Directions

This technical guide has established a comprehensive, scientifically-driven framework for conducting a structure-activity relationship study on the novel this compound scaffold. By systematically deconstructing the lead molecule, proposing a rational strategy for analog design, and providing detailed experimental protocols, we have created a clear path from a starting hit to an optimized lead series.

The initial SAR exploration outlined here is designed to rapidly identify key pharmacophoric features and build a robust understanding of the target's binding requirements. Promising lead candidates emerging from this cascade—those with high potency, confirmed cellular activity, a good selectivity window, and acceptable metabolic stability—would then progress to more advanced studies. These include broader kinase selectivity profiling to ensure specificity, in-depth ADME-Tox profiling, and ultimately, evaluation in in vivo pharmacokinetic and disease efficacy models. This structured approach maximizes the probability of success while efficiently utilizing research resources in the complex journey of drug discovery.

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  • National Center for Biotechnology Information. (n.d.). 3-Cyanobenzamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 32. The use of bioisosteric groups in lead optimization. Retrieved from [Link]

  • Kang, O.-Y., et al. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Advances, 13(3), 1947-1951. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteres in Medicinal Chemistry. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

  • Sulistyowaty, M., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(3), 2745. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Bioorganic & Medicinal Chemistry, 26(10), 2551-2591. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 10, SAR of amides and linker modifications. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Sulistyowaty, M., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(3), 2745. Retrieved from [Link]

  • Godefridus, J. P., et al. (2014). Synthesis and Biological Activity of Short Interfering RNAs Having Several Consecutive Amide Internucleoside Linkages. Nucleic Acid Therapeutics, 24(3), 203-211. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Held, J., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 12(3), 109. Retrieved from [Link]

  • Drug Hunter. (2024, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Kim, D., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936. Retrieved from [Link]

  • Wu, A. M., & Senter, P. D. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Pharmacology & Therapeutics, 200, 1-14. Retrieved from [Link]

  • Ryder, N. S., & Dupont, M. C. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(10), 1321-1326. Retrieved from [Link]

  • Daniels, R. N., et al. (2019). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 62(24), 11291-11304. Retrieved from [Link]

  • Andreu, D., et al. (2023). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 11, 1184343. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(21), 3878. Retrieved from [Link]

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  • Gonzalez-Hernandez, M. J., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(11), 6547-6556. Retrieved from [Link]

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  • Marcotte, D., et al. (2016). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 7(10), 913-918. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide is a compound of interest within contemporary drug discovery pipelines. Its chemical structure, featuring a brominated phenyl ring, a methyl group, and a cyanobenzamide moiety, suggests a molecule with potential for diverse biological interactions, yet also presents challenges in terms of its physicochemical properties. As with any potential therapeutic agent, a thorough understanding of its solubility and stability is paramount to its successful development.[1] Poor solubility can hinder absorption and lead to low bioavailability, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[2]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. The methodologies described herein are grounded in the principles established by the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.[3][4][5]

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of a molecule is the first step in a logical characterization workflow. For this compound, the following information has been collated from available chemical databases.

PropertyValueSource
CAS Number 1157457-17-4ChemicalBook[6], Arctom[7]
Molecular Formula C15H11BrN2OChemicalBook[6]
Molecular Weight 315.17 g/mol PubChem
Predicted Boiling Point 366.0±42.0 °CChemicalBook[6]
Predicted Density 1.50±0.1 g/cm3 ChemicalBook[6]
Predicted pKa 12.01±0.70ChemicalBook[6]

Note: The boiling point, density, and pKa values are predicted and should be experimentally verified.

The presence of the aromatic rings and the bromine atom likely contributes to the molecule's lipophilicity, which may suggest low aqueous solubility. The amide and cyano groups can participate in hydrogen bonding, which will influence its solid-state properties and interactions with solvents.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][8] For a compound like this compound, which is likely a crystalline solid, a multi-faceted approach to solubility assessment is recommended. This involves determining both its kinetic and thermodynamic solubility.[1]

Kinetic Solubility Assessment

Kinetic solubility is a measure of how quickly a compound dissolves and is particularly relevant in early-stage drug discovery for high-throughput screening.[1][9] It helps to identify potential solubility liabilities early in the development process.[1]

Experimental Protocol: High-Throughput Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS) at pH 7.4 to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Incubate the plate at room temperature for a specified period (e.g., 2 hours) with gentle shaking.

  • Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[9]

Causality of Experimental Choices:

  • DMSO: Used as the initial solvent due to its ability to dissolve a wide range of organic compounds.

  • PBS at pH 7.4: Mimics physiological pH, providing a more biologically relevant solubility measure.

  • Nephelometry: A rapid and sensitive method for detecting precipitation, making it ideal for high-throughput screening.[9]

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.[1] The shake-flask method is the gold standard for this determination.[10]

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality of Experimental Choices:

  • Multiple pH Buffers: Essential for understanding how the compound's solubility will vary throughout the gastrointestinal tract.

  • Prolonged Equilibration: Ensures that the system has reached a true thermodynamic equilibrium.

  • HPLC-UV Analysis: Provides a robust and accurate method for quantifying the concentration of the dissolved analyte.

Improving Solubility

If this compound is found to have poor aqueous solubility, several strategies can be explored to enhance its dissolution properties. These include the investigation of different solid forms such as salts, co-crystals, and amorphous solid dispersions.[8][11]

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products that could impact safety and efficacy.[3][4][5] The ICH guidelines provide a framework for these studies.[3][4][5]

Formal (ICH) Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance under controlled long-term and accelerated storage conditions.[3][5]

StudyStorage ConditionTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, and 36 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH0, 3, and 6 months

RH = Relative Humidity

Samples are analyzed at each time point for appearance, assay, degradation products, and other critical quality attributes.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products of a drug substance, which helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[12][13][14] The goal is to achieve 5-20% degradation of the active substance.[13][15]

Experimental Protocols for Forced Degradation:

  • Acidic Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution (e.g., at 60 °C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Alkaline Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 M NaOH.

    • Maintain at room temperature or heat gently, collecting samples over time.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3% H2O2).

    • Keep the solution at room temperature and monitor the degradation over time.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 80 °C) in a stability chamber.

    • Analyze the sample at different time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[2]

    • Include a dark control to differentiate between light-induced and thermal degradation.

Analytical Approach:

All samples from the forced degradation studies should be analyzed using a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.[16][17]

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k1 Prepare 10 mM Stock in DMSO k2 Serial Dilution k1->k2 k3 Add PBS (pH 7.4) k2->k3 k4 Incubate & Shake k3->k4 k5 Nephelometric Analysis k4->k5 t1 Add Excess Solid to Buffers (Multiple pH) t2 Equilibrate (24-48h) t1->t2 t3 Separate Phases (Centrifuge/Filter) t2->t3 t4 HPLC-UV Quantification t3->t4 start This compound start->k1 start->t1 G cluster_stress Stress Conditions api This compound (API) acid Acidic Hydrolysis (0.1 M HCl, Heat) api->acid base Alkaline Hydrolysis (0.1 M NaOH) api->base oxidation Oxidation (3% H2O2) api->oxidation thermal Thermal Stress (Solid, 80°C) api->thermal photo Photostability (ICH Q1B Light) api->photo analysis Stability-Indicating LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Pathways analysis->pathway method_dev Develop Stability-Indicating Method pathway->method_dev

Sources

A Comprehensive Spectroscopic Guide to N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide: Characterization and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of complex pharmaceutical compounds, particularly as a building block for potent kinase inhibitors in oncological research[1]. The molecule's structure, featuring a secondary amide linkage between a 3-cyanobenzoyl moiety and a 5-bromo-2-methylaniline moiety, presents a rich landscape for spectroscopic analysis. Understanding its characteristic spectral signature is paramount for reaction monitoring, quality control, and structural verification.

This technical guide provides an in-depth, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causal relationships between molecular structure and spectral output, offering a framework for confident characterization.

Molecular Properties

PropertyValueReference
Chemical Name This compound[2]
Molecular Formula C₁₅H₁₁BrN₂O[2]
Molecular Weight 315.17 g/mol [1]
CAS Number 1157457-17-4[2]

PART 1: Experimental Protocols & Sample Preparation

The integrity of spectroscopic data is fundamentally dependent on meticulous sample preparation. The choice of solvent and method must be tailored to the specific analytical technique to avoid interference and ensure high-quality results.

General Workflow for Spectroscopic Analysis

The following diagram outlines the logical flow from sample synthesis to integrated structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Integration & Confirmation Synthesis Synthesis & Purification (e.g., Amide Coupling) QC Purity Check (HPLC/TLC) Synthesis->QC IR_Node FTIR Spectroscopy (Solid State - KBr or ATR) QC->IR_Node Aliquoting NMR_Node NMR Spectroscopy (Dissolved in DMSO-d6) QC->NMR_Node Aliquoting MS_Node Mass Spectrometry (GC-MS or ESI-MS) QC->MS_Node Aliquoting Data_Analysis Individual Data Interpretation (Functional Groups, Connectivity, Mass) IR_Node->Data_Analysis NMR_Node->Data_Analysis MS_Node->Data_Analysis Confirmation Integrated Structural Confirmation Data_Analysis->Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.

Protocol 1: Sample Preparation for NMR Spectroscopy

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its ability to dissolve a wide range of amides and, crucially, to slow the exchange of the amide (N-H) proton, allowing for its observation as a distinct signal.

  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Analysis: The sample is now ready for acquisition on a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving aromatic couplings)[3].

Protocol 2: Sample Preparation for FTIR Spectroscopy

For a solid sample, Attenuated Total Reflectance (ATR) is often the most straightforward method, requiring minimal preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. The typical range is 4000–400 cm⁻¹. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Protocol 3: Sample Preparation for Mass Spectrometry

The method depends on the ionization technique. For Electron Ionization (EI) via Gas Chromatography (GC-MS), volatility is key. For Electrospray Ionization (ESI), solubility is the primary concern.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

  • Analysis:

    • For GC-MS: Inject the working solution into the GC, where the compound will be volatilized and separated before entering the MS source.

    • For ESI-MS: Infuse the working solution directly into the ESI source via a syringe pump.

PART 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by characteristic vibrations of the amide, nitrile, and substituted aromatic rings.

Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityRationale & References
~3350 - 3250N-H StretchSecondary AmideMedium, SharpThis peak is characteristic of the N-H bond in a secondary amide. Its position and sharpness are indicative of hydrogen bonding in the solid state.[4]
~3100 - 3000Aromatic C-H StretchAryl RingsMedium to WeakVibrations from the C-H bonds on both benzene rings.
~2980 - 2850Aliphatic C-H StretchMethyl Group (-CH₃)WeakStretching vibrations of the C-H bonds in the methyl substituent.
~2240 - 2220 C≡N Stretch Cyano (Nitrile) Strong, Sharp This is a highly diagnostic peak for the cyano group, appearing in a relatively uncongested region of the spectrum.[5]
~1680 - 1650 C=O Stretch (Amide I) Secondary Amide Strong, Sharp The position of this band is influenced by conjugation with the aromatic ring, which lowers its frequency compared to an aliphatic amide.[3][4]
~1570 - 1515 N-H Bend (Amide II) Secondary Amide Strong This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a hallmark of secondary amides.[3][4]
~1600, ~1475C=C StretchAromatic RingMedium to StrongSkeletal vibrations of the two benzene rings.
~1300 - 1200C-N StretchAmideMediumCharacteristic stretching of the amide C-N bond.[6]
Below 600C-Br StretchAryl BromideMedium to StrongThe C-Br bond vibration typically appears in the far-IR region.

PART 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of protons (¹H NMR) and carbons (¹³C NMR), making it the most powerful tool for unambiguous structural elucidation.

Molecular Structure with Atom Numbering

The following diagram illustrates the unique proton and carbon environments for spectral assignment.

G mol

Caption: Structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Proton(s)Predicted Shift (ppm)MultiplicityIntegrationRationale & Coupling Insights
H-N~10.4Broad Singlet1HThe amide proton is deshielded due to the adjacent carbonyl and its chemical shift is highly dependent on solvent and concentration. In DMSO, it is typically observed as a broad peak.
H-2', H-6'~8.3 - 8.1Multiplet2HH-2' is ortho to the carbonyl and meta to the cyano group. H-6' is ortho to the cyano group and meta to the carbonyl. These protons are highly deshielded. Their splitting will be complex (dd, t) due to mutual coupling and coupling to H-4'/H-5'.
H-4', H-5'~8.0 - 7.7Multiplet2HThese protons are part of the ABCD spin system of the 3-cyanobenzoyl ring. Their exact shifts and multiplicities depend on the coupling constants.
H-6~7.6Doublet (d)1HThis proton is ortho to the bromine atom and meta to the amide nitrogen. It will be split by H-4 (meta-coupling, J ≈ 2-3 Hz).
H-4~7.4Doublet of Doublets (dd)1HThis proton is ortho to H-3 and meta to H-6. It will show both ortho-coupling (J ≈ 8-9 Hz) from H-3 and meta-coupling (J ≈ 2-3 Hz) from H-6.
H-3~7.2Doublet (d)1HThis proton is ortho to H-4 and the methyl group. It will be split by H-4 (ortho-coupling, J ≈ 8-9 Hz).
H-Me~2.3Singlet3HThe methyl group protons are not coupled to any other protons, resulting in a sharp singlet.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Carbon(s)Predicted Shift (ppm)Rationale & References
C=O~165The amide carbonyl carbon is characteristically found in this region.[7]
C-Ar (unsubst.)~125 - 140Aromatic carbons not directly attached to heteroatoms or substituents. A total of 8 distinct signals are expected in this region.
C-1~137Aromatic carbon attached to the amide nitrogen, shifted downfield.
C-1'~135Aromatic carbon attached to the carbonyl group.
C-3'~134Aromatic carbon attached to the electron-withdrawing cyano group.
C-2~132Aromatic carbon attached to the methyl group.
C-5~118Aromatic carbon attached to bromine, shifted upfield due to the heavy atom effect.
C≡N~117The nitrile carbon is found in this specific region of the spectrum.
C-CN (C-3')~112The carbon atom of the aromatic ring to which the cyano group is attached.
C-Me~18The aliphatic carbon of the methyl group appears significantly upfield.[7]

PART 4: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering crucial pieces of the structural puzzle. The presence of a bromine atom is particularly diagnostic due to its characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 51:49).

Predicted Fragmentation Pathway

The primary fragmentation pathway for amides under Electron Ionization (EI) is the α-cleavage of the amide C-N bond.[8][9] This cleavage is driven by the formation of a stable acylium ion.

G MolIon Molecular Ion [M]⁺˙ m/z 314/316 Frag1 3-Cyanobenzoyl Cation [C₈H₄NO]⁺ m/z 128 MolIon->Frag1 α-cleavage Frag2 [5-Bromo-2-methylphenyl]aminyl Radical Cation [C₇H₇BrN]⁺˙ m/z 184/186 MolIon->Frag2 α-cleavage Frag3 3-Cyanophenyl Cation [C₇H₄N]⁺ m/z 102 Frag1->Frag3 - CO

Caption: Proposed primary fragmentation pathway for this compound under EI-MS.

Predicted Key Mass Fragments

m/z (Mass/Charge)Proposed FragmentFormulaNotes
314 / 316Molecular Ion [M]⁺˙ [C₁₅H₁₁⁷⁹BrN₂O]⁺˙ / [C₁₅H₁₁⁸¹BrN₂O]⁺˙The two peaks of nearly equal intensity are the hallmark of a monobrominated compound, confirming the molecular formula.
184 / 186[5-Bromo-2-methylphenyl]aminyl Radical Cation[C₇H₇⁷⁹BrN]⁺˙ / [C₇H₇⁸¹BrN]⁺˙Formed by cleavage of the amide C-N bond with charge retention on the nitrogen-containing fragment. The isotopic pattern is preserved.
128 3-Cyanobenzoyl Cation [C₈H₄NO]⁺ This is expected to be a very prominent, and possibly the base peak. It results from the stable acylium ion formed after C-N bond cleavage.[10]
1023-Cyanophenyl Cation[C₇H₄N]⁺Formed by the characteristic loss of a neutral carbon monoxide (CO, 28 Da) molecule from the 3-cyanobenzoyl cation.
105 / 107[C₇H₆Br]⁺[C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺Loss of the amide and cyano functionalities could lead to fragments containing the brominated ring.

PART 5: Integrated Spectroscopic Analysis

The final confirmation of the structure of this compound is achieved by correlating the data from each technique to a specific structural feature.

G cluster_data Correlated Spectroscopic Data Structure This compound N-H C=O C≡N C-Br -CH₃ Aromatic Rings IR IR Structure:nh->IR:ir_nh Structure:co->IR:ir_co Structure:cnnitrile->IR:ir_cn Structure:cbr->IR:ir_cbr NMR ¹H NMR (ppm) ~10.4 (s, 1H) ~2.3 (s, 3H) 8.3-7.2 (m, 7H) Structure:nh->NMR:nmr_nh Structure:ch3->NMR:nmr_ch3 Structure:arom->NMR:nmr_arom MS MS (m/z) 314/316 [M]⁺˙ 128 [COC₆H₄CN]⁺ Structure:cbr->MS:ms_m Structure->MS:ms_m Whole Molecule Structure->MS:ms_frag Fragment

Caption: Integrated analysis correlating specific structural motifs of the molecule to their unique spectroscopic signatures.

  • IR spectroscopy confirms the presence of all key functional groups: N-H, C=O (Amide I), N-H bend (Amide II), C≡N, and aromatic C-H.

  • NMR spectroscopy confirms the connectivity and unique environments of all 11 protons and 15 carbons, including the singlet methyl group and the two distinct aromatic spin systems.

  • Mass spectrometry confirms the molecular weight (315.17 g/mol ) and the presence of one bromine atom via the M/M+2 isotopic pattern. The fragmentation pattern, dominated by the m/z 128 acylium ion, validates the core benzamide structure.

Together, these three pillars of spectroscopic analysis provide a comprehensive and unambiguous confirmation of the chemical identity and structure of this compound.

References

  • ResearchGate. FT–IR benzamide ( 1 ). Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides: n.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry. Available at: [Link]

  • Bentham Science. (2016). Spectroscopic properties and preparation of some 2,3-dimethoxybenzamide derivatives. GCRIS. Available at: [Link]

  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). Available at: [Link]

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  • YouTube. (2021). Interpreting Aromatic NMR Signals. Available at: [Link]

  • YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule. Available at: [Link]

  • ResearchGate. Benzamide-simplified mass spectrum[11]. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubMed Central. (2020). 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks. Available at: [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

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An In-depth Technical Guide to Identifying the Biological Targets of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(5-bromo-2-methylphenyl)-3-cyanobenzamide scaffold represents a promising starting point for the development of novel therapeutics, with literature suggesting its utility as an intermediate in the synthesis of kinase inhibitors for cancer treatment[1]. However, the specific biological targets of derivatives from this chemical series remain largely uncharacterized. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for the systematic identification and validation of the biological targets of this compound class. Moving beyond a mere listing of techniques, this document elucidates the causal logic behind experimental choices, integrating computational prediction with cutting-edge experimental strategies to create a self-validating workflow for target deconvolution. We will explore a multi-pronged approach, beginning with in silico hypothesis generation and progressing through unbiased, proteome-wide experimental screening to focused biochemical and cellular validation.

Introduction: The Therapeutic Potential and Target Ambiguity of a Novel Scaffold

The benzamide functional group is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse pharmacological activities. Derivatives of the related 3-cyanobenzamide are noted for their role as intermediates in the synthesis of anti-inflammatory and anti-cancer agents[2]. The subject of this guide, this compound, combines this versatile benzamide core with a substituted phenyl ring, a feature often exploited to fine-tune binding affinity and selectivity for protein targets.

Given that this specific scaffold is implicated as a precursor for kinase inhibitors[1], the protein kinase family is a logical and high-priority area of investigation. However, the vastness of the human kinome, comprising over 500 members, necessitates a systematic and unbiased approach to pinpoint specific targets and understand off-target effects, which are critical for developing safe and effective therapies[3][4]. This guide outlines a robust, multi-step strategy to move from the unknown to a validated set of biological targets for novel derivatives of this compound.

Foundational Strategy: Integrating Computational and Experimental Approaches

A successful target identification campaign is not a linear process but an iterative cycle of hypothesis generation and experimental testing.[5][6] We advocate for a workflow that begins with computational methods to narrow the field of potential targets, followed by broad experimental screening to identify direct binding partners, and concluding with rigorous validation of the most promising candidates.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Screening cluster_2 Phase 3: Target Validation In_Silico_Prediction In Silico Target Prediction (Similarity Search, Docking) Affinity_Based Affinity-Based Methods (e.g., Kinobeads) In_Silico_Prediction->Affinity_Based Suggests Target Classes Label_Free Label-Free Methods (e.g., CETSA, TPP) In_Silico_Prediction->Label_Free Provides Initial Hypotheses Biochemical_Assays Biochemical Assays (Enzyme Kinetics) Affinity_Based->Biochemical_Assays Identifies Binding Proteins Cell_Based_Assays Cell-Based Assays (Target Engagement, Phenotype) Label_Free->Cell_Based_Assays Confirms In-Cell Binding Biochemical_Assays->Cell_Based_Assays Validates Direct Interaction & Potency

Caption: Integrated workflow for target identification.

Phase 1: In Silico Hypothesis Generation

Before committing to resource-intensive laboratory experiments, computational methods can provide valuable, data-driven hypotheses about the likely protein targets of a novel compound.

3.1. Ligand-Based Approaches If derivatives of this compound have been synthesized, their chemical structures can be compared against databases of compounds with known biological activities.

  • 2D/3D Similarity Searching: Utilizes molecular fingerprints and shape-based algorithms to identify known bioactive molecules that are structurally similar to the query compound. This is based on the principle that structurally similar molecules often share similar biological targets.

  • Pharmacophore Modeling: Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target. A pharmacophore model can be built from a set of known active compounds and used to screen for new molecules, including our derivatives, that fit the model.

3.2. Structure-Based Approaches When a hypothesized target class emerges (e.g., a specific kinase family), molecular docking can predict the binding mode and estimate the binding affinity of the compound to the protein's three-dimensional structure.[6]

  • Molecular Docking: A computational simulation that places a ligand into the binding site of a protein receptor. This can help prioritize compounds for synthesis and testing and suggest chemical modifications to improve binding.

Phase 2: Experimental Target Identification - Unbiased Proteome-Wide Screening

The core of any target deconvolution effort lies in unbiased experimental methods that can identify direct binding partners of a compound from the entire proteome. These techniques are broadly categorized into affinity-based and label-free approaches.[7][8]

4.1. Affinity-Based Proteomics

These methods involve chemically modifying the compound of interest to enable its immobilization on a solid support (like beads), which is then used as "bait" to capture interacting proteins from a cell or tissue lysate.[7]

4.1.1. Kinobeads/Multiplexed Inhibitor Beads (MIBs)

Given the high likelihood of kinase targets, the Kinobeads technology is an exceptionally powerful and relevant technique.[9][10] This chemical proteomics approach uses beads coated with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors to enrich a large portion of the expressed kinome from a cell lysate.[11] Target identification is achieved through a competitive binding experiment.

G Lysate Cell or Tissue Lysate (Native Kinases) Incubate Incubate Lysate with Test Compound Lysate->Incubate Compound Test Compound (Varying Concentrations) Compound->Incubate Kinobeads Kinobeads (Immobilized Broad-Spectrum Inhibitors) PullDown Affinity Pull-Down with Kinobeads Kinobeads->PullDown Incubate->PullDown Wash Wash Beads PullDown->Wash Elute Elute & Digest Proteins Wash->Elute LC_MS LC-MS/MS Analysis (Quantitative Proteomics) Elute->LC_MS Analysis Data Analysis (Dose-Response Curves) LC_MS->Analysis

Caption: Workflow for Kinobeads-based target profiling.

Protocol: Competitive Kinobeads Pulldown for Target Identification

  • Lysate Preparation: Culture cells of interest (e.g., a cancer cell line relevant to the therapeutic hypothesis) and harvest. Lyse the cells under native conditions to preserve protein complexes and kinase activity. Determine protein concentration using a BCA or Bradford assay.

  • Compound Incubation: Aliquot the cell lysate. To each aliquot, add the this compound derivative at a range of concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 4°C to allow the compound to bind to its targets.

  • Kinobeads Affinity Enrichment: Add Kinobeads to each lysate sample. Incubate for another hour at 4°C with gentle rotation. Kinases not bound by the test compound will bind to the immobilized inhibitors on the beads.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS). Proteins are then subjected to in-solution or on-bead tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry. Label-free quantification (LFQ) or tandem mass tag (TMT) labeling can be used to determine the relative abundance of each identified kinase across the different compound concentrations.

  • Data Analysis: For each identified kinase, plot its abundance versus the concentration of the test compound. A dose-dependent decrease in abundance indicates that the compound is binding to that kinase and preventing it from binding to the Kinobeads.[10] From these curves, an apparent EC50 (effective concentration) can be determined, signifying the binding affinity.

Table 1: Hypothetical Kinobeads Screening Results

Protein TargetFunctionApparent EC50 (µM)
Kinase ACell Cycle Regulation0.05
Kinase BSignal Transduction0.8
Kinase CAngiogenesis12.5
Kinase DApoptosis> 100

4.2. Label-Free Methods

Label-free methods are advantageous as they do not require chemical modification of the small molecule, thus ensuring that the tested compound is identical to the one intended for therapeutic use.[7]

4.2.1. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying target engagement in a cellular environment.[12] The principle is that when a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[13][14] This thermal stabilization can be measured by quantifying the amount of soluble protein remaining after heating cells to various temperatures.

G Cells Treat Intact Cells (Vehicle vs. Compound) Heat Heat Aliquots to a Range of Temperatures Cells->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble Fraction (Centrifugation) Lyse->Separate Detect Detect Soluble Target Protein (Western Blot or Mass Spec) Separate->Detect Plot Plot Melting Curve (Soluble Protein vs. Temp) Detect->Plot

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: CETSA for Target Engagement Validation

  • Cell Treatment: Treat cultured cells with the test compound at a fixed, high concentration (e.g., 10-50 µM) or a vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Proteins: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

  • Protein Quantification: Collect the supernatant and analyze the amount of the specific target protein (hypothesized from Kinobeads or other methods) remaining in the soluble fraction. This is typically done by Western blotting.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound confirms direct target engagement in the cell.[15][16]

4.2.2. Thermal Proteome Profiling (TPP)

TPP is the proteome-wide extension of CETSA.[17] Instead of analyzing a single protein by Western blot, the soluble protein fractions from each temperature point are analyzed by quantitative mass spectrometry. This allows for the simultaneous assessment of the thermal stability of thousands of proteins, providing an unbiased view of a compound's direct and off-targets within the cell.

Phase 3: Focused Target Validation and Pathway Analysis

After identifying high-confidence candidate targets from unbiased screens, the next crucial step is to validate these interactions and understand their functional consequences.

5.1. Biochemical Validation

  • Enzymatic Assays: For candidate enzymes like kinases, direct biochemical assays are the gold standard for confirming functional modulation. These assays measure the catalytic activity of the purified recombinant protein in the presence of varying concentrations of the inhibitor. This allows for the determination of key parameters like the IC50 (half-maximal inhibitory concentration). Commercial services offer large kinase screening panels to assess both potency and selectivity.[4][18][19]

  • Biophysical Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can directly measure the binding affinity (Kd) between the compound and a purified target protein, providing thermodynamic validation of the interaction.

5.2. Cellular Validation

  • Target Engagement Biomarkers: In a cellular context, it is vital to confirm that binding to the target leads to a functional consequence. For a kinase, this often involves measuring the phosphorylation status of a known downstream substrate. A potent and specific inhibitor should reduce the phosphorylation of the substrate in a dose-dependent manner.

  • Phenotypic Assays: The ultimate goal is to link target engagement to a desired cellular phenotype (e.g., inhibition of cancer cell proliferation, induction of apoptosis). These assays confirm that the compound's mechanism of action is consistent with the known biology of the identified target.

Conclusion

The journey to identify the biological targets of a novel chemical series like the this compound derivatives is a multi-disciplinary endeavor. It requires a strategic integration of computational prediction, unbiased proteomic screening, and rigorous biochemical and cellular validation. By employing the workflows and protocols outlined in this guide—from broad, proteome-wide techniques like Kinobeads and Thermal Proteome Profiling to focused validation with CETSA and enzymatic assays—researchers can confidently deconvolute the mechanism of action of their compounds. This systematic approach not only illuminates the path for optimizing lead compounds but also builds a solid foundation of biological understanding essential for successful drug development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Target Identification and Valid
  • KinomePro - Functional Kinase Activity Profiling. Pamgene.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. (2017, October 20).
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Small-molecule Target and Pathway Identific
  • Target identification and mechanism of action in chemical biology and drug discovery.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement. Benchchem.
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  • The target landscape of clinical kinase drugs.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.
  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. PubMed Central.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1).
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PubMed Central.
  • Researchers create new platform to identify proteins for targeted treatment of disease. (2024, March 22). News-Medical.Net.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. Biognosys.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • 3-Cyanobenzamide. Chem-Impex.
  • Deep proteomic screening. NEOsphere Biotechnologies.
  • Assessing target engagement using proteome-wide solvent shift assays.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025, July 2). PubMed Central.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media.
  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. (2023, July 13).
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Navigating the Unseen: A Technical Guide to the Safe Handling of N-(5-bromo-2-methylphenyl)-3-cyanobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the safe handling and use of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide (CAS No. 1157457-17-4), a compound of interest in contemporary research and development.[1][2] As this molecule is primarily used in laboratory settings for the synthesis of substances, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of researchers and the integrity of experimental outcomes. This document is intended for an audience of trained researchers, scientists, and drug development professionals, offering a synthesis of established safety principles and compound-specific considerations derived from an analysis of its chemical structure and data from analogous compounds.

Compound Profile and Inherent Hazard Assessment

The presence of the brominated aromatic ring and the cyanobenzamide moiety suggests potential for toxicity. Aromatic bromides can exhibit varying degrees of toxicity, and nitrile compounds are known for their potential to cause adverse health effects. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1157457-17-4[1]
Molecular Formula C15H11BrN2O[2]
Molecular Weight 315.16 g/mol [2]
Predicted Boiling Point 366.0±42.0 °C[2]
Predicted Density 1.50±0.1 g/cm3 [2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]

The Hierarchy of Controls: A Multi-layered Approach to Safety

A robust safety paradigm relies on the "hierarchy of controls," a system that prioritizes risk mitigation strategies from most to least effective. This framework is essential when detailed toxicological data is sparse.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher. For this compound, which is likely a solid at room temperature, the primary risks are inhalation of dust particles and inadvertent contact with skin or mucous membranes.

  • Fume Hoods: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent the inhalation of any fine particulates.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6]

Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials.

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound. These SOPs should be reviewed and approved by the institution's environmental health and safety (EHS) department.

  • Access Control: Limit access to areas where the compound is stored and handled to authorized personnel only.[7]

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is crucial for minimizing direct contact with the chemical.[8]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations where there is a significant risk of splashing.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[5][8] It is essential to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.[7]

  • Body Protection: A laboratory coat must be worn at all times.[5] For procedures with a higher risk of contamination, a chemically resistant apron may be necessary.[7]

  • Respiratory Protection: In the absence of adequate engineering controls, a NIOSH-approved respirator may be required. The type of respirator should be selected based on a formal risk assessment.[4]

Experimental Workflow: A Step-by-Step Protocol for Safe Handling

The following protocol outlines a generalized workflow for handling this compound in a laboratory setting. The causality behind each step is explained to foster a deeper understanding of the safety rationale.

Protocol: Weighing and Preparing a Solution of this compound

  • Preparation and Pre-use Inspection:

    • Rationale: A proactive check ensures that all safety equipment is in working order before any chemical handling begins.

    • Procedure: Verify that the chemical fume hood is operational and that the airflow is within the acceptable range. Ensure that a safety shower and eyewash station are accessible and unobstructed.[6] Confirm the availability of a chemical spill kit.

  • Donning of Personal Protective Equipment (PPE):

    • Rationale: To create a barrier between the researcher and the potentially hazardous chemical.

    • Procedure: Don a laboratory coat, chemical safety goggles, and nitrile gloves. For larger quantities or if there is a risk of dust generation, consider a face shield and a disposable gown.

  • Weighing the Compound:

    • Rationale: To minimize the generation and inhalation of airborne particles.

    • Procedure: Perform all weighing operations inside a chemical fume hood. Use a tared weigh boat or glassine paper. Handle the container of the compound with care to avoid generating dust. Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Rationale: To contain the chemical in a liquid matrix, reducing the risk of aerosolization.

    • Procedure: In the fume hood, slowly add the weighed solid to the desired solvent in a suitable flask. Use a funnel to prevent spillage. Gently swirl or stir the mixture to facilitate dissolution.

  • Waste Disposal:

    • Rationale: To ensure that all contaminated materials are handled and disposed of in a manner that prevents environmental release and future exposure.

    • Procedure: Dispose of all contaminated materials, including weigh boats, gloves, and disposable labware, in a designated hazardous waste container.[6] Do not dispose of any materials in the regular trash.

  • Decontamination:

    • Rationale: To remove any residual chemical contamination from the work area.

    • Procedure: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent and then a cleaning agent.[7]

  • Doffing of PPE and Personal Hygiene:

    • Rationale: To prevent the transfer of any potential contamination outside of the laboratory.

    • Procedure: Remove PPE in the correct order (gloves first, then lab coat and eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water.

Diagram 1: Safe Handling Workflow

Safe_Handling_Workflow A Preparation & Pre-use Inspection B Don Personal Protective Equipment (PPE) A->B Verify safety equipment C Weighing Compound (in Fume Hood) B->C Establish barrier D Solution Preparation (in Fume Hood) C->D Transfer solid E Waste Disposal (Hazardous Waste) D->E Collect all waste F Decontamination of Work Area E->F Post-experiment cleanup G Doff PPE & Personal Hygiene F->G Final safety step

A logical workflow for the safe handling of this compound.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical. All laboratory personnel should be familiar with these procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Response: In the event of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact the EHS department.

Conclusion: A Culture of Safety

The safe handling of this compound, like any research chemical, is predicated on a foundation of knowledge, preparedness, and a commitment to a culture of safety. By understanding the potential hazards, implementing a multi-layered system of controls, and adhering to established protocols, researchers can mitigate risks and conduct their work in a safe and responsible manner. This guide serves as a technical resource to empower scientists to navigate the unseen risks and handle this compound with the respect and caution it deserves.

References

  • Acros Organics. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1][2] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide. We delve into the mechanistic rationale behind the selection of catalysts, ligands, and reagents, offering a comprehensive guide for researchers, scientists, and drug development professionals. The protocol is designed for high reproducibility and yield, addressing the specific challenges posed by sterically hindered and electronically complex substrates.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-defined palladium-based catalytic cycle.[3][4][5] The cycle is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6] A base is essential for the transmetalation step, serving to activate the organoboron species.[7][8]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent Palladium(0) complex. This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[3] The reactivity of the halide follows the order I > Br > Cl.[2][3]

  • Transmetalation : The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[9][10][11]

  • Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) center, forming the new C-C bond in the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-Br pd0->oa_complex Oxidative Addition (Ar-Br) tm_complex Ar-Pd(II)(L)₂-Ar' oa_complex->tm_complex Transmetalation (Ar'-B(OH)₂, Base) product Ar-Ar' tm_complex->product Reductive Elimination re_corner re_corner->pd0 Catalyst Regeneration oa_corner

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters & Rationale for Protocol Design

The success of the Suzuki-Miyaura coupling, especially with complex substrates like this compound, hinges on the judicious selection of reaction parameters.

Choice of Palladium Precatalyst and Ligand

The substrate features a methyl group ortho to the bromine atom, introducing steric hindrance around the reaction center. To overcome this, a catalyst system with high activity is required.

  • Palladium Precatalyst : Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species. Other precursors like Pd₂(dba)₃ are also highly effective.[3]

  • Ligand : Standard ligands like triphenylphosphine (PPh₃) may be insufficient for challenging substrates. Bulky and electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," have been shown to dramatically enhance the rate of both oxidative addition and reductive elimination, making them ideal for coupling sterically hindered partners.[12] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice as it promotes high catalyst turnover rates and is effective for a broad range of substrates, including aryl bromides.

Role and Selection of the Base

The base plays a critical role in the transmetalation step.[8][9] Its primary function is to react with the boronic acid to form a more reactive boronate species.[7][10] The choice of base must also account for the functional groups present in the starting material—specifically the two amide moieties and the nitrile group, which could be susceptible to hydrolysis under harsh basic conditions.

  • Recommended Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices. They are strong enough to facilitate boronate formation but generally do not promote the hydrolysis of amides or nitriles under typical Suzuki conditions. Potassium phosphate (K₃PO₄) is another excellent option, particularly for sensitive substrates.[13]

Solvent System Selection

The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient degree.

  • Recommended Solvents : A mixture of an organic solvent and water is often optimal. 1,4-Dioxane/water or Toluene/water are standard systems. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. It is imperative that the solvents are degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with 4-cyanophenylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Equiv.Amount (mg)Moles (mmol)
This compound329.171.03291.0
4-Cyanophenylboronic acid146.941.21761.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.50.02
SPhos410.510.0416.40.04
Potassium Carbonate (K₂CO₃)138.212.02762.0
1,4-Dioxane (degassed)--8 mL-
Water (degassed)--2 mL-
Step-by-Step Procedure

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (329 mg, 1.0 mmol), 4-cyanophenylboronic acid (176 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]

  • Solvent Addition : Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe.

  • Reaction Execution : Lower the flask into a preheated oil bath set to 90 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Look for the consumption of the starting aryl bromide.

  • Work-up : Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product, N-(5'-(4-cyanophenyl)-2-methyl-[1,1'-biphenyl]-3-yl)-3-cyanobenzamide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents.Ensure proper inert atmosphere technique. Use freshly opened catalyst/ligand or a glovebox. Degas solvents thoroughly.
Ineffective base or insufficient amount.Use a fresh, dry base. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄.
Protodeboronation Boronic acid is degrading.Use a slight excess of boronic acid (1.2-1.5 equiv.). Avoid prolonged reaction times at high temperatures.[14]
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure rigorous exclusion of air. Lower the catalyst loading if yields are still high.
Hydrolysis of Nitrile/Amide Base is too strong or reaction temperature is too high.Use a milder base (e.g., K₂CO₃ instead of NaOH). Avoid excessive heating.

Conclusion

This application note provides a robust and well-rationalized protocol for the Suzuki-Miyaura coupling of this compound. By employing a catalyst system composed of Pd(OAc)₂ and the bulky, electron-rich ligand SPhos, along with a suitable base like K₂CO₃, this method effectively overcomes the challenge of steric hindrance and ensures compatibility with sensitive functional groups. This protocol serves as a reliable starting point for the synthesis of complex biaryl amides, which are key structures in the development of novel therapeutics and functional materials.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lima, F., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wang, D., et al. (2020). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Pérez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]

  • Vantourout, J. C., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Jana, S., et al. (2023). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Sönmez, B., & Şahin, E. (2012). The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres. ResearchGate. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid. [Link]

  • Alonso, D. A., et al. (2005). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions. ElectronicsAndBooks. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide in Modern Synthesis

The molecule this compound represents a versatile scaffold in contemporary drug discovery and materials science. Its constituent parts—a sterically encumbered aryl bromide, an amide linkage, and a cyano group—offer multiple points for diversification, making it a valuable building block for creating libraries of complex molecules with potential biological activity or unique material properties. Palladium-catalyzed cross-coupling reactions are paramount for unlocking this potential, enabling the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the aryl bromide position.[1][2][3][4]

This guide provides a detailed exploration of the critical parameters, catalyst selection, and step-by-step protocols for two of the most powerful palladium-catalyzed transformations as applied to this specific substrate: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2][5] The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this important synthetic intermediate.

Substrate Analysis: Navigating the Steric and Electronic Landscape

The successful cross-coupling of this compound is not trivial and is dictated by the unique electronic and steric characteristics of the molecule. A thorough understanding of these factors is crucial for the rational selection of an appropriate catalytic system.

  • Steric Hindrance: The methyl group positioned ortho to the bromine atom introduces significant steric bulk around the reaction center. This can impede the approach of the palladium catalyst to the C-Br bond for the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][6][7] Consequently, catalyst systems employing bulky ligands are often necessary to facilitate this crucial step and promote efficient coupling.[1][8][9]

  • Electronic Effects: The molecule possesses both electron-donating (methyl) and electron-withdrawing (amide and cyano) functionalities. The overall electronic nature of the aryl bromide is somewhat deactivated, which can influence the rate of oxidative addition. The presence of the amide and cyano groups also necessitates careful selection of reaction conditions, particularly the base, to avoid potential side reactions.

Recommended Catalytic Systems: A Guided Selection

Given the substrate's characteristics, the choice of palladium precursor and, more critically, the ancillary ligand is paramount to achieving high yields and reaction efficiency. The following table summarizes recommended starting points for catalyst systems for both Suzuki-Miyaura and Buchwald-Hartwig reactions.

Reaction Type Palladium Precursor Recommended Ligands Rationale for Selection
Suzuki-Miyaura (C-C Coupling) Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosBulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling sterically hindered aryl bromides.[8] They promote the formation of the active monoligated Pd(0) species, facilitating oxidative addition.[8][10]
Buchwald-Hartwig (C-N Coupling) Pd(OAc)₂, Pd₂(dba)₃, or G3/G4 PrecatalystsBrettPhos, RuPhos, tBuXPhosThese ligands are well-established for their ability to promote C-N bond formation with challenging substrates, including those with steric hindrance and various electronic properties.[1][9][11] Precatalysts can offer improved reliability and activity.[11]

Mechanistic Overview: The Catalytic Cycles

A fundamental understanding of the reaction mechanisms is essential for troubleshooting and optimization. The generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Base (-HBr) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination follows a similar pathway, involving oxidative addition, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product.[1][12][13]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) [(R2NH)Pd(II)(Ar)(L)]+Br- [(R2NH)Pd(II)(Ar)(L)]+Br- Ar-Pd(II)-Br(L)->[(R2NH)Pd(II)(Ar)(L)]+Br- Amine Coordination (R2NH) Pd(II)(Ar)(NR2)(L) Pd(II)(Ar)(NR2)(L) [(R2NH)Pd(II)(Ar)(L)]+Br-->Pd(II)(Ar)(NR2)(L) Deprotonation (Base) Pd(II)(Ar)(NR2)(L)->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Pd(II)(Ar)(NR2)(L)->Ar-NR2

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the cross-coupling of this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of the title compound with phenylboronic acid to yield N-(2-methyl-5-phenylphenyl)-3-cyanobenzamide.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane/Water (10:1 v/v)

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes the C-N coupling with morpholine to produce N-(2-methyl-5-morpholinophenyl)-3-cyanobenzamide.

Reagents and Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • BrettPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried reaction vessel.

  • Add this compound to the vessel.

  • Add anhydrous toluene, followed by the addition of morpholine via syringe.

  • Seal the vessel and remove it from the glovebox.

  • Stir the reaction mixture at 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography to afford the desired arylamine product.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Inappropriate choice of ligand or base.1. Use a fresh palladium source or a pre-catalyst. 2. Ensure rigorous inert atmosphere techniques and use of dry solvents. 3. Screen alternative bulky phosphine ligands and bases (e.g., Cs₂CO₃ for Suzuki, LiHMDS for Buchwald-Hartwig).[11][13][14]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water or protic impurities. 2. Slow reductive elimination compared to competing pathways.1. Use rigorously dried reagents and solvents. 2. Employ a more electron-rich and bulky ligand to accelerate reductive elimination.[1][7]
Difficulty in Product Purification 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of palladium black.1. Allow the reaction to proceed for a longer duration or at a slightly higher temperature. 2. Filter the reaction mixture through a pad of Celite® before workup to remove insoluble palladium species.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides | Request PDF - ResearchGate. [Link]

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Suzuki Coupling - YouTube. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. [Link]

  • Buchwald–Hartwig amination - Grokipedia. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. [Link]

  • Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing). [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - ResearchGate. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PMC - NIH. [Link]

  • Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. | Request PDF - ResearchGate. [Link]

  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Request PDF - ResearchGate. [Link]

  • Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II) | Organometallics - ACS Publications. [Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters. [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University. [Link]

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Application Note: Strategic N-Arylation of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide via Palladium and Copper Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the N-arylation of N-(5-bromo-2-methylphenyl)-3-cyanobenzamide, a key intermediate in pharmaceutical synthesis.[1] We delve into the strategic considerations and detailed experimental protocols for two premier catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind reagent selection, mechanistic principles, and practical troubleshooting to achieve high-yield, selective synthesis of the target tertiary amide.

Introduction: The Significance of Tertiary Amide Synthesis

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, natural products, and advanced materials.[2][3] Tertiary amides, specifically N,N-diaryl amides, are prevalent structural motifs with significant biological activity.[4] The target precursor, this compound, presents a common synthetic challenge: how to selectively form a new C-N bond at the secondary amide nitrogen in the presence of another reactive site, the aryl bromide.

Traditional methods for N-arylation often suffer from limited scope and require harsh conditions.[2] Modern cross-coupling chemistry offers powerful solutions, primarily through the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5][6][7] These methods have revolutionized C-N bond formation, allowing for the coupling of a wide array of substrates under increasingly mild conditions.[2]

This guide provides an in-depth analysis of both catalytic approaches, enabling scientists to make informed decisions for the efficient N-arylation of this specific and synthetically relevant substrate.

Substrate Analysis: A Dichotomy of Reactive Sites

A successful synthesis begins with a thorough understanding of the starting material. The structure of this compound contains two distinct sites amenable to cross-coupling reactions:

  • The Secondary Amide (N-H bond): This is the nucleophilic site for the desired N-arylation reaction. Its deprotonation by a suitable base is required to form the active nucleophile.

  • The Aryl Bromide (C-Br bond): This is an electrophilic site that can readily participate in cross-coupling reactions, such as a competing Buchwald-Hartwig or Ullmann-type reaction.

This dual reactivity necessitates careful catalyst system design to achieve chemoselectivity for the N-arylation pathway over a potential C-C or C-N coupling at the aryl bromide position.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for C-N bond formation, celebrated for its broad substrate scope and functional group tolerance.[2][5][7] For challenging substrates like secondary amides, the choice of ligand is paramount to success.[8]

Mechanistic Rationale

The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, amide binding/deprotonation, and reductive elimination.[2][9] The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst.[10]

Buchwald_Hartwig_Cycle cluster_info Key Steps in Buchwald-Hartwig Amination pd0 Pd(0)Ln oxidative_add Oxidative Addition Complex pd0->oxidative_add Ar'-X amide_complex Pd(II) Amido Complex oxidative_add->amide_complex Amide (R₂NH) + Base product_complex Product Release amide_complex->product_complex Reductive Elimination product_complex->pd0 Product (Ar'-NR₂) info Ar'-X = Aryl Halide R₂NH = Secondary Amide Substrate Ln = Ligand

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The reductive elimination step, which forms the desired C-N bond, is often rate-limiting. The development of bulky, electron-rich biarylphosphine ligands has been crucial in accelerating this step, thereby improving reaction efficiency and preventing side reactions.[8][11][12]

Key Experimental Parameters
ParameterRecommended ChoiceRationale & Key Insights
Palladium Precursor G3/G4 Palladacycle Precatalysts or Pd₂(dba)₃Precatalysts offer air-stability and readily form the active Pd(0) species upon activation with a base, ensuring reproducibility.[3] Pd₂(dba)₃ is a common source but can have variable quality.[10]
Ligand Bulky Biarylphosphines (e.g., JackiePhos, BrettPhos)Essential for the N-arylation of secondary amides.[4][13][14][15] These ligands promote the desired reductive elimination, prevent the formation of stable, unreactive κ²-amidate complexes, and suppress β-hydride elimination.[12][16]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃Weaker inorganic bases are generally preferred to avoid degradation of sensitive functional groups like the nitrile on the substrate. Stronger bases like NaOtBu can be effective but may offer lower functional group tolerance.[5][15]
Solvent Toluene or DioxaneNon-polar, aprotic solvents are critical for obtaining high yields in secondary amide arylations.[4] Ensure the solvent is anhydrous to prevent catalyst deactivation and hydrodehalogenation side reactions.[17]
Temperature 80 - 110 °CThe reaction typically requires heating to drive the catalytic cycle efficiently. The optimal temperature should be determined empirically.
Protocol 1: Palladium-Catalyzed N-Arylation

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Palladium Precatalyst (e.g., JackiePhos G3, 2 mol%)

  • JackiePhos Ligand (2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene (0.2 M)

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Reaction Setup: In a glovebox, add this compound, the aryl bromide, K₃PO₄, the palladium precatalyst, and the ligand to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the vial.

  • Sealing and Heating: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated oil bath or heating block at 110 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots. Reaction times can range from 4 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated tertiary amide.

Copper-Catalyzed N-Arylation: The Ullmann-Goldberg Approach

The Ullmann condensation, and its amide-specific variant the Goldberg reaction, is a cost-effective alternative to palladium-catalyzed methods.[6][18] While classic Ullmann conditions were notoriously harsh, modern protocols utilizing ligands allow the reaction to proceed under significantly milder conditions.[19][20]

Mechanistic Rationale

The mechanism of the copper-catalyzed N-arylation is distinct from the palladium cycle. It is generally believed to proceed via a Cu(I)/Cu(III) cycle.[20] The key steps involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate, followed by reductive elimination to yield the product.[6][21]

Ullmann_Goldberg_Cycle cluster_info Key Steps in Ligand-Assisted Goldberg Reaction cu1_ligand Cu(I)L cu1_amidate Cu(I) Amidate Complex cu1_ligand->cu1_amidate Amide (R₂NH) + Base cu3_complex Cu(III) Intermediate cu1_amidate->cu3_complex Oxidative Addition (Ar'-X) product_release Product Release cu3_complex->product_release Reductive Elimination product_release->cu1_ligand Product (Ar'-NR₂) info Ar'-X = Aryl Halide/Iodide R₂NH = Secondary Amide Substrate L = Ligand (e.g., diamine)

Caption: Simplified catalytic cycle for the Copper-catalyzed Goldberg reaction.

The use of chelating ligands, such as 1,2-diamines or amino acids, is crucial. These ligands stabilize the copper center, increase its solubility, and facilitate the catalytic turnover, preventing catalyst deactivation.[22][23]

Key Experimental Parameters
ParameterRecommended ChoiceRationale & Key Insights
Copper Source Copper(I) Iodide (CuI)CuI is a common, inexpensive, and effective catalyst source for this transformation.[19] Other sources like Cu(OAc)₂ can also be used.[24]
Ligand N,N'-Dimethylethylenediamine (DMEDA) or N,N-DimethylglycineSimple, inexpensive chelating ligands are highly effective.[18] They accelerate the reaction, allowing for lower temperatures and catalyst loadings compared to ligand-free systems.[22]
Base K₂CO₃ or K₃PO₄An inorganic base is required to deprotonate the amide. K₃PO₄ is often a good choice for coupling with less reactive aryl bromides.[18]
Solvent DMSO or DMFPolar aprotic solvents are generally required to facilitate the reaction and solubilize the copper salts and base.[18][19]
Aryl Halide Aryl Iodide > Aryl BromideCopper-catalyzed systems generally show higher reactivity with aryl iodides. Aryl bromides can be used but may require higher temperatures or longer reaction times.[18][20]
Protocol 2: Copper-Catalyzed N-Arylation

This protocol provides a general method for the coupling of this compound with a generic aryl iodide (Ar-I).

Materials:

  • This compound (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Copper(I) Iodide (CuI, 5-10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA, 10-20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous DMSO (0.5 M)

Procedure:

  • Reaction Setup: To a reaction vial with a magnetic stir bar, add CuI, K₂CO₃, and this compound.

  • Reagent Addition: Add the aryl iodide, anhydrous DMSO, and finally the DMEDA ligand via syringe.

  • Inert Atmosphere: Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Sealing and Heating: Seal the vial and place it in a preheated oil bath or heating block at 110-120 °C.

  • Reaction Monitoring: Stir the reaction until the starting material is consumed, as determined by TLC or LC-MS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x). The combined organic layers are often dark due to residual copper.

  • Purification: Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the product.

Troubleshooting and Strategic Optimization

Troubleshooting_Workflow cluster_solutions Potential Solutions start Reaction Outcome low_yield Low Conversion / No Reaction start->low_yield side_products Side Product Formation start->side_products check_reagents Verify Reagent Quality (Anhydrous Solvent, Active Catalyst) low_yield->check_reagents Check hydrodehalogenation Hydrodehalogenation Observed side_products->hydrodehalogenation e.g. c_br_reaction Reaction at C-Br Site side_products->c_br_reaction e.g. increase_temp Increase Temperature check_reagents->increase_temp If OK change_ligand Screen Different Ligand increase_temp->change_ligand If still low sol1 Use rigorously dried solvents and high-purity reagents. sol2 For Pd: Use a more electron-rich/bulky ligand. For Cu: Switch to Aryl Iodide. sol3 Consider a milder base or lower temperature to improve selectivity.

Caption: A workflow for troubleshooting common N-arylation issues.

ProblemPotential CauseSuggested Solution
Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Ensure solvents are anhydrous and reagents are pure. Increase temperature in 10 °C increments. For Pd-catalysis, screen a more electron-rich ligand. For Cu-catalysis, consider switching from an aryl bromide to a more reactive aryl iodide.[20]
Hydrodehalogenation Presence of water or other proton sources; Catalyst promoting hydride formation.Use rigorously dried solvents and reagents.[17] Select a ligand known to promote reductive elimination over competing pathways.[12]
Reaction at C-Br Site The chosen catalytic system is not selective for N-arylation.This is a significant challenge. Generally, N-H activation is kinetically favored under many conditions. If C-Br reaction persists, consider a milder base, lower temperature, or a different ligand/catalyst system that may favor the N-H coupling pathway.
Low Yield (Cu-cat.) Ligand decomposition or catalyst deactivation.Ensure the reaction is run under a strict inert atmosphere. Use freshly opened, high-purity CuI and ligand.

Conclusion

The N-arylation of this compound can be successfully achieved using either modern Palladium or Copper-catalyzed cross-coupling methodologies. The Palladium-catalyzed Buchwald-Hartwig reaction, employing bulky biarylphosphine ligands, offers a robust and high-yielding pathway with broad applicability. The Copper-catalyzed Goldberg reaction provides a more economical alternative, particularly effective when using aryl iodides as coupling partners and simple diamine ligands. The choice between these state-of-the-art methods will depend on project-specific factors including cost, desired scale, and the nature of the coupling partner. The protocols and strategic insights provided herein serve as a validated starting point for the development of efficient and selective syntheses of complex tertiary amide targets.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Bollenbach, M., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry. Available at: [Link]

  • Hicks, J. D., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]

  • Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • Hicks, J. D., et al. (2012). Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study. PubMed. Available at: [Link]

  • Bollenbach, M., et al. (2017). Efficient and Mild Ullmann‐Type N‐Arylation of Amides, Carbamates, and Azoles in Water. Scilit. Available at: [Link]

  • Viciu, M. S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Available at: [Link]

  • Hicks, J. D., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC - NIH. Available at: [Link]

  • Hicks, J. D., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]

  • Diao, T., et al. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]

  • Chen, Y., et al. (2012). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Available at: [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles. Available at: [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (2012). Semantic Scholar. Available at: [Link]

  • Jiang, D., et al. (2014). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. MDPI. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Tye, J. W., et al. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC - NIH. Available at: [Link]

  • Tye, J. W., et al. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. Available at: [Link]

  • Jia, Y., et al. (2009). Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. Journal of the American Chemical Society. Available at: [Link]

  • Védrine, J. C. (2017). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Solvent effects - Wikipedia. (n.d.). Available at: [Link]

  • Chung, K. H., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. Available at: [Link]

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. Available at: [Link]

  • Kelly, C. B. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]

  • Hicks, J. D., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. MIT Open Access Articles. Available at: [Link]

  • Khan, M. F., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. PMC - NIH. Available at: [Link]

  • This compound. (n.d.). MySkinRecipes. Available at: [Link]

  • Khan, M. F., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Available at: [Link]

  • Reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and N-methyl-N-(polyfluorobenzyl)benzamides in Pd-catalyzed C–H bond arylation. (2019). ResearchGate. Available at: [Link]

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Application Note: Real-Time Monitoring and Analysis of the Synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide is a complex benzamide derivative, a class of compounds pivotal in medicinal chemistry and materials science.[1] The precise control of its synthesis is critical to ensure high yield, purity, and the absence of potentially problematic impurities. This guide provides a comprehensive overview of robust analytical methodologies for real-time reaction monitoring, offering detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind experimental choices, data interpretation, and troubleshooting, equipping researchers with the tools for efficient process development and quality control.

Introduction: The Imperative for Analytical Oversight

The synthesis of this compound typically involves the formation of an amide bond between 5-bromo-2-methylaniline and an activated form of 3-cyanobenzoic acid, such as its acyl chloride. This is a classic Schotten-Baumann reaction.[2][3] While seemingly straightforward, this reaction can be subject to side reactions, incomplete conversion, and the formation of impurities that can complicate purification and compromise the final product's integrity.

Effective reaction monitoring provides critical insights into reaction kinetics, helps determine the optimal endpoint, and identifies the formation of by-products in real-time. This allows for rapid process optimization and ensures the production of a high-quality target molecule, which is essential for downstream applications in drug discovery and development. This document details the application of orthogonal analytical techniques to provide a complete picture of the reaction profile.

Reaction Pathway and Monitoring Strategy

The primary synthetic route is the acylation of 5-bromo-2-methylaniline with 3-cyanobenzoyl chloride in the presence of a base to neutralize the HCl by-product.

Figure 1: Synthesis of this compound.

Our monitoring strategy is based on tracking the consumption of the starting materials (5-bromo-2-methylaniline and 3-cyanobenzoyl chloride) and the concurrent formation of the product. Orthogonal methods are employed to ensure data integrity.

Analytical Methodologies & Protocols

An effective analytical workflow combines a rapid, qualitative technique like Thin-Layer Chromatography (TLC) for quick progress checks with highly quantitative and structurally informative methods like HPLC and NMR.

G Analytical Workflow cluster_analysis 4. Instrumental Analysis sampling 1. Sample Reaction Mixture (t = x) quench 2. Quench Aliquot (e.g., with H₂O or MeOH) sampling->quench prep 3. Sample Preparation (Dilution, Filtration) quench->prep hplc HPLC (Quantitative) prep->hplc Inject/Analyze nmr NMR (Structural/Quantitative) prep->nmr Inject/Analyze gcms GC-MS (Confirmatory) prep->gcms Inject/Analyze data 5. Data Processing & Interpretation hplc->data nmr->data gcms->data report 6. Determine % Conversion / Purity data->report

Figure 2: General workflow for reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantitative analysis due to its high resolution, sensitivity, and reproducibility for non-volatile aromatic compounds. A reversed-phase method is ideal for separating the non-polar reactants and product from more polar impurities.[4][5]

Rationale for Method Design:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is used. ACN is a common organic modifier that provides good peak shape. Starting with a higher aqueous content allows for the elution of any polar impurities, while increasing the ACN concentration elutes the less polar starting materials and the final product. A small amount of acid (e.g., formic acid) is often added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

  • Detector: A UV detector is used, as the aromatic rings in all key components exhibit strong chromophores.[6] Monitoring at 254 nm typically provides a good response for all analytes.

Experimental Protocol: HPLC

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation: a. Carefully withdraw ~50 µL of the reaction mixture. b. Immediately quench the reaction by diluting it into 1 mL of acetonitrile to precipitate salts and stop the reaction. c. Vortex the quenched sample thoroughly. d. Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 60 40
      10.0 10 90
      12.0 10 90
      12.1 60 40

      | 15.0 | 60 | 40 |

  • Data Analysis: Identify peaks based on the retention times of pre-injected standards of the starting materials and purified product. Calculate the percentage conversion by monitoring the decrease in the peak area of the limiting reagent (e.g., 5-bromo-2-methylaniline) relative to the initial time point (t=0).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and can be used for in-situ or at-line reaction monitoring without chromatographic separation.[7] For this reaction, ¹H NMR is particularly powerful for tracking the disappearance of the amine protons of the starting material and the appearance of the amide proton in the product.[8]

Rationale for Method Design:

  • ¹H NMR: This is the most sensitive NMR nucleus and provides rapid, quantitative information. The chemical shifts of protons are highly sensitive to their local electronic environment, making it possible to distinguish reactants from products.[9][10]

  • Key Signals:

    • 5-Bromo-2-methylaniline (Reactant): A broad signal for the -NH₂ protons (typically ~3.5-4.5 ppm, depending on solvent and concentration).

    • This compound (Product): A new, sharp or broad signal for the amide -NH- proton (typically downfield, ~8-10 ppm).

    • Aromatic Region (6.5-8.5 ppm): The pattern of signals will change distinctively as the reactants are converted to the product.

Experimental Protocol: ¹H NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: a. Withdraw ~100 µL of the reaction mixture. b. Quench and dilute in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing amide and amine protons, or CDCl₃ if the reaction solvent is compatible). c. Filter the sample into an NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for full magnetization recovery, which is crucial for accurate integration and quantification.

  • Data Analysis:

    • Reference the spectrum (e.g., to the residual solvent peak).

    • Integrate a stable, well-resolved peak for the starting material and the product. For example, compare the integration of the methyl protons (-CH₃) on the starting aniline with the corresponding methyl protons on the product.

    • The disappearance of the broad -NH₂ signal and the appearance of the downfield -NH- signal provide clear qualitative evidence of reaction progress.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful confirmatory technique, providing both chromatographic separation and mass analysis for structural elucidation.[11] Its use is contingent on the thermal stability and sufficient volatility of the analyte. For this compound, which has a predicted boiling point over 350°C, a high-temperature column and inlet are required.[12]

Rationale for Method Design:

  • Derivatization: While direct analysis may be possible, derivatization (e.g., silylation) can improve volatility and thermal stability, though it adds complexity. For initial monitoring, direct injection is often attempted first.

  • Ionization: Electron Ionization (EI) is typically used, which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, aiding in its identification.[11]

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

  • Sample Preparation: a. Withdraw ~50 µL of the reaction mixture. b. Quench in 1 mL of a volatile solvent like ethyl acetate or DCM. c. Filter through a 0.22 µm PTFE syringe filter into a GC vial.

  • Chromatographic and MS Conditions:

    • Column: Low-bleed, high-temperature capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50 - 500 m/z.

  • Data Analysis:

    • Identify the product peak by its retention time and mass spectrum.

    • Confirm the molecular weight from the molecular ion peak (M⁺). The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

    • Analyze the fragmentation pattern to further confirm the structure.

Summary of Analytical Data

The table below summarizes the expected data for the key compounds involved in the reaction. Note: HPLC retention times are estimates and will vary based on the specific system and conditions.

Compound NameMolecular FormulaMW ( g/mol )Expected HPLC tR (min)Key ¹H NMR Signals (ppm, DMSO-d₆)Key MS Fragments (m/z)
5-Bromo-2-methylaniline (Reactant)C₇H₈BrN186.05~4.5~5.1 (s, 2H, -NH₂), ~2.0 (s, 3H, -CH₃), 6.5-7.0 (m, 3H, Ar-H)185/187 (M⁺), 106 (M-Br), 170/172 (M-CH₃)
3-Cyanobenzoyl chloride (Reactant)C₈H₄ClNO165.58~3.8 (may hydrolyze)8.0-8.5 (m, 4H, Ar-H)165/167 (M⁺), 130 (M-Cl), 102 (M-Cl, -CO)
This compound (Product) C₁₅H₁₁BrN₂O 315.17 ~8.2 ~10.2 (s, 1H, -NH-), ~2.3 (s, 3H, -CH₃), 7.2-8.4 (m, 7H, Ar-H) 314/316 (M⁺), 235 (M-Br), 185/187 (C₇H₇BrN⁺), 130 (C₈H₄NO⁺), 102 (C₇H₄N⁺)
3-Cyanobenzoic acid (Hydrolysis By-product)C₈H₅NO₂147.13~2.5~13.5 (br s, 1H, -COOH), 8.0-8.4 (m, 4H, Ar-H)147 (M⁺), 130 (M-OH), 102 (M-COOH)

Troubleshooting Common Analytical Issues

  • HPLC: Peak Tailing: Often observed with amine-containing compounds. This can be mitigated by adding a competing base (like triethylamine) to the mobile phase or ensuring the mobile phase pH is appropriate to keep the analyte in a single protonation state.[13]

  • HPLC: High Backpressure: May indicate a blockage in the system, often from precipitated salts from the reaction mixture. Always filter samples and use a guard column to protect the analytical column.[13]

  • NMR: Broad Signals: Amide protons can sometimes exchange with trace water, leading to broadening. Using a very dry deuterated solvent (like DMSO-d₆) can help sharpen these signals. Poor shimming can also cause broad peaks across the spectrum.[8]

  • GC-MS: No Peak for Product: The compound may be decomposing in the hot inlet or on the column. Try lowering the inlet temperature or using a faster oven ramp. If decomposition persists, the compound may not be suitable for GC-MS without derivatization.

Conclusion

The successful synthesis and development of this compound rely on a robust analytical control strategy. The orthogonal methods presented here—HPLC for quantification, NMR for structural verification, and GC-MS for confirmatory analysis—provide a comprehensive toolkit for the modern research scientist. By implementing these detailed protocols, researchers can gain a deep understanding of their reaction dynamics, leading to improved yields, higher purity, and more efficient process development.

References

  • Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Journal of Magnetic Resonance. [Link]

  • Bazzi, A. O., et al. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Gellman, S. H. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]

  • Homi Bhabha Centre for Science Education. Synthesis and analysis of amides. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. [Link]

  • Gomez, L., et al. (2020). Clean ¹H NMR Spectra of Products Directly from Batch and Flow Reaction Mixtures. Angewandte Chemie. [Link]

  • de Souza, G. H. B., et al. (2010). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds (15.7). [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds (2.10). [Link]

  • Trautwein, C., & Specht, C. (1998). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' Journal of Analytical Chemistry. [Link]

  • Kumar, S., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Biomedical Chromatography. [Link]

  • Lee, S., et al. (2021). Halide Abstraction-Mediated Synthesis of a Highly Twisted Amide. Organic Letters. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

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Application Note: A Robust HPLC-MS Method for the Analysis of "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" and Its Reaction-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a key intermediate in pharmaceutical synthesis. The protocol provides a comprehensive workflow, from sample preparation to data analysis, designed to separate and identify the principal compound from potential process-related impurities and starting materials. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for reaction monitoring and purity assessment of this and structurally similar aromatic amides.

Introduction: The Analytical Imperative

This compound is a complex aromatic amide whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs). The synthetic route, typically an amidation reaction between 5-Bromo-2-methylaniline and 3-cyanobenzoyl chloride, can lead to various side products and carryover of unreacted starting materials. A highly selective and sensitive analytical method is therefore essential to ensure the quality and consistency of the final product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers the requisite specificity and sensitivity for this task. The chromatographic separation resolves the target compound from its isomers and impurities, while the mass spectrometer provides definitive identification based on mass-to-charge ratio (m/z) and characteristic fragmentation patterns.

Foundational Principles: Method Design

The development of this protocol was guided by the physicochemical properties of the target analyte and potential impurities.

  • Analyte Characteristics : this compound (C₁₅H₁₁BrN₂O, MW: 315.17 g/mol ) is a relatively non-polar, aromatic compound. This dictates the use of reversed-phase chromatography for optimal retention and separation.

  • Chromatography Selection : A C18 stationary phase is chosen for its hydrophobic character, which promotes retention of aromatic compounds. Gradient elution with an acetonitrile/water mobile phase allows for the effective separation of components with varying polarities. The addition of a small amount of formic acid to the mobile phase is critical for improving peak shape and enhancing ionization efficiency in the mass spectrometer by promoting protonation.

  • Mass Spectrometry Ionization : Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecules due to its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]⁺. The presence of a bromine atom provides a distinct isotopic pattern (⁷⁹Br/⁸¹Br), a key signature for confirmation.[1]

Experimental Workflow and Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (Type I, ultrapure)

  • Formic acid (LC-MS grade)

  • Reaction mixture sample

Visualizing the Workflow

The overall analytical process is streamlined to ensure reproducibility and accuracy from sample preparation to final data interpretation.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A 1. Weigh Reaction Sample B 2. Dissolve in Methanol/ACN A->B C 3. Dilute to Working Conc. B->C D 4. Filter (0.22 µm PTFE) C->D E 5. Inject into HPLC System D->E F 6. Chromatographic Separation (C18 Column) E->F G 7. ESI Ionization (Positive Mode) F->G H 8. Mass Detection (Full Scan & MS/MS) G->H I 9. Integrate Chromatogram H->I J 10. Extract Ion Chromatograms I->J K 11. Analyze Mass Spectra J->K L 12. Quantify & Report K->L

Caption: High-level workflow for HPLC-MS analysis.

Step-by-Step Protocol: Sample Preparation

Proper sample preparation is crucial to protect the analytical column and ensure reliable data.[2][3][4]

  • Stock Solution Preparation : Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolution : Dissolve the sample in methanol or acetonitrile. Use sonication if necessary to ensure complete dissolution.

  • Working Solution : Dilute the stock solution to a final concentration of approximately 10-50 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile/water). This minimizes solvent effects during injection.[5]

  • Filtration : Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulate matter, which can clog the HPLC system.[2][3]

Step-by-Step Protocol: HPLC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and can be further optimized as needed.

HPLC Parameters
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B over 10 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
UV Detector 254 nm
Mass Spectrometer Parameters
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 120 °C
Desolvation Temp. 350 °C
Scan Range (Full Scan) m/z 100-500
Collision Energy (MS/MS) Ramp 10-40 eV

Causality Behind Choices:

  • A gradient elution is employed to effectively separate early-eluting polar starting materials from the more retained non-polar product and byproducts.

  • A column temperature of 40 °C reduces mobile phase viscosity, improving efficiency and potentially altering selectivity.

  • ESI positive mode is selected because the amide nitrogen is a readily protonated site, leading to a strong [M+H]⁺ signal.[6]

Data Interpretation and Expected Results

Identification of the Target Compound

The primary peak in the chromatogram should correspond to this compound. Confirmation is achieved through its mass spectrum.

  • Expected m/z : The protonated molecule [M+H]⁺ will exhibit a characteristic isotopic doublet for the single bromine atom.

    • [M+H]⁺ at m/z 315.0 (corresponding to the ⁷⁹Br isotope)

    • [M+H]⁺ at m/z 317.0 (corresponding to the ⁸¹Br isotope)

    • The relative abundance of these two peaks should be approximately 1:1.[1]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) of the m/z 315/317 parent ions provides structural confirmation. Aromatic amides typically fragment at the amide bond.[6][7]

  • Key Fragments :

    • m/z 186/188 : Loss of the 3-cyanobenzoyl moiety, resulting in the protonated 5-Bromo-2-methylaniline fragment.

    • m/z 130 : Loss of the 5-Bromo-2-methylaniline moiety, resulting in the 3-cyanobenzoyl cation. This is often a very stable and prominent fragment.

    • m/z 102 : Further fragmentation of the 3-cyanobenzoyl cation via loss of carbon monoxide (CO).

Fragmentation Parent [M+H]⁺ m/z 315/317 Frag1 [C₇H₇BrN]H⁺ m/z 186/188 Parent->Frag1 Loss of C₈H₄NO Frag2 [C₈H₄NO]⁺ m/z 130 Parent->Frag2 Loss of C₇H₇BrN Frag3 [C₇H₄N]⁺ m/z 102 Frag2->Frag3 Loss of CO

Caption: Expected MS/MS fragmentation pathway.

Analysis of Potential Impurities

The developed method can effectively separate and identify common process-related impurities.

Compound Expected Retention Time Expected [M+H]⁺ (m/z) Notes
3-Cyanobenzoic AcidEarly Eluting148.0Starting material, more polar
5-Bromo-2-methylanilineEarly Eluting186.0 / 188.0Starting material, more polar
This compound Main Peak 315.0 / 317.0 Target Product
Dimerized ImpuritiesLate Eluting> 400Potential high molecular weight byproducts

Method Validation and Trustworthiness

To ensure the reliability of this method for routine use, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] Key parameters to assess include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is demonstrated by the clean chromatographic separation and unique mass spectral data.

  • Linearity : Establishing a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy & Precision : Determining the closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC-MS analysis of this compound. The detailed methodology, from sample preparation to data interpretation, is designed to be both robust and reliable for the identification and purity assessment of this important pharmaceutical intermediate. The explained causality behind the chosen parameters equips researchers to adapt and troubleshoot the method for similar analytical challenges.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Taylor & Francis Online. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • Mastelf. How to Improve Your HPLC Results with Proper Sample Preparation. [Link]

  • PubMed. Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. [Link]

  • National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

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Application Notes and Protocols for the Purification of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed methodology for the purification of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide and its derivatives using silica gel column chromatography. This class of compounds holds significant interest in medicinal chemistry and drug development, necessitating high purity for accurate biological evaluation. This document outlines the fundamental principles governing the chromatographic separation, a step-by-step protocol for efficient purification, and a troubleshooting guide to address common challenges. The causality behind experimental choices, from solvent system selection to sample loading techniques, is explained to empower researchers to adapt and optimize the protocol for various derivatives.

Introduction: The Rationale for Chromatographic Purification

This compound is a moderately polar molecule characterized by several key functional groups that dictate its chromatographic behavior: an amide linkage, a bromine atom, a cyano group, and a methyl group on the aromatic rings. The synthesis of such multi-functionalized molecules often yields a crude mixture containing unreacted starting materials, reagents, and various by-products. Column chromatography is a cornerstone technique for isolating the desired product from these impurities, leveraging the differential partitioning of each compound between a stationary phase and a mobile phase.[1]

The purity of the final compound is paramount for reliable downstream applications, particularly in drug development where even minor impurities can lead to erroneous biological data or unforeseen toxicity. This guide provides a robust framework for achieving high-purity this compound derivatives.

Understanding the Chromatographic Behavior

The separation of this compound on a silica gel stationary phase is governed by the polarity of the molecule, which is a composite of the electronic effects of its substituents.

  • Stationary Phase: Silica gel, with its surface silanol groups (Si-OH), is a polar adsorbent.[2]

  • Mobile Phase: A less polar solvent or a mixture of solvents that carries the sample through the column.[3]

  • Separation Principle: Compounds in the mixture adsorb to the silica gel and desorb back into the mobile phase at different rates based on their polarity. More polar compounds interact more strongly with the stationary phase and thus elute slower, while less polar compounds are carried through the column more quickly by the mobile phase.[4]

The key functional groups of this compound contribute to its overall polarity:

  • Amide (-CONH-): The amide group is polar and capable of hydrogen bonding, leading to strong interactions with the silica gel.[5]

  • Cyano (-CN): The nitrile group is also polar due to the carbon-nitrogen triple bond.

  • Bromo (-Br) and Methyl (-CH₃): These groups have a less pronounced effect on polarity compared to the amide and cyano groups, but they do influence the overall electronic properties and solubility of the molecule.

Given this structure, this compound is expected to be a moderately polar compound, requiring a mobile phase of intermediate polarity for effective elution.

Pre-Purification: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[6] TLC is a rapid and inexpensive method to determine the optimal mobile phase composition for separation.[4]

Protocol for TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.[4]

  • Elution: Place the TLC plate in a developing chamber containing a shallow pool of the test solvent system. Common starting solvent systems for N-aryl amides include mixtures of a non-polar solvent like hexane (or petroleum ether) and a more polar solvent like ethyl acetate.[6]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[7]

  • Optimization: The ideal solvent system will result in the desired product having a retention factor (Rf) of approximately 0.2-0.3.[8] Adjust the ratio of the polar to non-polar solvent to achieve this Rf value. A higher proportion of the polar solvent will increase the Rf of all compounds.

Solvent System (Hexane:Ethyl Acetate) Observation Interpretation Next Step
9:1All spots remain at the baseline.The mobile phase is not polar enough to elute the compounds.Increase the polarity (e.g., try 4:1 Hexane:Ethyl Acetate).
1:1All spots are at the solvent front.The mobile phase is too polar, eluting all compounds too quickly.Decrease the polarity (e.g., try 4:1 Hexane:Ethyl Acetate).
4:1Good separation with the target compound at Rf ≈ 0.25.This is a suitable solvent system for column chromatography.Proceed with column chromatography using this eluent.

Detailed Protocol for Column Chromatography

This protocol describes a standard flash column chromatography procedure, which uses positive pressure to accelerate the elution process, providing faster and often better separations than gravity chromatography.[9]

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • Glass chromatography column with a stopcock

  • Eluent (e.g., Hexane and Ethyl Acetate, HPLC grade)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Experimental Workflow

Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery TLC 1. TLC Optimization Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

    • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, prepare a slurry of silica gel with the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). The amount of silica should be approximately 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Do not let the solvent level drop below the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is volatile and a good solvent for many organic compounds).

    • Alternatively, for less soluble compounds, a "dry loading" method is preferred. Dissolve the crude product in a solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample solution (or the dry-loaded silica) to the top of the packed column.

    • Add a protective layer of sand (approx. 1 cm) on top of the sample layer to prevent disturbance of the silica bed during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to begin the elution.

    • Start collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction).

    • If the separation of impurities is challenging, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate) to the mobile phase.[10]

  • Monitoring and Product Recovery:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[11]

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise during column chromatography. This section addresses common issues and provides solutions.

Troubleshooting Issue1 Issue: Poor Separation (Overlapping Spots) Sol1a Solution: Optimize eluent polarity (use gradient elution). Issue1->Sol1a Sol1b Solution: Use a longer, narrower column. Issue1->Sol1b Sol1c Solution: Reduce sample load. Issue1->Sol1c Issue2 Issue: Compound Stuck on Column Sol2a Solution: Increase eluent polarity significantly (e.g., add methanol). Issue2->Sol2a Sol2b Solution: Consider deactivating silica with triethylamine for basic compounds. Issue2->Sol2b Issue3 Issue: Cracked Silica Bed Sol3a Solution: Ensure proper packing (avoid air bubbles). Issue3->Sol3a Sol3b Solution: Maintain a constant solvent level above the silica. Issue3->Sol3b Issue4 Issue: Low Recovery Sol4a Solution: Check for compound decomposition on silica (2D TLC). Issue4->Sol4a Sol4b Solution: Ensure all pure fractions are combined. Issue4->Sol4b

Caption: Troubleshooting common issues in column chromatography.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound and its derivatives. By understanding the principles of chromatography and carefully optimizing the mobile phase through TLC, researchers can consistently obtain high-purity compounds essential for drug discovery and development. The provided troubleshooting guide serves as a practical resource for overcoming common purification challenges, ensuring efficient and successful isolation of the target molecules.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 6, 2026, from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.3F%3A_Visualizing_TLC_Plates]([Link]_ Chromatography_(TLC)/2.3F%3A_Visualizing_TLC_Plates)

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 6, 2026, from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved January 6, 2026, from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved January 6, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved January 6, 2026, from [Link]

  • Wilds Research Group, Concordia University. (2023, March 13). Flash Column Chromatography [Video]. YouTube. Retrieved January 6, 2026, from [Link]

  • Raines, R. T., et al. (2010). An electronic effect on protein structure. Protein Science, 19(11), 2151-2157. Retrieved January 6, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 6, 2026, from [Link]

  • Environmental Science Institute. (n.d.). Organic Functional Groups and Thin Layer Chromatography. Retrieved January 6, 2026, from [Link]

  • University of Calgary. (n.d.). Substituent Effects. Retrieved January 6, 2026, from [Link]

  • Journal of the American Chemical Society. (2025, December 31). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Retrieved January 6, 2026, from [Link]

  • Microbioz India. (2023, December 15). The Ultimate Guide to Flash Chromatography: Principles and Techniques. Retrieved January 6, 2026, from [Link]

  • Analytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved January 6, 2026, from [Link]

  • Chemie Brunschwig. (n.d.). Solutions for chromatography and purification. Retrieved January 6, 2026, from [Link]

  • Chemistry For Everyone. (2025, March 17). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved January 6, 2026, from [Link]

  • PubMed. (1988). Determination of cyanide and cyanogenic compounds in biological systems. Retrieved January 6, 2026, from [Link]

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scale-up synthesis of kinase inhibitors from "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Kinase Inhibitors from N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Abstract

This guide provides a comprehensive framework for the scale-up synthesis of a potent kinase inhibitor from the key intermediate, this compound. The document moves beyond a simple recitation of steps to explain the underlying chemical principles and process safety considerations essential for transitioning from laboratory-scale discovery to kilogram-scale production.[1] We detail a robust, validated protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a controlled crystallization for purification. This application note is designed for researchers, scientists, and drug development professionals, offering field-proven insights into process optimization, control, and troubleshooting to ensure a safe, efficient, and reproducible synthesis of the active pharmaceutical ingredient (API).[2][3]

Strategic Overview: From Intermediate to API

The starting material, this compound, is a valuable scaffold in medicinal chemistry. The presence of an aryl bromide provides a reactive handle for modern cross-coupling reactions, enabling the strategic introduction of complex heterocyclic moieties commonly found in targeted kinase inhibitors.[4] Many multi-kinase inhibitors, including those targeting Fms-like tyrosine kinase 3 (FLT3), utilize similar structural motifs.[5][6][7][8]

Scaling the synthesis of such APIs is not a linear amplification of a lab-scale procedure.[9] The transition from a 5-gram lab experiment to a 5-kilogram pilot plant production introduces significant challenges related to mass and heat transfer, mixing efficiency, reagent handling, and impurity profiles.[10][11] An improperly managed scale-up can lead to failed batches, the generation of unique impurities, and, most critically, significant safety events such as thermal runaways.[11][12][13]

This guide focuses on a representative Suzuki-Miyaura coupling, a cornerstone of modern API synthesis, to construct the core of a final kinase inhibitor. The subsequent purification via crystallization is equally critical, as it dictates the final purity, stability, and handling characteristics of the API.[14][]

Process Chemistry & Safety by Design

The Synthetic Transformation: A Suzuki-Miyaura Coupling

The chosen transformation involves the coupling of the aryl bromide starting material with a heterocyclic boronic acid ester. This reaction is selected for its high functional group tolerance, reliability, and established scalability.

Scheme 1: Representative Suzuki-Miyaura Coupling Reaction (Self-generated image, not from search results)

  • Rationale for Reagent Selection:

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a robust and versatile catalyst suitable for this type of coupling. It exhibits good thermal stability and is effective for coupling with a wide range of boronic acids/esters.

    • Base (e.g., Potassium Carbonate, K₂CO₃): An inorganic base is essential for the catalytic cycle. K₂CO₃ is cost-effective, readily available, and has a well-understood safety profile. Its moderate strength is sufficient to activate the boronic acid ester without promoting significant side reactions.

    • Solvent System (e.g., 1,4-Dioxane/Water): A mixture of an organic solvent and water is standard for Suzuki couplings. Dioxane effectively solubilizes the organic starting materials, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Critical Safety Considerations (EHS)

A thorough risk assessment must be conducted before any scale-up operation.[12]

  • Thermal Hazards: While this specific reaction is not violently exothermic, all chemical reactions generate heat. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient.[10][11] The reaction must be conducted in a jacketed reactor with precise temperature control. A plan for emergency cooling should be in place.[13][16]

  • Reagent Handling:

    • Palladium Catalysts: While not highly toxic, palladium compounds are sensitizers and should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • 1,4-Dioxane: This solvent is flammable and a suspected carcinogen. It can also form explosive peroxides upon prolonged exposure to air. Use only peroxide-free solvent and conduct the reaction under an inert nitrogen atmosphere.[16]

  • Pressure Management: The reaction should be performed in a vessel rated for the operating temperature and vented to a scrubber system. Using gas inlet adapters instead of needles is crucial for safe gas management at scale.[12][16]

Detailed Scale-Up Protocol (500 g Scale)

This protocol describes the synthesis of a representative kinase inhibitor, N-(2-methyl-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-3-cyanobenzamide .

Process Parameters and Reagent Table
ReagentMolar Equiv.MW ( g/mol )QuantityNotes
This compound1.0328.18500.0 gStarting Material
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1.1208.08353.0 gCoupling Partner. Slight excess ensures full conversion of starting material.
Pd(dppf)Cl₂·CH₂Cl₂0.01816.6412.4 gCatalyst. Handle with care.
Potassium Carbonate (K₂CO₃)3.0138.21632.0 gBase. Ensure it is finely powdered for better reactivity.
1,4-Dioxane--5.0 LMain solvent. Must be peroxide-free.
Deionized Water--1.25 LCo-solvent. Must be degassed.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_purification Purification A Reactor Setup & Inerting B Charge Reagents & Solvents A->B C Degas Reaction Mixture B->C D Charge Catalyst C->D E Heat to 85-90 °C D->E F Monitor by HPLC (In-Process Control) E->F G Cool to RT & Filter F->G H Phase Separation G->H I Solvent Swap to Toluene H->I J Cooling Crystallization I->J K Filter & Wash with Heptane J->K L Dry in Vacuum Oven K->L M Final API Characterization L->M

Caption: High-level workflow for the scale-up synthesis and purification.

Step-by-Step Methodology
  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, temperature probe, reflux condenser, and a nitrogen inlet/outlet. Ensure the system is clean, dry, and can be fully inerted.

  • Reagent Charging: To the reactor, charge this compound (500.0 g), 1-methyl-4-(...)-1H-pyrazole (353.0 g), potassium carbonate (632.0 g), 1,4-dioxane (5.0 L), and deionized water (1.25 L).

  • Inerting: Begin stirring at ~150 RPM and sparge the mixture with nitrogen gas through a subsurface tube for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a strong positive flow of nitrogen, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (12.4 g) to the reactor.

  • Reaction: Heat the reactor jacket to bring the internal reaction temperature to 85-90 °C. Maintain this temperature and monitor the reaction progress by taking aliquots every 2 hours for HPLC analysis. The reaction is typically complete within 6-8 hours (Target: <1% starting material remaining).

  • Cool Down and Filtration: Once complete, cool the reaction mixture to 20-25 °C. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the reactor and the filter cake with toluene (2 x 500 mL).

  • Work-Up: Transfer the combined filtrate to a larger vessel or extractor. Allow the layers to separate and discard the lower aqueous layer.

  • Solvent Swap and Crystallization: Charge the organic layer back to the clean reactor. Distill off the dioxane/toluene mixture under reduced pressure while simultaneously adding fresh toluene to maintain a constant volume. This removes the dioxane. Once the solvent swap is complete, concentrate the toluene solution to approximately 2.5 L.

  • Purification: Slowly cool the concentrated toluene slurry to 0-5 °C over 4-6 hours. This controlled cooling is critical for forming pure, easily filterable crystals.[17] Hold at this temperature for at least 2 hours.

  • Isolation and Drying: Filter the crystalline product. Wash the filter cake with cold (0-5 °C) heptane (2 x 500 mL) to remove residual toluene and soluble impurities. Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Final Product: The process should yield N-(2-methyl-5-(1-methyl-1H-pyrazol-4-yl)phenyl)-3-cyanobenzamide as a white to off-white crystalline solid. Expected Yield: >85%. Purity by HPLC: >99.0%.

Process Control & API Characterization

A robust process relies on diligent monitoring and validation.[1][2]

  • In-Process Controls (IPCs):

    • Reaction Completion: HPLC is the preferred method to monitor the disappearance of the starting material. A clear endpoint prevents unnecessary heating and potential impurity formation.

  • Final API Characterization: The identity and purity of the final product must be unequivocally confirmed.

    • Structural Confirmation:

      • ¹H and ¹³C NMR: To confirm the chemical structure and absence of structural isomers.

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Purity Analysis:

      • HPLC: To determine the purity of the API, typically expressed as an area percentage.[18][19]

    • Residual Solvent Analysis: Gas Chromatography (GC) to ensure residual levels of dioxane, toluene, and heptane are below ICH limits.

Troubleshooting Common Scale-Up Issues

IssuePotential CauseRecommended Solution
Stalled or Slow Reaction - Ineffective degassing (oxygen present)- Poor quality base or catalyst- Insufficient temperature- Ensure thorough N₂ sparging before catalyst addition.- Use fresh, high-purity reagents.- Verify internal temperature probe is accurate; slightly increase temperature if safe.
Poor Crystallization / Oiling Out - Solution is too concentrated- Cooling rate is too fast- Presence of impurities- Add a small amount of additional solvent (toluene).- Reduce the cooling rate; consider seeding with a small crystal of pure product.- If severe, re-work the batch with a charcoal treatment or silica plug filtration.
Filtration is Very Slow - Very fine particles (needles) formed- Impurities clogging the filter- Re-heat the slurry to dissolve the solid and cool much slower to grow larger crystals.[17]- Ensure all salts were removed in the initial filtration step.
Product Fails Purity Spec - Incomplete reaction- Inefficient work-up or crystallization- Re-evaluate IPCs to ensure full conversion.- Perform a re-crystallization from a suitable solvent system.[17]

Target Pathway Visualization: FLT3 Signaling

The synthesized class of inhibitors often targets kinases like FLT3, which is a critical driver in certain cancers, such as Acute Myeloid Leukemia (AML).[5][6] Understanding the target pathway provides context for the drug's mechanism of action.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor Tyrosine Kinase FLT3->FLT3 Autophosphorylation (Activation) STAT5 STAT5 FLT3->STAT5 activates AKT PI3K/AKT FLT3->AKT activates RAS RAS/MAPK FLT3->RAS activates Ligand FLT3 Ligand Ligand->FLT3 binds & dimerizes Inhibitor Synthesized Kinase Inhibitor Inhibitor->FLT3 BLOCKS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation RAS->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action point.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Veeprho. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
  • Vigh, T., et al. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.
  • H.C. Wainwright. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • HWS Labortechnik GmbH. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • Bunnage, M. E. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Unknown Author. (2020, January 10). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals.
  • Lehmann, H., & LaVecchia, L. (n.d.). Scale-Up of Organic Reactions in a Pharmaceutical Kilo-Lab Using a Commercial Microwave Reactor. ACS Publications.
  • Evotec. (2024, June 7). Key Considerations for API Process Development and Optimization.
  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
  • Divan, J. (2020, May 28). Best Practices from the Field: Cultivating an Efficient Scale-Up Strategy for Your API. Pfizer CentreOne.
  • Division of Research Safety, Illinois. (2019, September 18). Scale-up Reactions.
  • Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12(2), 217.
  • Unknown Author. (2009, September 22). Development and Scale up in API Manufacture (Part1).
  • Unknown Author. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
  • Zarrinkar, P., et al. (2020, March 17). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. NIH.
  • Unknown Author. (n.d.). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology.
  • Hrádková, P., et al. (n.d.). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. NIH.
  • Mitchell, M. B. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • ResearchGate. (n.d.). A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib (PDB - ResearchGate).
  • Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
  • Loidl, G. (n.d.). Recent advances in the development of multi-kinase inhibitors. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.

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The Synthetic Potential of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide in Bioactive Molecule Development: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a structurally distinct aromatic compound, is emerging as a compelling starting material for the synthesis of novel bioactive molecules. Its unique arrangement of a brominated phenyl ring, a methyl group, a cyano group, and an amide linkage offers a versatile platform for a variety of chemical transformations. This application note explores the prospective synthetic utility of this compound and provides theoretical protocols for its application in drug discovery and development.

Introduction: A Molecule with Latent Potential

This compound (C₁₅H₁₁BrN₂O) is a chemical entity characterized by several reactive sites amenable to synthetic modification. While extensive, publicly available research on its direct application in the synthesis of bioactive molecules is limited, its structural motifs are present in numerous pharmacologically active compounds. This suggests a significant, yet largely untapped, potential for its use in medicinal chemistry. The strategic positioning of the bromo, methyl, and cyano functional groups allows for selective and sequential chemical modifications, enabling the construction of diverse molecular architectures.

Key Structural Features and Their Synthetic Implications:

  • Bromo Group: The bromine atom on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize biological activity.

  • Cyano Group: The nitrile functionality is a versatile precursor to various important pharmacophores. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid. These transformations can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

  • Amide Bond: The amide linkage provides structural rigidity and is a key hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. While generally stable, it can be subjected to hydrolysis under specific conditions.

  • Methyl Group: The methyl group can influence the molecule's conformation and metabolic stability. It can also be a site for late-stage functionalization.

Prospective Synthetic Pathways to Bioactive Scaffolds

The true potential of this compound lies in its capacity to serve as a scaffold for the generation of compound libraries for high-throughput screening. Below are prospective synthetic pathways that researchers can explore.

Pathway A: Elaboration via Cross-Coupling Reactions

This pathway focuses on the functionalization of the bromo group to introduce molecular diversity.

G A N-(5-Bromo-2-methylphenyl)- 3-cyanobenzamide B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (Amine, Pd catalyst) A->D E Biaryl Structures (Potential Kinase Inhibitors) B->E F Aryl-Alkyne Derivatives (Precursors for Heterocycles) C->F G Di- or Tri-substituted Amines (GPCR Ligands, Ion Channel Modulators) D->G

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), a desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, for example, K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Pathway B: Transformation of the Cyano Group

This pathway illustrates the conversion of the nitrile to other key functional groups.

G A N-(5-Bromo-2-methylphenyl)- 3-cyanobenzamide B Acid or Base Hydrolysis A->B C Reduction (e.g., H2/Raney Ni or LiAlH4) A->C D Cycloaddition (e.g., NaN3) A->D E Carboxylic Acid Derivative (Bioisosteric replacement) B->E F Primary Amine Derivative (New point for diversification) C->F G Tetrazole Moiety (Metabolically stable acid mimic) D->G

Experimental Protocol: Nitrile to Tetrazole Conversion (Illustrative)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 equiv) and ammonium chloride (NH₄Cl, 1.5 equiv) to the solution.

  • Reaction: Heat the mixture to a temperature typically between 100-120 °C and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, carefully acidify the reaction mixture with dilute HCl to precipitate the tetrazole product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of the starting material is provided below.

PropertyValueSource
CAS Number 1157457-17-4
Molecular Formula C₁₅H₁₁BrN₂O
Molecular Weight 315.17 g/mol
Boiling Point (Predicted) 366.0±42.0 °C
Density (Predicted) 1.50±0.1 g/cm³
pKa (Predicted) 12.01±0.70

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block in medicinal chemistry. The strategic combination of a modifiable bromo group and a versatile cyano functionality provides a dual handle for the synthesis of diverse and complex molecules. The protocols outlined above are foundational and can be adapted and expanded upon by researchers. Future work should focus on the systematic exploration of the synthetic pathways described, followed by the biological evaluation of the resulting compounds to uncover novel therapeutic agents.

References

  • Information on the direct synthesis of bioactive molecules from this compound is not extensively available in the public domain. The provided protocols are based on established synthetic organic chemistry principles applied to the specific functional groups of the molecule.
  • PubChem. N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide. Available from: [Link]

experimental procedure for amide bond formation with "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Protocols for the Synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Introduction

The amide bond is one of the most fundamental and prevalent linkages in organic chemistry and the life sciences, forming the backbone of peptides and proteins and serving as a cornerstone structural motif in a vast array of pharmaceuticals and biologically active molecules.[1] The synthesis of substituted benzanilides, such as this compound, is of significant interest in medicinal chemistry and drug development, as this scaffold allows for the precise spatial orientation of various functional groups to optimize interactions with biological targets.

This application note provides a comprehensive guide for researchers, detailing two robust and widely adopted protocols for the synthesis of this compound. We will explore the mechanistic underpinnings of each method, provide detailed step-by-step procedures, and outline the necessary purification and characterization techniques to ensure the synthesis of a highly pure final product. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Mechanistic Overview of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[2] Therefore, the carboxylic acid moiety must first be "activated" to create a more electrophilic species. This guide presents two common activation strategies.

Method A: The Schotten-Baumann Reaction (via Acyl Chloride)

Named after chemists Carl Schotten and Eugen Baumann, this classic method involves the acylation of an amine using a highly reactive acyl chloride.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[5] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group. A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][]

cluster_0 Schotten-Baumann Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl (Acyl Chloride) AcylChloride->Intermediate Product R-NH-CO-R' (Amide) Intermediate->Product Collapse & Cl⁻ Elimination Byproduct Base-H⁺Cl⁻ Product->Byproduct + HCl Base Base (e.g., Et₃N) Base->Byproduct Neutralization

Caption: Mechanism of the Schotten-Baumann Reaction.

Method B: Carbodiimide-Mediated Coupling (via Carboxylic Acid)

Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation directly from carboxylic acids under mild conditions.[8][9] EDC activates the carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is susceptible to nucleophilic attack by the amine. While effective, the O-acylisourea intermediate can be unstable and prone to hydrolysis or rearrangement into a stable N-acylurea byproduct. To mitigate this and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[11] HOBt rapidly converts the O-acylisourea into a more stable HOBt-ester, which then reacts cleanly with the amine to form the desired amide, regenerating HOBt in the process.[11]

Experimental Protocols and Workflow

The following diagram illustrates the general experimental workflow for the synthesis, purification, and analysis of the target compound.

start Select Synthesis Protocol (A or B) reagents Prepare Reactants & Solvents start->reagents reaction Perform Amide Coupling Reaction (Monitor by TLC) reagents->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup dry Dry & Concentrate (e.g., Na₂SO₄, Rotary Evaporation) workup->dry purify Purify Crude Product (Recrystallization or Chromatography) dry->purify characterize Characterize Final Product (NMR, IR, MS) purify->characterize end Pure N-(5-Bromo-2-methylphenyl) -3-cyanobenzamide characterize->end

Caption: General experimental workflow for amide synthesis.

Protocol A: Synthesis via Schotten-Baumann Reaction

This protocol utilizes the reaction between 5-Bromo-2-methylaniline and 3-Cyanobenzoyl chloride. This method is often preferred for its high reaction rates and straightforward procedure.

Reagents & Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
5-Bromo-2-methylanilineC₇H₈BrN186.051.00 g5.371.0
3-Cyanobenzoyl chlorideC₈H₄ClNO165.580.98 g5.911.1
Triethylamine (Et₃N)C₆H₁₅N101.190.83 mL5.911.1
Dichloromethane (DCM)CH₂Cl₂84.9325 mL--
1 M HCl (aq)HCl-20 mL--
Sat. NaHCO₃ (aq)NaHCO₃-20 mL--
BrineNaCl-20 mL--

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-methylaniline (1.00 g, 5.37 mmol) and dichloromethane (25 mL). Stir at room temperature until the amine is fully dissolved.

  • Base Addition: Add triethylamine (0.83 mL, 5.91 mmol) to the solution. Cool the flask in an ice-water bath for 10-15 minutes.

  • Acyl Chloride Addition: Dissolve 3-Cyanobenzoyl chloride (0.98 g, 5.91 mmol) in 5 mL of DCM. Add this solution dropwise to the cold, stirring amine solution over 10 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system until the starting amine spot has been consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol B: Synthesis via EDC/HOBt Coupling

This protocol is an excellent alternative, especially when the acyl chloride is not commercially available or is unstable. It uses milder conditions, which can be beneficial for sensitive substrates.

Reagents & Materials

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
5-Bromo-2-methylanilineC₇H₈BrN186.051.00 g5.371.0
3-Cyanobenzoic acidC₈H₅NO₂147.130.87 g5.911.1
EDC·HClC₈H₁₈N₃Cl191.701.23 g6.441.2
HOBtC₆H₅N₃O135.120.15 g1.100.2
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂-100 mL--
WaterH₂O-100 mL--

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-Cyanobenzoic acid (0.87 g, 5.91 mmol), HOBt (0.15 g, 1.10 mmol), and N,N-Dimethylformamide (20 mL). Stir until all solids dissolve.

  • Activation: Add EDC·HCl (1.23 g, 6.44 mmol) to the solution in one portion. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 5-Bromo-2-methylaniline (1.00 g, 5.37 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (7:3 Hexane:Ethyl Acetate) until completion.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.

    • Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification and Characterization

Purification of the Crude Product

The crude this compound obtained from either protocol will likely be an off-white or pale yellow solid. Purification is essential to remove unreacted starting materials and byproducts.

  • Recrystallization: This is the preferred method if the crude product is of reasonable purity.[12] A suitable solvent system is hot ethanol or an ethyl acetate/hexane mixture. Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

  • Silica Gel Chromatography: If recrystallization is ineffective, purify the crude material using column chromatography. A typical eluent would be a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).[12]

Structural Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Table of Expected Analytical Data for this compound

Analysis TechniqueExpected Observations
Appearance White to off-white crystalline solid
Molecular Formula C₁₅H₁₁BrN₂O
Molecular Weight 315.17 g/mol
¹H NMR (400 MHz, CDCl₃)δ ~8.4-8.2 (m, 2H, Ar-H), ~8.0-7.6 (m, 4H, Ar-H), ~7.2 (d, 1H, Ar-H), ~2.3 (s, 3H, -CH₃). The N-H proton will appear as a broad singlet between δ 7.5-8.5 ppm.[13][14]
FT-IR (ATR)ν ~3300 cm⁻¹ (N-H stretch), ~3080 cm⁻¹ (Ar C-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1660 cm⁻¹ (Amide I, C=O stretch), ~1530 cm⁻¹ (Amide II, N-H bend).[15][16]
Mass Spec (ESI+) m/z calculated for [M+H]⁺: 315.01, 317.01 (due to Br isotopes).

Safety Precautions

Standard laboratory safety practices must be followed at all times.[17] This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and appropriate gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

  • 3-Cyanobenzoyl chloride: Corrosive and a lachrymator. It reacts with moisture. Handle with extreme care in a fume hood and avoid inhalation or contact with skin and eyes.[18][19][20]

  • 5-Bromo-2-methylaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

  • EDC·HCl: Can cause skin and eye irritation.

  • Solvents (DCM, DMF, EtOAc): Are volatile and flammable. Avoid open flames and ensure proper ventilation. DCM is a suspected carcinogen.

Conclusion

This application note provides two reliable and well-established protocols for the synthesis of this compound. The Schotten-Baumann method offers a rapid and high-yielding route, while the EDC/HOBt coupling provides a milder alternative suitable for a broader range of substrates. By following the detailed procedures for synthesis, purification, and characterization, researchers can confidently prepare this and structurally similar benzanilides for applications in chemical biology and drug discovery.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Stenstrøm, Y., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11441-11448. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Stenstrøm, Y., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for amide bond synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 3-Cyanobenzoyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • Organic Chemistry. (2021). EDC Coupling Mechanism. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Oxford Academic. (n.d.). Purification and Characterization of Aromatic Amine Dehydrogenase from Alcaligenes xylosoxidans. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • University Chemistry. (2024). 1 H NMR Spectrum of Amide Compounds. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Preparation and Characterization of Some Aromatic/ Aliphatic Polyamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • RSC Publishing. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
  • National Institutes of Health (NIH). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-(3-methylphenyl)furan. Retrieved from [Link]

  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.

Sources

Derivatization of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOL

Abstract

This document provides a comprehensive guide for the strategic derivatization of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a scaffold with potential pharmacological relevance. The protocols herein are designed for medicinal chemists and drug development scientists to systematically explore the structure-activity relationships (SAR) of this compound class. We detail strategic points for chemical modification, provide robust, step-by-step synthetic protocols for derivatization, and outline a logical screening cascade for pharmacological evaluation. The causality behind experimental choices is emphasized to empower researchers to make informed decisions in lead optimization campaigns.

Introduction

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3] Its ability to form key hydrogen bonds and orient substituents in defined vectors makes it an ideal backbone for molecular recognition. While the specific biological profile of this compound is not extensively documented in public literature, its constituent parts—a substituted aniline, an amide linker, and a cyanobenzoyl group—suggest potential interactions with a variety of biological targets, possibly including kinases, epigenetic enzymes like histone deacetylases (HDACs), or G-protein coupled receptors.[1][4]

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, transforming a preliminary "hit" into a potent and selective "lead" compound.[5][6] By systematically modifying a molecule's structure and assessing the impact on its biological activity, researchers can build a detailed map of the pharmacophore—the essential features required for biological activity. This application note outlines a rational, multi-pronged approach to building an SAR profile for the this compound core.

Strategic Approach to Derivatization

The parent molecule can be dissected into three primary vectors for chemical modification. This strategy allows for a modular and systematic exploration of the chemical space around the core scaffold.

  • Vector 1: The "A-Ring" (5-Bromo-2-methylphenyl): The bromine atom at the 5-position is an ideal handle for modern cross-coupling reactions. This allows for the introduction of a wide array of substituents to probe steric, electronic, and lipophilic requirements in this region. The ortho-methyl group provides a conformational constraint that can be explored.

  • Vector 2: The "B-Ring" (3-Cyanobenzoyl): The cyano group is a versatile functional group. It is a hydrogen bond acceptor and can act as a bioisosteric replacement for other groups like halogens or a trifluoromethyl group.[7][8] Its modification or replacement can profoundly impact target binding and physicochemical properties.

  • Vector 3: The Amide Linker: While typically less frequently modified, the N-H group of the amide is a critical hydrogen bond donor. N-alkylation can be explored to probe the necessity of this interaction and to alter the molecule's conformational flexibility and membrane permeability.

Derivatization_Strategy cluster_Core This compound Core cluster_Vectors Modification Vectors Core V1 Vector 1: A-Ring Modification (Suzuki, Buchwald-Hartwig, etc.) V2 Vector 2: B-Ring Modification (Cyano Group Bioisosteres) V3 Vector 3: Amide Linker (N-Alkylation) p1->V1 p2->V2 p3->V3

Caption: Strategic vectors for derivatization of the core scaffold.

Protocols for Synthesis and Derivatization

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of the Core Scaffold

The parent compound is synthesized via a standard amide coupling reaction.[9][10] The use of a coupling agent like EDC with an additive like HOBt activates the carboxylic acid for nucleophilic attack by the amine, preventing the formation of a non-reactive carboxylate-ammonium salt.[9]

  • Reaction: 5-Bromo-2-methylaniline + 3-Cyanobenzoic acid → this compound

  • Materials:

    • 5-Bromo-2-methylaniline (1.0 equiv)

    • 3-Cyanobenzoic acid (1.05 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl, 1.2 equiv)

    • Hydroxybenzotriazole (HOBt, 1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add 3-cyanobenzoic acid (1.05 equiv), HOBt (1.2 equiv), and 5-bromo-2-methylaniline (1.0 equiv).

    • Dissolve the mixture in anhydrous DMF (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • Add DIPEA (2.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure amide.

Protocol 2: A-Ring Modifications (Vector 1)

The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.[11][12][13][14]

2a: Suzuki-Miyaura Cross-Coupling (C-C bond formation)

  • Purpose: To introduce aryl, heteroaryl, or alkyl groups, probing steric and electronic effects.

  • Reaction: Core Scaffold + Arylboronic acid → Aryl-substituted derivative

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or other suitable Pd catalyst

    • 2 M aqueous Na₂CO₃ solution

    • 1,4-Dioxane/Water (e.g., 4:1 mixture)

  • Procedure:

    • To a reaction vial, add the core scaffold (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed dioxane/water solvent mixture, followed by the degassed Na₂CO₃ solution.

    • Seal the vial and heat the mixture to 80-100 °C for 4-12 hours, monitoring by LC-MS.

    • Workup & Purification: After cooling, dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

2b: Buchwald-Hartwig Amination (C-N bond formation)

  • Purpose: To introduce primary or secondary amines, exploring new hydrogen bonding interactions.

  • Reaction: Core Scaffold + Amine → Amino-substituted derivative

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos or other suitable ligand (0.05 equiv)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To a dry reaction vial under inert atmosphere, add NaOtBu (1.4 equiv), the core scaffold (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.05 equiv).

    • Add anhydrous toluene, followed by the amine (1.2 equiv).

    • Seal the vial and heat to 90-110 °C for 8-16 hours, monitoring by LC-MS.

    • Workup & Purification: Cool the reaction, filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify by flash chromatography.

Protocol 3: B-Ring Modifications (Vector 2)

The cyano group can be transformed or replaced with bioisosteres to modulate polarity, hydrogen bonding capability, and metabolic stability.[15][16][17]

3a: Hydrolysis of Nitrile to Carboxylic Acid

  • Purpose: To introduce a strong hydrogen bond donor/acceptor and an acidic group.

  • Reaction: Core Scaffold → Carboxylic acid derivative

  • Procedure:

    • Dissolve the core scaffold in a mixture of ethanol and water.

    • Add an excess of NaOH or KOH (e.g., 5-10 equiv).

    • Heat the mixture to reflux until LC-MS analysis indicates complete conversion.

    • Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.

    • Acidify to pH ~2-3 with 1 M HCl. The product will often precipitate.

    • Collect the solid by filtration, wash with cold water, and dry.

3b: Conversion of Nitrile to Tetrazole

  • Purpose: The tetrazole group is a well-established bioisostere for a carboxylic acid, offering a similar acidic pKa but with improved metabolic stability and cell permeability.

  • Reaction: Core Scaffold + Sodium Azide → Tetrazole derivative

  • Procedure (Caution: Azides are explosive; handle with care):

    • Dissolve the core scaffold in DMF.

    • Add sodium azide (NaN₃, 3.0 equiv) and triethylamine hydrochloride (3.0 equiv).

    • Heat the reaction to 120-130 °C for 12-24 hours.

    • Cool to room temperature, acidify with 1 M HCl, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Purification and Characterization

All synthesized derivatives must be rigorously purified and characterized to ensure data integrity for SAR analysis.

  • Purification: Reverse-phase preparative HPLC is recommended for final purification to achieve >95% purity.

  • Characterization:

    • LC-MS: To confirm the mass of the desired product and assess purity.

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.

Table 1: Hypothetical Characterization Data for Synthesized Analogs

Compound IDVector ModifiedR GroupMethodExpected [M+H]⁺Purity (%)
Parent-01 --Protocol 1329.0/331.0>98%
A-Ring-01 Vector 1PhenylProtocol 2a327.1>95%
A-Ring-02 Vector 1MorpholinoProtocol 2b335.1>95%
B-Ring-01 Vector 2-COOHProtocol 3a348.0/350.0>95%
B-Ring-02 Vector 2TetrazoleProtocol 3b372.0/374.0>95%

Designing the SAR Screening Cascade

A tiered approach to biological evaluation ensures efficient use of resources, prioritizing the most promising compounds for more complex and resource-intensive assays. Since the target is unknown, initial screening should be broad. A hypothetical cascade targeting cancer could be as follows.[4][18]

Screening_Cascade cluster_Workflow Biological Evaluation Workflow Start Synthesized Compound Library (>95% Purity) Primary Primary Screen: Phenotypic Assay (e.g., NCI-60 Cell Line Panel) Start->Primary Hit_ID Hit Identification (GI₅₀ < 10 µM) Primary->Hit_ID Secondary Secondary Screen: Target-Based Assay (e.g., Kinase Panel, HDAC Assay) Hit_ID->Secondary Selectivity Selectivity Profiling (Against related targets) Secondary->Selectivity Tertiary Tertiary Screen: Cell-Based Mechanistic Assays (e.g., Western Blot, Target Engagement) Selectivity->Tertiary ADME In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) Tertiary->ADME Lead Lead Candidate ADME->Lead

Caption: A tiered screening cascade for SAR evaluation.

Data Interpretation and SAR Analysis

The goal is to correlate structural changes with changes in biological activity (e.g., IC₅₀ or GI₅₀ values). Data should be organized into an SAR table.

Table 2: Hypothetical SAR Data

Compound IDR Group (Vector 1)R' Group (Vector 2)Primary Screen GI₅₀ (µM)Target X IC₅₀ (nM)
Parent-01 -Br-CN5.21500
A-Ring-01 Phenyl-CN1.1250
A-Ring-02 Morpholino-CN8.9>10000
A-Ring-03 4-F-Phenyl-CN0.4585
B-Ring-01 -Br-COOH>20>10000
B-Ring-02 -BrTetrazole15.68500
Combo-01 4-F-PhenylTetrazole2.51200
  • Initial Interpretation:

    • Replacing the A-ring bromine with an aryl group (A-Ring-01, A-Ring-03) enhances potency, suggesting a beneficial hydrophobic interaction.

    • Electron-withdrawing fluorine on the new phenyl ring (A-Ring-03) further improves activity.

    • A bulky, polar group like morpholine (A-Ring-02) is detrimental.

    • Modifying the B-ring cyano group to either a carboxylic acid or a tetrazole (B-Ring-01, B-Ring-02) significantly reduces activity, indicating the cyano group may be critical for binding.

Conclusion

This application note provides a robust and logical framework for the derivatization of this compound to perform a thorough SAR investigation. By employing modern synthetic methodologies and a structured screening cascade, researchers can efficiently navigate the chemical space around this scaffold to identify key structural motifs responsible for biological activity, paving the way for the development of novel therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Wikipedia. (2024). Bioisostere. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Anzali, S., Seyfried, C. A., Greiner, H. E., & van Amsterdam, C. (2004). Bioisosterism of Fluorine and Cyano as Indole Substituents. CHIMIA, 58(7), 555-559.
  • Wang, J., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(14), 5381.
  • Boateng, G. O., et al. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 13(8), 1321-1328.
  • Francke, R., & Schille, B. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7752-7773.
  • Putra, G. S., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Journal of Pharmacy and Pharmacognosy Research, 11(6), 1123-1136.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Chemistry Stack Exchange. (2016). Classical bioisosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. Retrieved from [Link]

  • Universitas Airlangga. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Retrieved from [Link]

  • PubMed. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. Retrieved from [Link]

  • J-Stage. (2001). Derivatization of Aryl Halides with a Newly Developed Fluorescent Arylboronic Acid. Retrieved from [Link]

  • ChemRxiv. (2022). Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Al. Retrieved from [Link]

  • NIH Molecular Libraries Program. (n.d.). Figure 8, SAR Highlights from Benzonitrile Replacements (SAR Table 2). Retrieved from [Link]

  • PubMed Central (PMC). (2023). Discovery and Development of an Aerobic Radical Hydroxyarylation Reaction Using Aryl Halides, Olefins, and O2. Retrieved from [Link]

  • Macmillan Group. (n.d.). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Retrieved from [Link]

  • Semantic Scholar. (2009). Fluorogenic derivatization of aryl halides based on the formation of biphenyl by Suzuki coupling reaction with phenylboronic acid. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

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Application Notes and Protocols for N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Guide for Investigation

Disclaimer: As of the latest literature review, specific biological data and dedicated cancer research publications on N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide are not publicly available. This document, therefore, serves as a prospective guide for researchers. The proposed applications and protocols are based on the established activities of structurally related N-phenylbenzamide derivatives. This guide is intended to provide a scientifically grounded framework for the initial investigation of this compound's potential as an anti-cancer agent.

Introduction: The N-Phenylbenzamide Scaffold in Oncology

This compound belongs to the N-phenylbenzamide class of compounds. This structural motif is of significant interest in medicinal chemistry and has given rise to a variety of derivatives with potent anti-cancer properties. Research on analogous compounds has demonstrated activities ranging from the inhibition of key cellular enzymes to the disruption of cytoskeletal dynamics. For instance, certain N-substituted benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, while others have shown cytotoxic effects against a range of cancer cell lines, including lung, cervical, and breast cancer.[1][2][3]

Given its chemical structure, this compound presents as a candidate for screening and mechanistic studies in cancer research. This guide outlines a hypothetical mechanism of action and provides detailed protocols to facilitate such an investigation.

Hypothetical Mechanism of Action: Tubulin Polymerization Inhibition

Based on the activities of other substituted benzamide derivatives, a plausible anti-cancer mechanism for this compound is the inhibition of microtubule dynamics. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a clinically validated strategy in cancer therapy. We hypothesize that this compound may bind to tubulin, preventing its polymerization into microtubules. This would lead to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

G cluster_0 Cellular Effects of Hypothetical Tubulin Polymerization Inhibition cluster_1 Microtubule Dynamics cluster_2 Downstream Consequences Compound N-(5-Bromo-2-methylphenyl) -3-cyanobenzamide Tubulin Free α/β-Tubulin Dimers Compound->Tubulin Binds to Tubulin Polymerization Polymerization Compound->Polymerization Inhibits Microtubules Microtubules Polymerization->Microtubules Forms MitoticSpindle Disrupted Mitotic Spindle Polymerization->MitoticSpindle Prevents Formation of CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Prospective Applications in Cancer Research

The primary application of this compound would be as a novel cytotoxic agent. Its efficacy could be evaluated against a panel of human cancer cell lines to determine its spectrum of activity.

In Vitro Cytotoxicity Screening

A crucial first step is to determine the concentration-dependent cytotoxic effects of the compound. This is typically achieved by calculating the half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.

Table 1: Template for IC₅₀ Data of this compound

Cancer Cell LineTissue of OriginHypothetical IC₅₀ (µM)
A549Lung CarcinomaExperimental Data
HeLaCervical CarcinomaExperimental Data
MCF-7Breast AdenocarcinomaExperimental Data
HCT116Colon CarcinomaExperimental Data
U87-MGGlioblastomaExperimental Data

Experimental Protocols

The following protocols provide a framework for the initial investigation of this compound.

G cluster_0 Experimental Workflow A Step 1: In Vitro Cytotoxicity Assay (MTT) B Step 2: In Vitro Tubulin Polymerization Assay A->B Confirm Cytotoxicity C Step 3: Cell Cycle Analysis (Flow Cytometry) B->C Validate Mechanism D Step 4: Immunofluorescence of Microtubules C->D Visualize Cellular Effects

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side product formations encountered during this specific transformation, providing in-depth, field-proven insights to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to directly answer specific questions and troubleshoot common issues you may encounter during the Suzuki coupling of this compound.

Q1: I am observing significant amounts of a byproduct with a mass corresponding to the debrominated starting material. What is happening and how can I prevent it?

A1: You are likely observing dehalogenation (specifically, debromination), a common side reaction in Suzuki couplings. This process replaces the bromine atom with a hydrogen atom.

Causality: Dehalogenation can be promoted by several factors. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can react with various hydrogen sources in the reaction mixture. Common sources include water, alcohols (if used as solvents or present as impurities), or even the amine base itself. This leads to the formation of a palladium-hydride species, which can then undergo reductive elimination to yield the debrominated product.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If using a solvent system with water, minimize the water content to only what is necessary for the reaction to proceed.

  • Solvent Choice: Consider switching to a less protic solvent system. Toluene or dioxane are often good choices.

  • Base Selection: While a base is necessary, some can be more prone to promoting dehalogenation. If you are using an amine-based or hydroxide base, consider switching to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) base.[2]

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.

Q2: My main impurity is the homocoupled product of my boronic acid. What causes this and what are the solutions?

A2: The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling. This is a prevalent side reaction, especially when oxygen is not rigorously excluded from the reaction.[3][4]

Causality: Homocoupling is often mediated by Pd(II) species in the presence of oxygen.[3] If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to the catalytically active Pd(0). This reduction can sometimes be coupled with the oxidation of the boronic acid, leading to homocoupling.[1] The presence of oxygen can also re-oxidize Pd(0) to Pd(II), further promoting this side reaction.[3][4]

Troubleshooting Steps:

  • Thorough Degassing: This is the most critical step to prevent homocoupling. Degas your solvent and reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period.[5]

  • Use a Pd(0) Precatalyst: Instead of a Pd(II) source, consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for in-situ reduction and can minimize homocoupling.[1]

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can promote the desired cross-coupling pathway and suppress homocoupling.[6]

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q3: I'm concerned about the stability of the cyano and amide groups in my molecule under the reaction conditions. Can they be hydrolyzed?

A3: Yes, hydrolysis of both the cyano (nitrile) and amide functionalities is a potential side reaction, particularly under harsh basic and aqueous conditions.[7][8][9]

Causality: The Suzuki coupling typically employs a base, and often a water/organic solvent mixture. Under these conditions, particularly at elevated temperatures, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[7][8] Similarly, the amide bond can also be cleaved.

Troubleshooting Steps:

  • Choice of Base: Use a milder base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often less harsh than hydroxides (e.g., NaOH, KOH).[2]

  • Anhydrous Conditions: If your specific coupling partners allow, running the reaction under anhydrous conditions will eliminate the risk of hydrolysis.

  • Reaction Time and Temperature: Minimize the reaction time and temperature. Monitor the reaction closely, and quench it as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.

  • Protecting Groups: While less ideal, if hydrolysis is a persistent issue, you could consider protecting the amide or using a precursor to the nitrile that is more stable under the reaction conditions.

Q4: My reaction is sluggish, and I suspect steric hindrance from the ortho-methyl group is the issue. How can I improve the reaction rate and yield?

A4: The methyl group ortho to the bromine atom in this compound does indeed introduce steric hindrance, which can slow down the oxidative addition step and the overall catalytic cycle.[10][11]

Troubleshooting Steps:

  • Ligand Selection: This is the most critical parameter for overcoming steric hindrance. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands. These ligands stabilize the palladium center and promote the oxidative addition of sterically hindered aryl bromides.[11]

  • Catalyst System: Consider using a pre-formed palladium precatalyst that incorporates a bulky ligand (e.g., a Buchwald G3 or G4 precatalyst). These are often more efficient at generating the active catalytic species.

  • Higher Temperatures: While higher temperatures can promote side reactions, they are sometimes necessary to overcome the activation barrier for sterically hindered substrates. A careful balance must be struck.

  • Solvent Choice: Solvents that can better solvate the transition state, such as dioxane or DMF, may be beneficial.

Summary of Common Side Products

Side ProductStructureCommon CausesMitigation Strategies
Debromination Product N-(2-methylphenyl)-3-cyanobenzamidePresence of hydrogen sources (water, alcohols), certain bases (amines, hydroxides).Use anhydrous conditions, non-protic solvents, and carbonate or phosphate bases.
Boronic Acid Homocoupling Product Biphenyl derivative from the boronic acidPresence of oxygen, use of Pd(II) precatalysts.Thoroughly degas the reaction mixture, use a Pd(0) precatalyst, employ bulky ligands.
Hydrolysis of Nitrile N-(5-Bromo-2-methylphenyl)-3-carboxybenzamideHarsh basic conditions, presence of water, prolonged reaction times at high temperatures.Use milder bases (K₂CO₃, K₃PO₄), minimize water content, reduce reaction time and temperature.
Hydrolysis of Amide 3-cyanobenzoic acid and 5-Bromo-2-methylanilineHarsh basic conditions, presence of water, prolonged reaction times at high temperatures.Use milder bases, minimize water content, reduce reaction time and temperature.
Protodeboronation Product Arene from the boronic acidExcess water, harsh basic conditions, high temperatures.Use anhydrous reagents, milder bases, and optimized temperature.

Experimental Protocol: Minimizing Side Products in the Suzuki Coupling of this compound

This protocol is a starting point and may require optimization based on the specific boronic acid used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the desired Suzuki coupling pathway and the major potential side reactions.

Suzuki_Coupling_Pathways Aryl_Br N-(5-Bromo-2-methylphenyl) -3-cyanobenzamide Ox_Add Oxidative Addition Intermediate Aryl_Br->Ox_Add Oxidative Addition Debrominated Debromination Side Product Aryl_Br->Debrominated [H] Source Hydrolysis_Nitrile Nitrile Hydrolysis Side Product Aryl_Br->Hydrolysis_Nitrile H₂O / Base Hydrolysis_Amide Amide Hydrolysis Side Product Aryl_Br->Hydrolysis_Amide H₂O / Base Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Transmetalation Transmetalation Intermediate Boronic_Acid->Transmetalation Base Homocoupling Homocoupling Side Product Boronic_Acid->Homocoupling O₂ / Pd(II) Protodeboronation Protodeboronation Side Product Boronic_Acid->Protodeboronation H₂O / Base Pd0 Pd(0)L₂ Pd0->Ox_Add Ox_Add->Transmetalation Transmetalation Desired_Product Desired Cross-Coupled Product Transmetalation->Desired_Product Reductive Elimination Desired_Product->Pd0

Caption: Suzuki coupling pathway and potential side reactions.

References

  • Protodeboronation - Wikipedia. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available from: [Link]

  • General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes | ACS Catalysis. Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid - ElectronicsAndBooks. Available from: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - The Royal Society of Chemistry. Available from: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available from: [Link]

  • CN103483300A - Preparation method of 5-cyanogen-1-(4-fluobenzene)-1,3-dihydrogenated-isobenzofuranone - Google Patents.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC - NIH. Available from: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. Available from: [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... - ResearchGate. Available from: [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - RSC Publishing. Available from: [Link]

  • Acidic Hydrolysis of Nitriles - BYJU'S. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC - PubMed Central. Available from: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenging amide couplings. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with sterically hindered substrates, exemplified by the formation of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide. The ortho-methyl group on the aniline and the meta-substitution on the benzoyl moiety introduce significant steric challenges that can impede standard amide bond formation protocols.[1][2]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and an analysis of the underlying chemical principles to empower you to overcome these synthetic hurdles.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered when attempting to couple sterically hindered partners like 5-bromo-2-methylaniline and 3-cyanobenzoic acid.

Q1: My reaction shows low to no yield. What are the primary causes?

A: Low or no product formation is the most frequent issue. Several factors, often exacerbated by steric hindrance, are typically responsible:

  • Inefficient Carboxylic Acid Activation: The bulky groups near the reaction centers can slow down the initial activation of the carboxylic acid by the coupling reagent. If the activated intermediate is not formed efficiently, the subsequent reaction with the poorly nucleophilic, hindered aniline will not proceed.[3]

  • Reduced Amine Nucleophilicity: The ortho-methyl group on the aniline significantly decreases the nucleophilicity of the nitrogen atom. This steric shield physically obstructs the amine's approach to the activated carboxylic acid derivative.[2]

  • Suboptimal Reagent Choice: Standard coupling reagents like DCC or EDC are often ineffective for hindered systems and can lead to low yields.[2] More potent reagents are necessary to drive the reaction to completion.

  • Inadequate Reaction Conditions: Sterically demanding couplings often require more forcing conditions. This can include higher temperatures, longer reaction times, and the careful selection of solvents and bases to optimize solubility and reactivity.[3][4]

Q2: I'm observing the formation of side products. What are they and how can I minimize them?

A: A common side reaction is the hydrolysis of the activated carboxylic acid intermediate back to the starting carboxylic acid, especially if trace amounts of water are present.[3] To minimize this, ensure all solvents and reagents are anhydrous. Another potential issue is the formation of byproducts from the coupling reagent itself. For instance, using uronium-based reagents like HATU can sometimes lead to guanidinylation of the amine if not used correctly. Phosphonium-based reagents are a good alternative to avoid this specific side reaction.

Q3: How do I select the right coupling reagent for this challenging transformation?

A: The choice of coupling reagent is critical. For sterically hindered substrates, you need a highly reactive or "potent" reagent.

  • Onium Salts (Uronium/Phosphonium): Reagents like HATU , HBTU , and PyBOP are generally the first choice.[5] HATU is particularly effective as it forms a highly reactive OAt-ester intermediate, which can better overcome the steric barrier.[5]

  • Acyl Fluoride Intermediates: An increasingly popular and highly effective strategy involves the in situ formation of an acyl fluoride from the carboxylic acid.[6][7][8] Acyl fluorides are highly reactive and have a small steric footprint, making them ideal for coupling with hindered amines.[6][7] Reagents like BTFFH or TFFH are used for this purpose.[6][9]

Q4: What is the role of the base and solvent, and which should I choose?

A: The base and solvent are not passive components; they play active roles in the reaction.

  • Base Selection: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is standard.[5] Its role is to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid without competing as a nucleophile. For particularly sensitive substrates where DIPEA might be too strong, a weaker base like N-methylmorpholine (NMM) can be considered.[2]

  • Solvent Choice: Anhydrous polar aprotic solvents are preferred. DMF or DCM are common choices for the initial activation step.[3] For the coupling itself, solvents like NMP or mixtures of DMF/DCM can be effective as they help to disrupt potential aggregation of hydrophobic substrates.[2] It is crucial to avoid solvents like acetonitrile or pyridine, which can inhibit palladium catalysts if a cross-coupling approach is considered.[10][11]

Troubleshooting Workflow

This decision tree provides a logical path for troubleshooting failed or low-yielding reactions for the synthesis of this compound.

G start Start: Low/No Yield check_reagents Verify Purity & Anhydrous Conditions for Reagents/Solvents start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok reagent_ok->check_reagents No, Purify/Dry coupling_reagent Evaluate Coupling Reagent reagent_ok->coupling_reagent Yes is_potent Using Potent Reagent? (e.g., HATU, PyBOP) coupling_reagent->is_potent upgrade_reagent Action: Switch to HATU or a Phosphonium Reagent (PyBOP). Re-run experiment. is_potent->upgrade_reagent No conditions Review Reaction Conditions is_potent->conditions Yes success Success! upgrade_reagent->success acyl_fluoride Consider Acyl Fluoride Strategy switch_to_acyl Action: Use BTFFH or TFFH to form acyl fluoride in situ. Couple with amine. acyl_fluoride->switch_to_acyl alt_method Consider Alternative Methods switch_to_acyl->alt_method Still Low Yield switch_to_acyl->success temp_time Action: Increase Temperature (e.g., to 80°C) and/or extend reaction time (12-24h). conditions->temp_time temp_time->acyl_fluoride Still Low Yield buchwald Action: Attempt Pd-catalyzed Buchwald-Hartwig Amidation. alt_method->buchwald buchwald->success

Caption: Troubleshooting workflow for hindered amide coupling.

II. Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for overcoming the steric challenges inherent in this synthesis.

Protocol 1: High-Potency Onium Salt Coupling (HATU)

This method utilizes a highly active uronium salt to form the amide bond. It is often the first approach for challenging couplings.

Step-by-Step Methodology:

  • To a dry, inert-atmosphere flask, add 3-cyanobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to ensure pre-activation of the carboxylic acid.[3]

  • In a separate flask, dissolve 5-bromo-2-methylaniline (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the aniline solution to the activated acid mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require several hours (4-24h) to reach completion.

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol 2: In Situ Acyl Fluoride Formation and Coupling

This protocol is an excellent alternative when onium salt methods fail. The small size of the fluoride leaving group minimizes steric repulsion during the key bond-forming step.[6][7]

Step-by-Step Methodology:

  • In a dry, inert-atmosphere flask, dissolve 3-cyanobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add a fluorinating agent such as BTFFH (1.1 eq).[6][12]

  • Add a non-nucleophilic base, such as DIPEA (2.2 eq).[3]

  • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • Add 5-bromo-2-methylaniline (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux (or a sealed vial at 80 °C) and monitor for completeness.[12] This step can be significantly longer (12-24h) for hindered couplings.[2][12]

  • Work-up and purification follow the same procedure as described in Protocol 1.

Alternative Strategy: Buchwald-Hartwig Amidation

While technically a C-N cross-coupling rather than a traditional amide coupling, the Buchwald-Hartwig reaction is a powerful tool for forming bonds to hindered anilines and can be adapted for amidation.[13][14] This involves coupling an aryl halide (3-cyanobenzoyl chloride) with the aniline, or more commonly, coupling an aryl halide (5-bromo-2-methylaniline is not suitable here, one would use 3-bromobenzonitrile) with an amide (a primary amide of the other partner). The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[14][15]

Key Considerations for Buchwald-Hartwig Amidation:
  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst) combined with a specialized, sterically demanding phosphine ligand is required. Ligands like BrettPhos or RuPhos are designed for challenging couplings.[16][17][18]

  • Base: A strong, non-nucleophilic base is typically used, such as sodium tert-butoxide (NaOtBu) or LHMDS.[10][11] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[10][19]

  • Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are standard.[10][20]

The general catalytic cycle is illustrated below.

G cluster_0 Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amide_Bind Amide Binding & Deprotonation PdII_complex->Amide_Bind PdII_Amido L-Pd(II)(Ar)(NHR') Amide_Bind->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Amide R'-NH₂ (Amine/Amide) Amide->Amide_Bind Base Base Base->Amide_Bind

Caption: Pd-catalyzed Buchwald-Hartwig amidation cycle.

III. Data Summary & Reagent Comparison

Choosing the optimal conditions requires balancing reactivity, cost, and ease of use. The table below summarizes the key features of the recommended approaches.

MethodCoupling ReagentTypical BaseSolventTemperatureKey AdvantagesCommon Issues
Onium Salt HATU, HBTU, PyBOPDIPEA, NMMDMF, DCMRT to 60°CWidely used, reliable for many systems, fast activation.[5]Can be less effective for extremely hindered cases; potential side reactions.
Acyl Fluoride BTFFH, TFFHDIPEADCM, DMFRT to 80°C+Highly effective for hindered substrates due to small leaving group.[6][7]Requires specific fluorinating agents; may need higher temperatures.[12]
Buchwald-Hartwig Pd(0)/LigandNaOtBu, K₃PO₄Toluene, Dioxane80-110°CPowerful for C-N bond formation; high functional group tolerance.[14]Requires specialized (and often expensive) ligands; sensitive to air/moisture.[19]
References
  • The Synthesis of Sterically Hindered Amides. Bode, J. W. CHIMIA. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. Vechorkin, O., et al. The Journal of Organic Chemistry. [Link]

  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Fisher, D. J., et al. Organic Letters. [Link]

  • Role of the base in Buchwald-Hartwig amination. Vechorkin, O., et al. PubMed. [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. Tcyrulnikov, S., et al. RSC Publishing. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Rosen, B. R., et al. PMC - NIH. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Fors, B. P. SURFACE at Syracuse University. [Link]

  • Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. Fang, L., et al. RSC Publishing. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Mühlberg, M. Organic & Biomolecular Chemistry Blog. [Link]

  • The Synthesis of Sterically Hindered Amides. Schäfer, G. & Bode, J. W. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis. Strem Catalog Blogs. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Tcyrulnikov, S., et al. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Due-Hansen, M. E., et al. Semantic Scholar. [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Rosen, B. R., et al. ResearchGate. [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. Fang, D. ACS Publications. [Link]

  • Synthesis of Sterically Hindered Secondary and Tertiary Alkyl(Aryl)Phosphines. Benac, B. L., et al. ScienceDirect. [Link]

  • Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. Fang, L., et al. ChemRxiv. [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Fleckenstein, C. A. & Plenio, H. ResearchGate. [Link]

  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Billingsley, K. L. & Buchwald, S. L. NIH. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Chan, K. S., et al. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. Fang, L., et al. RSC Publishing. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Due-Hansen, M. E., et al. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Li, Y., et al. ACS Omega. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. El-Faham, A. & Albericio, F. ResearchGate. [Link]

  • Palladium-catalyzed coupling of amides and cyclopropanols for the synthesis of γ-diketones. Fang, L., et al. PubMed. [Link]

  • (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Li, Y., et al. ResearchGate. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Due-Hansen, M. E., et al. ResearchGate. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. DiRocco, D. A., et al. ACS Sustainable Chemistry & Engineering. [Link]

  • December 2015 – Organic & Biomolecular Chemistry Blog. Organic & Biomolecular Chemistry Blog. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Asghar, M. A., et al. MDPI. [Link]

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Technical Support Center: Optimization of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the reaction conditions for this specific amide coupling. Here, we will delve into the mechanistic rationale behind procedural choices, offer detailed troubleshooting guides in a practical Q&A format, and provide standardized protocols to enhance reproducibility and yield.

Introduction to the Synthesis

The formation of the amide bond between 5-bromo-2-methylaniline and 3-cyanobenzoic acid (or its activated derivatives) is a critical transformation. While seemingly straightforward, the electronic properties and steric hindrance of the substrates can present unique challenges. The electron-withdrawing nature of the bromine atom and the nitrile group, coupled with the ortho-methyl group on the aniline, can influence nucleophilicity and reaction kinetics.

This guide will explore the two most probable synthetic strategies for this molecule:

  • Direct Amide Coupling: Activation of 3-cyanobenzoic acid followed by reaction with 5-bromo-2-methylaniline.

  • Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.

Below is a logical workflow for selecting and optimizing a synthetic route.

Synthesis_Workflow cluster_Start Starting Materials cluster_Routes Synthetic Routes cluster_Methods Specific Methods cluster_End Target Molecule Start_Acid 3-Cyanobenzoic Acid Coupling Direct Amide Coupling Start_Acid->Coupling Acyl_Chloride Acyl Chloride Formation Start_Acid->Acyl_Chloride Coupling_Reagent Coupling Reagent Start_Acid->Coupling_Reagent Start_Amine 5-Bromo-2-methylaniline Start_Amine->Coupling Cross_Coupling Cross-Coupling Start_Amine->Cross_Coupling Product N-(5-Bromo-2-methylphenyl)- 3-cyanobenzamide Coupling->Product Buchwald Buchwald-Hartwig Cross_Coupling->Buchwald Ullmann Ullmann Condensation Cross_Coupling->Ullmann Cross_Coupling->Product Acyl_Chloride->Coupling Coupling_Reagent->Coupling 3-Cyanobenzoyl Halide 3-Cyanobenzoyl Halide/Amide 3-Cyanobenzoyl Halide->Cross_Coupling

Caption: Synthetic workflow for this compound.

Part 1: Direct Amide Coupling - Troubleshooting & FAQs

This approach involves activating the carboxylic acid of 3-cyanobenzoic acid to make it susceptible to nucleophilic attack by 5-bromo-2-methylaniline.

Q1: My reaction shows low or no conversion to the desired amide. What are the likely causes?

A1: Low conversion in amide coupling reactions often stems from several key factors:

  • Inefficient Carboxylic Acid Activation: The most common issue. If the carboxylic acid is not properly activated, the amine is not nucleophilic enough to react directly.

  • Protonation of the Amine: 5-bromo-2-methylaniline is basic and can be protonated by 3-cyanobenzoic acid, forming a salt and rendering the amine non-nucleophilic.[1]

  • Steric Hindrance: The methyl group at the ortho position of the aniline can sterically hinder the approach of the activated carboxylic acid.[2]

  • Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction can hydrolyze the activated ester or acyl chloride back to the carboxylic acid.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure reagents are stored properly.

  • Choice of Coupling Reagent: For sterically hindered anilines, more potent coupling agents may be necessary. Consider phosphonium salts like PyBOP or uronium/aminium salts like HATU.[2][3]

  • Base Selection: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize any acid generated and prevent protonation of the aniline starting material.[4]

  • Temperature Optimization: While many amide couplings proceed at room temperature, sluggish reactions can be gently heated (e.g., to 40-60 °C). However, be cautious as higher temperatures can promote side reactions.[5]

Q2: I am observing significant side product formation. How can I identify and minimize them?

A2: Common side products in amide coupling reactions include:

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of 3-cyanobenzoic acid to form the anhydride.

  • Racemization (if applicable): While not relevant for this specific achiral molecule, it's a key consideration in other amide couplings. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can suppress this.[2][6]

  • Urea Byproducts: Carbodiimide coupling reagents like EDC and DCC form urea byproducts which can sometimes be difficult to remove.[7]

Minimization Strategies:

  • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and base first to pre-activate it before adding the amine.

  • Stoichiometry Control: Use a slight excess (1.05-1.2 equivalents) of the amine to ensure the complete consumption of the more valuable activated carboxylic acid.

  • Purification: Urea byproducts from EDC are water-soluble and can often be removed with an aqueous workup. DCU from DCC is insoluble in most organic solvents and can be removed by filtration.

Experimental Protocol: General Procedure for Direct Amide Coupling

Amide_Coupling_Protocol Start Dissolve 3-cyanobenzoic acid (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF Add_Coupling Add coupling reagent (e.g., HATU, 1.1 eq) and stir for 15-30 min at 0 °C Start->Add_Coupling Add_Amine Add 5-bromo-2-methylaniline (1.05 eq) Add_Coupling->Add_Amine Reaction Allow to warm to RT and stir for 2-16 h (Monitor by TLC/LC-MS) Add_Amine->Reaction Workup Quench with water, extract with EtOAc Reaction->Workup Purify Wash with aq. LiCl, brine, dry, and concentrate Workup->Purify End Purify by column chromatography Purify->End

Caption: General protocol for direct amide coupling.

Detailed Steps:

  • To a solution of 3-cyanobenzoic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF, DCM, or THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as DIPEA (2.0-3.0 equivalents).[4][5]

  • Cool the mixture to 0 °C and add the coupling reagent (e.g., HATU, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation.

  • Add 5-bromo-2-methylaniline (1.05-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Solvent DMF, DCM, THF, AcetonitrilePolar aprotic solvents are generally effective. Greener alternatives like 2-MeTHF can also be considered.
Base DIPEA, TEA, N-methylmorpholineNon-nucleophilic to avoid competing reactions. Neutralizes acidic byproducts.[4]
Coupling Reagent HATU, HBTU, PyBOP, EDC/HOBtChoice depends on steric hindrance and cost. Phosphonium and uronium/aminium salts are often more effective for challenging couplings.[3][5]
Temperature 0 °C to RT (can be heated if necessary)Starting at a lower temperature can minimize side reactions.
Stoichiometry Slight excess of amineEnsures complete consumption of the activated acid.

Part 2: Cross-Coupling Reactions - Troubleshooting & FAQs

For challenging amide syntheses, cross-coupling reactions can be a powerful alternative.

A. Buchwald-Hartwig Amination

This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. In this case, it would involve coupling 3-cyanobenzamide with 1-bromo-5-iodo-2-methylbenzene (or a related aryl halide).

Q3: My Buchwald-Hartwig amination is not working. What should I check?

A3: The success of a Buchwald-Hartwig reaction is highly dependent on the catalyst system and reaction conditions.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure proper inert atmosphere techniques are used.

  • Ligand Choice: The ligand is critical. For electron-deficient anilines or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required.

  • Base Incompatibility: The choice of base is crucial and must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Common bases include NaOt-Bu, K₂CO₃, and Cs₂CO₃.

  • Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used.

B. Ullmann Condensation

This is a copper-catalyzed C-N bond formation reaction, typically requiring higher temperatures than palladium-catalyzed methods. It would involve coupling 3-cyanobenzamide with 1-bromo-5-iodo-2-methylbenzene.

Q4: The yields of my Ullmann condensation are low and the reaction is not reproducible. Why?

A4: The Ullmann condensation is notoriously sensitive to reaction conditions.

  • Copper Source and Purity: The reactivity of the copper catalyst can vary. Copper(I) salts like CuI are commonly used.

  • High Temperatures: Traditional Ullmann reactions often require high temperatures (>150 °C), which can lead to substrate or product degradation.

  • Ligand Assistance: Modern Ullmann protocols often employ a ligand (e.g., a diamine or phenanthroline) to facilitate the reaction at lower temperatures.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required.

Summary of Reaction Conditions

Reaction Catalyst Typical Ligand Typical Base Typical Solvent Temperature
Direct Coupling None (uses coupling reagent)N/ADIPEA, TEADMF, DCM, THF0 °C to RT
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, SPhosNaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-110 °C
Ullmann CuI, Cu₂OPhenanthroline, ProlineK₂CO₃, Cs₂CO₃DMF, NMP, DMSO110-180 °C

References

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.
  • Amine to Amide Mechanism - T3P. Common Organic Chemistry.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Chemistry of Amides. LibreTexts. Available from: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ResearchGate. Available from: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available from: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Journal of Organic Chemistry. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Optimization of reaction conditions for amide bond formation. ResearchGate. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]

  • Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available from: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available from: [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Available from: [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. PMC. Available from: [Link]

  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. Available from: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Available from: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
  • N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Available from: [Link]

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Technical Support Center: Troubleshooting Low Yields in N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields for this critical amide coupling reaction. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most probable causes?

Low yields in the synthesis of this compound, typically formed via a Schotten-Baumann reaction between 5-Bromo-2-methylaniline and 3-cyanobenzoyl chloride, can stem from several factors.[1][2][3] The primary culprits often involve incomplete reaction, side reactions, or issues with product isolation and purification.

Potential Causes for Low Yield:

  • Incomplete Reaction: The nucleophilicity of the aniline may be insufficient, or the reaction conditions may not be optimal to drive the reaction to completion.

  • Side Reactions: The most common side reaction is the hydrolysis of the acyl chloride (3-cyanobenzoyl chloride) by water present in the reaction mixture.[4] This forms the corresponding carboxylic acid, which will not react with the aniline.

  • Protonation of the Amine: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1][5]

  • Sub-optimal Base: The choice and amount of base are critical. An inappropriate base or insufficient quantity will not effectively neutralize the generated HCl, leading to the issues mentioned above.[3][5]

  • Purification Losses: The product may be lost during workup and purification steps, especially if its solubility properties are not well understood.[6]

Q2: I suspect the hydrolysis of my 3-cyanobenzoyl chloride is a major issue. How can I minimize this?

Hydrolysis of the acyl chloride is a significant competing reaction, especially under aqueous Schotten-Baumann conditions.[4] Minimizing its impact is crucial for achieving a high yield.

Strategies to Minimize Acyl Chloride Hydrolysis:

  • Anhydrous Conditions: Whenever possible, conduct the reaction under strictly anhydrous conditions using dry solvents and glassware. This is particularly important if using a non-aqueous base like triethylamine or pyridine.

  • Biphasic System (Schotten-Baumann Conditions): The classic Schotten-Baumann approach utilizes a two-phase system (e.g., dichloromethane and water).[2][7] The reaction occurs at the interface or in the organic phase, while the aqueous base neutralizes the HCl as it is formed. This setup can minimize hydrolysis of the bulk acyl chloride in the organic layer.

  • Slow Addition of Reagents: Add the 3-cyanobenzoyl chloride solution slowly to the mixture of the aniline and base.[8] This ensures that the acyl chloride preferentially reacts with the more nucleophilic aniline rather than with water or hydroxide ions.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the exothermic reaction and may favor the desired amidation over hydrolysis.

Q3: What is the optimal base and stoichiometry for this reaction?

The choice of base is critical for neutralizing the HCl byproduct and driving the reaction to completion.[1][5] Both inorganic and organic bases can be used, each with its own advantages.

BaseClassTypical ConditionsAdvantagesDisadvantages
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) InorganicAqueous solution (biphasic system)Inexpensive, effectively neutralizes HCl.Can promote hydrolysis of the acyl chloride.
Pyridine OrganicAnhydrous organic solvent (e.g., DCM, THF)Can also act as a nucleophilic catalyst.Can be difficult to remove during workup.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) OrganicAnhydrous organic solvent (e.g., DCM, THF)Non-nucleophilic, less likely to cause side reactions.Higher cost, must be thoroughly removed.

Stoichiometry Recommendations:

  • Aniline to Acyl Chloride Ratio: A slight excess of the aniline (e.g., 1.1 equivalents) can sometimes be beneficial to ensure complete consumption of the more valuable acyl chloride. However, a 1:1 ratio is a good starting point.

  • Base to Acyl Chloride Ratio:

    • When using an organic base like triethylamine, at least one equivalent is required to neutralize the generated HCl.[9] Using a slight excess (e.g., 1.1-1.2 equivalents) is common practice.

    • In a biphasic Schotten-Baumann setup with an aqueous base, the base is typically used in significant excess.

Q4: My NMR shows a mixture of starting material and product. How can I push the reaction to completion?

If you are observing incomplete conversion, consider the following troubleshooting steps:

Protocol for Driving the Reaction to Completion:

  • Increase Reaction Time: Anilines can be less reactive than aliphatic amines.[9] Extending the reaction time (e.g., from a few hours to overnight) may be necessary. Monitor the reaction progress by TLC or LC-MS.

  • Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) might increase the reaction rate. However, be cautious as this can also increase the rate of side reactions.

  • Re-evaluate Your Base: Ensure you are using at least one full equivalent of base to scavenge the HCl produced.[9] If you suspect your base has degraded (e.g., old triethylamine), use a freshly opened bottle.

  • Consider a Catalyst: While not always necessary for reactive acyl chlorides, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the acylation of less reactive anilines.

Q5: I'm having difficulty purifying the final product. What are some effective purification strategies?

Purification of N-arylbenzamides can sometimes be challenging due to similar polarities of the product and unreacted starting materials.

Purification Workflow:

G cluster_0 Post-Reaction Workup cluster_1 Purification Workup 1. Quench Reaction (e.g., with water) Extraction 2. Liquid-Liquid Extraction (e.g., DCM or EtOAc vs. water) Workup->Extraction Washes 3. Aqueous Washes - Dilute HCl (removes excess aniline/base) - NaHCO3 (removes 3-cyanobenzoic acid) - Brine (removes water) Extraction->Washes Drying 4. Dry Organic Layer (e.g., over Na2SO4 or MgSO4) Washes->Drying Concentration 5. Concentrate in vacuo Drying->Concentration Crude Crude Product Concentration->Crude Recrystallization Recrystallization (e.g., Ethanol, Ethyl Acetate/Hexanes) Crude->Recrystallization If crude is relatively clean Column Silica Gel Chromatography (e.g., Hexanes/Ethyl Acetate gradient) Crude->Column If crude is a complex mixture Final_Product Pure N-(5-Bromo-2-methylphenyl) -3-cyanobenzamide Recrystallization->Final_Product Column->Final_Product

Caption: A typical workflow for the workup and purification of this compound.

Detailed Purification Protocols:

  • Aqueous Workup:

    • After the reaction is complete, wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted 5-bromo-2-methylaniline and organic bases like pyridine or triethylamine.

    • Follow with a wash using a dilute base (e.g., saturated sodium bicarbonate solution) to remove any 3-cyanobenzoic acid formed from the hydrolysis of the acyl chloride.

    • A final wash with brine will help to remove residual water before drying the organic layer.

  • Recrystallization: If the crude product is relatively pure after the aqueous workup, recrystallization is an excellent method for obtaining highly pure material. Common solvent systems include ethanol or a mixture of ethyl acetate and hexanes.

  • Silica Gel Chromatography: If the crude product contains impurities with similar solubility to the desired product, column chromatography is the most effective purification method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Q6: How does the reaction mechanism inform my troubleshooting choices?

Understanding the reaction mechanism is key to diagnosing problems. The synthesis proceeds via a nucleophilic acyl substitution.

Caption: Simplified mechanism of amide formation and potential pitfalls.

Mechanistic Insights for Troubleshooting:

  • Step 1: Nucleophilic Attack: The lone pair on the nitrogen of 5-bromo-2-methylaniline attacks the electrophilic carbonyl carbon of 3-cyanobenzoyl chloride. If this step is slow, it indicates a potential issue with the nucleophilicity of the aniline or steric hindrance.

  • Step 2: Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Step 3: Elimination of Leaving Group: The carbonyl group reforms, and the chloride ion is eliminated. This step is generally fast.

  • Step 4: Deprotonation: A base removes the proton from the nitrogen to yield the neutral amide product and the salt of the base.[2][5] If the base is absent or insufficient, the HCl generated will protonate a molecule of the starting aniline, effectively removing it from the reaction and leading to a low yield. This highlights the critical role of the base in the reaction.[1][5]

By methodically addressing these common issues, researchers can significantly improve the yield and purity of their this compound synthesis.

References
  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available from: [Link]

  • Reaction Chemistry & Engineering. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. (2021). Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. (2019). Available from: [Link]

  • Quora. What is the Schottan-Baumann reaction?. (2020). Available from: [Link]

  • Reddit. Need help in optimizing amide formation through acyl chloride pathway. (2023). Available from: [Link]

  • OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Available from: [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. (2017). Available from: [Link]

  • Reddit. Purification of N-benzylbenzamides. (2019). Available from: [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. (2017). Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available from: [Link]

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. (2023). Available from: [Link]

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removal of palladium catalyst from "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Palladium Catalyst from "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" Reaction Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal, specifically concerning complex organic molecules like this compound. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis, yet the removal of residual palladium to meet stringent regulatory limits is a critical and often non-trivial challenge.[1][2][3]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common issues and streamline your purification workflows.

Section 1: Understanding the Challenge

Q1: Why is it so difficult to remove palladium from my this compound synthesis?

A1: The difficulty stems from the molecular structure of your product and the nature of residual palladium.

  • Ligand-Like Behavior: Your product contains multiple potential ligands for palladium: the amide nitrogen and the cyano group. These functional groups can form stable, soluble complexes with palladium species (both Pd(0) and Pd(II)), preventing simple removal by filtration or standard chromatography.[4]

  • Multiple Palladium Species: A post-reaction mixture doesn't just contain one form of palladium. You are likely dealing with a cocktail of species, including soluble Pd(II) salts, Pd(0) nanoparticles, and palladium complexed with phosphine ligands or your product.[1] Each species may require a different removal strategy.

  • High Purity Requirements: In pharmaceutical development, residual palladium in Active Pharmaceutical Ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1][5] Limits are often in the low parts-per-million (ppm) range, necessitating highly efficient purification methods.[6]

Section 2: Troubleshooting Common Purification Methods

This section addresses frequent issues encountered with standard lab techniques.

Silica Gel Chromatography

Q2: I ran a silica gel column, but my product fractions are still gray/black, and ICP-MS analysis shows high palladium content. What went wrong?

A2: This is a classic case of palladium co-elution. The likely cause is that the palladium species are not adsorbing strongly enough to the silica and are traveling with your product.

  • Causality: Standard silica gel has a relatively weak affinity for many soluble palladium complexes. If the polarity of your palladium contaminant is similar to your product, separation will be poor.

  • Troubleshooting Steps:

    • Solvent System Modification: Avoid highly polar solvents like methanol in your elution gradient if possible, as they can wash palladium off the column. Experiment with different solvent systems (e.g., Heptane/Ethyl Acetate, Toluene/Acetone) to maximize the polarity difference between your product and the palladium species.[7]

    • Use a "Guard" Layer: Add a 1-2 cm layer of Celite or a scavenger-functionalized silica gel at the top of your main silica column.[8] This can trap a significant portion of the palladium before it enters the main separation bed.

    • Pre-treat the Crude Mixture: Before loading onto the column, dissolve your crude product and stir it with a small amount of activated carbon or a scavenger for a few hours.[1] Filter this mixture through Celite and then concentrate the filtrate for chromatography. This removes the most problematic palladium species beforehand.

Q3: My NMR spectrum shows broad peaks after chromatography, even though the product looks clean by TLC. Is this residual palladium?

A3: Yes, this is a strong indicator of paramagnetic palladium contamination. Even trace amounts of certain palladium species can cause significant line broadening in NMR spectra, masking signals and complicating structural confirmation. The solution is a more effective palladium removal strategy before re-acquiring the NMR.

Palladium Scavengers

Palladium scavengers are solid supports (often silica or polymer-based) functionalized with groups that have a high affinity for metals.[9] They work by chemisorption, forming strong bonds with palladium, which is then removed by simple filtration.[1]

Q4: Which scavenger is best for my molecule? I'm worried about the scavenger reacting with my cyano or bromo functionalities.

A4: This is an excellent question. Functional group compatibility is key. For this compound, thiol-based scavengers are an excellent first choice.

  • Expert Rationale: Thiol-functionalized silica (Si-Thiol) is highly effective for a broad range of palladium species (especially Pd(II)) and is generally unreactive towards nitriles and aryl bromides under typical scavenging conditions.[9][10] Thiourea-based scavengers are also very effective and widely used.[9]

  • Avoid Amine Scavengers: While amine-based scavengers can be effective, they carry a risk of reacting with your aryl bromide under certain conditions, leading to unwanted byproducts.

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeTarget Palladium SpeciesFunctional Group CompatibilityTypical Conditions
Thiol (Mercapto) Pd(II), Pd(0), Pt, Cu, Ag, HgExcellent; compatible with most functional groups including nitriles and halides.[11][12]25-60 °C, 2-24 h
Thiourea Pd(0), Pd(II), Ru, RhGood; generally non-reactive with nitriles and halides.[9]25-50 °C, 4-24 h
Triaminetetraacetic acid (TMT) Pd, RuGood; compatible with a wide range of functional groups.[1][13]25-40 °C, 2-18 h
Activated Carbon Broad spectrum (Pd(0), Pd(II))High risk of non-specific product adsorption.[4]25-50 °C, 4-18 h

Q5: I used a scavenger, but my palladium levels are still over 100 ppm. How can I improve its performance?

A5: Incomplete scavenging is usually an issue of kinetics, accessibility, or scavenger saturation.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the mixture (e.g., to 40-50 °C) can significantly increase the rate of scavenging.

    • Increase Time: Scavenging is not always instantaneous. For stubborn cases, extend the stirring time to 18-24 hours.

    • Increase Scavenger Amount: You may have underestimated the amount of palladium. Increase the equivalents of scavenger used (e.g., from 5 eq. to 10 eq. relative to the catalyst loading).

    • Change the Solvent: The solvent can affect both the swelling of polymer-based scavengers and the accessibility of the palladium complexes. Screen a few different solvents in which your product is soluble.

    • Use a Binary System: A highly effective advanced technique involves using a combination of a soluble chelating agent (like 1,2-ethanedithiol) with a solid adsorbent like activated carbon or silica gel.[1] The chelator complexes the palladium in solution, and this larger complex is then readily adsorbed onto the solid support.[1] This synergistic approach can dramatically improve removal efficiency.[1]

Section 3: Workflow and Protocols

Decision-Making Workflow for Palladium Removal

This diagram outlines a logical progression for selecting and optimizing your purification strategy.

Palladium_Removal_Workflow Decision Workflow for Palladium Purification start Crude Reaction Mixture (>1000 ppm Pd) pre_filter Pre-Filtration through Celite (Removes insoluble Pd(0)) start->pre_filter scavenger_screen Screen Scavengers (e.g., Si-Thiol, Si-TMT) 2-4 hours @ 40°C pre_filter->scavenger_screen check1 ICP-MS Analysis: Pd < 10 ppm? scavenger_screen->check1 chromatography Silica Gel Chromatography check1->chromatography No final_product Final Product (< 10 ppm Pd) check1->final_product Yes check2 ICP-MS Analysis: Pd < 10 ppm? chromatography->check2 binary_system Advanced Method: Binary Scavenging (e.g., Activated Carbon + Chelator) check2->binary_system No (>50 ppm) check2->final_product Yes re_optimize Optimize Scavenging: - Increase Time/Temp - Change Solvent check2->re_optimize No (10-50 ppm) binary_system->final_product re_optimize->scavenger_screen

Caption: Decision tree for selecting a palladium purification strategy.

Experimental Protocol: Thiol-Based Scavenger Purification

This protocol provides a validated starting point for using a silica-thiol scavenger.

  • Preparation: After the initial reaction work-up (e.g., aqueous wash), dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or Acetonitrile) to a concentration of approximately 50-100 mg/mL.

  • Pre-filtration: Filter the solution through a 1-inch pad of Celite to remove any heterogeneous palladium black.[8] Wash the pad with a small amount of the chosen solvent.

  • Scavenging: Transfer the filtrate to a clean round-bottom flask. Add 5-10 weight equivalents of SiliaMetS® Thiol (or a similar thiol-functionalized silica scavenger) relative to the initial mass of the palladium catalyst used in the reaction.

  • Incubation: Stir the suspension at 40-50 °C for 4-12 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for palladium content if possible.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a medium-porosity filter paper or a fritted funnel to remove the scavenger.

  • Washing: Wash the collected scavenger on the filter with 2-3 small portions of the solvent to ensure complete recovery of the product.

  • Final Processing: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the purified product.

  • Validation: Submit a sample of the final material for quantitative analysis (e.g., ICP-MS) to confirm the residual palladium level is within the acceptable range.[14][15]

Section 4: Quantification and Final Validation

Q6: How do I know how much palladium is really in my final compound?

A6: Visual inspection is not enough. Quantitative analysis is mandatory for drug development and highly recommended for all research.

  • The Gold Standard (ICP-MS): Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry-standard technique for quantifying trace elemental impurities.[16][17] It offers extremely high sensitivity and can detect palladium down to parts-per-billion (ppb) levels.[14] For regulatory submissions, validated ICP-MS methods are required.[15]

  • Alternative Methods: While ICP-MS is definitive, other techniques like Atomic Absorption Spectroscopy (AAS) or X-Ray Fluorescence (XRF) can also be used for palladium quantification.[2][16] For process development, rapid colorimetric or fluorimetric kits are available that can provide semi-quantitative feedback on the relative success of different scavenging methods, allowing for faster optimization before committing to a final ICP-MS validation.[6][16]

References

  • ICP-MS Detection of Trace Elements and Heavy Metals. Pacific BioLabs. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. Available at: [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]

  • Hussain, S. (2012). Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. Pharmaceutical Technology. Available at: [Link]

  • Azonano. (2022). ICP-MS for Trace Metal Analysis. AZoM. Available at: [Link]

  • Trace Metal Bioanalysis and Biomarker Quantification by ICP-MS. Intertek. Available at: [Link]

  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link]

  • Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. Available at: [Link]

  • Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. Available at: [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Various Authors. (2023). Your trick to remove residual palladium. Reddit. Available at: [Link]

  • Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. Available at: [Link]

  • Aldridge, T. E., et al. (2020). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Hugill, S. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. Available at: [Link]

  • Silica Gel for Metal Scavenger. Fuji Silysia Chemical Ltd. Available at: [Link]

  • Sha, O., Zhu, X., & Gu, Y. (2012). Direct Extraction of Palladium from Aqueous Solution with Ionic Liquid in Absence of Chelating Agent. Asian Journal of Chemistry. Available at: [Link]

  • Various Authors. (2017). How to remove palladium catalyst from reaction mixture? ResearchGate. Available at: [Link]

  • Silica Gels. DAISO CO., LTD. Available at: [Link]

  • Ghiasi, S., et al. (2018). Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent. ResearchGate. Available at: [Link]

  • Hubicki, Z., & Leszczynska, M. (2015). Palladium(II) removal from chloride and chloride-nitrate solutions by chelating ion-exchangers containing N-donor atoms. ResearchGate. Available at: [Link]

  • Harris, M. C., et al. (2001). Improved functional group compatibility in the palladium-catalyzed synthesis of aryl amines. PubMed. Available at: [Link]

  • Harris, M. C., et al. (2001). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate. Available at: [Link]

  • Llobet, A., et al. (2012). Multifaceted role of silver salts as ligand scavengers and different behavior of nickel and palladium complexes: beyond halide abstraction. Dalton Transactions. Available at: [Link]

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Technical Support Center: Overcoming Purification Challenges of Polar Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzamide derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs). However, their inherent polarity, often crucial for biological activity, presents significant hurdles during purification. High polarity can lead to poor solubility in common organic solvents, challenging chromatographic separations, and complex crystallization behaviors. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting these challenges, grounded in chemical principles and validated methodologies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of polar benzamide derivatives.

Q1: My polar benzamide derivative shows no or very poor mobility on a normal-phase silica TLC plate (Rf ≈ 0). What's happening and what should I do?

A: This is a classic sign that your compound is too polar for the mobile phase you are using. The highly polar benzamide interacts very strongly with the polar silica gel stationary phase, preventing it from being carried up the plate by a less polar mobile phase.[1]

  • Immediate Troubleshooting Steps:

    • Increase Eluent Polarity: Systematically increase the percentage of your polar solvent (e.g., methanol or ethanol) in your mobile phase. A common starting point for highly polar compounds is a gradient of methanol in dichloromethane (DCM).[1]

    • Introduce an Additive: If your benzamide is basic, it may be interacting with acidic silanol groups on the silica surface, causing streaking or immobility. Adding a small amount of a basic modifier like triethylamine (TEA, ~0.1-1%) or ammonium hydroxide to your mobile phase can neutralize these sites and improve mobility.[2][3]

    • Consider Alternative Stationary Phases: If solvent modification is insufficient, consider TLC plates with different stationary phases, such as alumina or bonded phases like amino or diol.[1][2]

Q2: I'm using reversed-phase HPLC, but my polar compound elutes in the solvent front with no retention. How can I fix this?

A: This occurs because your highly polar analyte has a much stronger affinity for the polar mobile phase (e.g., water/acetonitrile) than for the non-polar stationary phase (e.g., C18).[2] Essentially, it gets washed through the column without meaningful interaction.

  • Solutions to Improve Retention:

    • Use a Highly Aqueous Mobile Phase: Begin with a mobile phase containing a high percentage of water or an aqueous buffer (95-100%). Ensure your column is "aqueous stable" to prevent phase collapse.[2]

    • Employ Polar-Embedded Columns: Switch to a reversed-phase column with a polar-embedded or polar-endcapped stationary phase. These are specifically designed to enhance the retention of polar analytes.[1]

    • Switch to HILIC: For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique. HILIC uses a polar stationary phase (like silica or diol) with a high-organic, low-aqueous mobile phase, providing excellent retention for compounds that fail in reversed-phase.[1][4][5]

Q3: During my crystallization attempt, my compound "oiled out" instead of forming crystals. What causes this and how can I prevent it?

A: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a super-saturated liquid (an "oil") instead of a solid crystal.[6] This often happens when a solution is cooled too quickly, when supersaturation is too high, or if the melting point of the solute is lower than the boiling point of the solvent.[6][7] The resulting oil can trap impurities and hinder the formation of a pure crystalline solid.[7]

  • Prevention Strategies:

    • Reduce the Rate of Supersaturation: Cool the solution much more slowly or add the anti-solvent at a significantly reduced rate. This gives molecules time to orient themselves into a crystal lattice.[6][8]

    • Apply Seeding: Introduce a small seed crystal of the pure compound into the solution at a point of slight supersaturation. This provides a template for crystal growth and bypasses the kinetic barrier to nucleation.[6]

    • Change the Solvent System: The choice of solvent is critical. Oiling out can sometimes be avoided by switching to a different solvent or solvent mixture where the compound's solubility is lower, or by using a larger volume of solvent to avoid excessively high concentrations.[7][9]

Q4: My final product is contaminated with benzoic acid. What is the likely source and how can I remove it?

A: Benzoic acid is a common impurity, typically arising from the hydrolysis of the starting material (e.g., benzoyl chloride) or the benzamide product itself, especially under harsh acidic or basic workup conditions.[10][11]

  • Removal and Prevention:

    • Aqueous Wash: During the workup, wash the organic layer with a mild basic solution, such as 2-5% sodium bicarbonate. This will deprotonate the acidic benzoic acid, forming a water-soluble sodium benzoate salt that will partition into the aqueous layer.[11]

    • Recrystallization: If the impurity persists, recrystallization is often effective. Choose a solvent system where the benzamide has good solubility at high temperatures and poor solubility at low temperatures, while benzoic acid remains more soluble.[10]

    • Prevention: Ensure your reaction is run under anhydrous conditions to prevent hydrolysis of the starting material.[11]

Troubleshooting Guide: Chromatographic Purification

Workflow for Selecting the Right Chromatographic Technique

For polar benzamide derivatives, the choice of chromatography is not always straightforward. This workflow provides a logical decision-making process.

G cluster_start Initial Assessment cluster_np Normal Phase (NP) Path cluster_rp Reversed Phase (RP) Path start Compound soluble in common organic solvents? np_tlc Run NP-TLC (e.g., Silica, Alumina) start->np_tlc Yes rp_hplc Screen on RP-HPLC (e.g., C18, Phenyl-Hexyl) start->rp_hplc No (Soluble in polar solvents like water, MeOH, DMSO) np_rf Is Rf between 0.15 and 0.4? np_tlc->np_rf np_flash Proceed with NP Flash Chromatography np_rf->np_flash Yes np_adjust Adjust mobile phase polarity. Add modifiers (TEA, NH4OH). Consider alternative NP media. np_rf->np_adjust No np_adjust->np_tlc rp_retention Is there adequate retention? rp_hplc->rp_retention rp_purify Proceed with RP-HPLC or Flash Purification rp_retention->rp_purify Yes rp_hilic Switch to HILIC or SFC. Consider polar-embedded RP columns. rp_retention->rp_hilic No

Caption: Decision workflow for selecting a purification method.

Guide 1: Troubleshooting Reversed-Phase (RP-HPLC) Separations
Problem Primary Cause(s) Troubleshooting Solutions & Rationale
Peak Tailing 1. Secondary Silanol Interactions: Residual acidic silanol groups on the silica backbone interact with basic benzamides.[12] 2. Column Overload: Injecting too much sample saturates the stationary phase.1. Lower Mobile Phase pH: Use an acidic modifier (e.g., 0.1% formic acid or TFA) to protonate the benzamide and suppress silanol ionization.[2] 2. Use a Competing Base: Add a small amount of triethylamine (TEA) to the mobile phase to mask active silanol sites.[2] 3. Reduce Sample Load: Decrease the injection volume or sample concentration.[12] 4. Use a Modern, End-capped Column: Employ columns with advanced end-capping to minimize exposed silanols.[2]
Poor Resolution 1. Suboptimal Mobile Phase: The organic/aqueous ratio is not ideal for separating the compound from its impurities. 2. Incorrect Stationary Phase: The column chemistry (e.g., C18) does not provide sufficient selectivity.1. Optimize the Gradient: Run a shallow gradient to increase the separation window between closely eluting peaks. 2. Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa). Methanol is a more polar and a better hydrogen-bond donor, which can alter selectivity for polar compounds. 3. Try a Different Stationary Phase: Screen alternative phases like Phenyl-Hexyl (for aromatic interactions) or polar-embedded phases.[2]
Irreproducible Retention Times 1. Column Equilibration: Insufficient time for the column to stabilize with the starting mobile phase conditions.[13] 2. Mobile Phase Preparation: Inconsistent preparation of buffered mobile phases from day to day.[13] 3. Temperature Fluctuations: Changes in ambient temperature affect solvent viscosity and retention.[13]1. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before injection.[13] 2. Use a Column Thermostat: Maintain a constant column temperature for consistent results.[13] 3. Precise Buffer Preparation: Use a calibrated pH meter and consistent weighing for all mobile phase components.
Guide 2: Advanced Chromatographic Techniques

When standard normal and reversed-phase methods fail, more advanced techniques are necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for purifying very polar, water-soluble compounds that are unretained in RP.[5][14] It utilizes a polar stationary phase (e.g., silica, amide, zwitterionic) and a mobile phase high in organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[4][14] Water acts as the strong, eluting solvent.[14]

  • When to Use HILIC:

    • Your benzamide derivative elutes at or near the void volume in reversed-phase.[5]

    • Your compound is highly soluble in water but poorly soluble in common normal-phase eluents like ethyl acetate/hexane.

    • You need to separate your polar product from other polar impurities or salts.

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often modified with a small amount of a polar co-solvent like methanol.[15] It is a form of normal-phase chromatography known for fast, efficient separations and is considered a "greener" technology due to reduced organic solvent consumption.[16][17]

  • Advantages of SFC for Polar Benzamides:

    • High Speed: The low viscosity of the mobile phase allows for much higher flow rates than HPLC, leading to faster purifications.[16][17]

    • Orthogonal Selectivity: SFC can often separate compounds that are difficult to resolve by HPLC.

    • Easy Fraction Evaporation: The CO2 evaporates upon depressurization, leaving the purified compound in a small volume of the co-solvent, which simplifies post-purification workup.[17]

    • Amenability: A general rule of thumb suggests that any compound soluble in methanol at ~1 mg/mL should be amenable to SFC.[16]

Troubleshooting Guide: Crystallization and Solid-State Issues

Guide 3: Overcoming Crystallization Failures

G cluster_cryst Crystallization Troubleshooting start Initial Crystallization Attempt Fails problem Identify the Problem start->problem oiling_out Oiling Out problem->oiling_out no_crystals No Precipitation problem->no_crystals poor_purity Low Purity problem->poor_purity sol_oiling 1. Slow down supersaturation (cool slower). 2. Use less concentrated solution. 3. Add seed crystals. 4. Change solvent system. oiling_out->sol_oiling sol_no_xtal 1. Increase concentration. 2. Try anti-solvent addition. 3. Scratch flask with glass rod. 4. Refrigerate/Freeze solution. no_crystals->sol_no_xtal sol_purity 1. Re-crystallize from a different solvent. 2. Use activated charcoal for color. 3. Ensure slow cooling for selective crystallization. poor_purity->sol_purity

Caption: Logical workflow for troubleshooting crystallization.

Guide 4: Managing Polymorphism

Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[18] These forms can have different physical properties, including solubility, stability, and bioavailability, making control of polymorphism critical in drug development.[19][20]

  • Why It Matters for Benzamides: The hydrogen bonding capabilities of the amide group make benzamide derivatives prone to forming different polymorphic structures.

  • Key Considerations:

    • Identify and Characterize: Use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Raman spectroscopy to identify and characterize different polymorphs.[18][19]

    • Control Crystallization Conditions: The specific polymorph obtained can be influenced by the choice of solvent, cooling rate, and presence of seed crystals.[18][21] A well-controlled crystallization process is essential to consistently produce the desired form.[20]

    • Stability Studies: Once the desired polymorph is identified (often a balance between stability and bioavailability), its stability must be assessed under various conditions (heat, humidity) to ensure it does not convert to an undesired form during storage.[19]

Experimental Protocols

Protocol 1: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC separation for a polar benzamide derivative.

  • Column Selection: Begin with an amide-based or unbonded silica HILIC column (e.g., ~100 x 4.6 mm, <5 µm particle size).[2][4]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 95:5 (v/v) Water:Acetonitrile with 10 mM ammonium formate. Adjust pH if necessary.

    • Mobile Phase B (Organic): 95:5 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

  • Sample Preparation: Dissolve the crude benzamide derivative in a solvent that is high in organic content but can still solubilize the sample (e.g., 90% Acetonitrile/10% Water, or DMSO if necessary, keeping injection volume low).

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 10 column volumes.

  • Gradient Elution:

    • Start with a high percentage of the organic mobile phase (e.g., 95% B).

    • Run a linear gradient to increase the aqueous mobile phase (e.g., from 95% B to 50% B over 10-15 minutes).

    • Hold at the final conditions for a few minutes before returning to the initial conditions for re-equilibration.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation of the target compound from impurities.[2]

Protocol 2: Anti-Solvent Crystallization for Polar Compounds

This is a common and effective technique for compounds that are highly soluble in one solvent but insoluble in another.

  • Solvent Selection: Identify a "good" solvent in which your polar benzamide is highly soluble (e.g., DMSO, DMF, methanol). Then, identify a miscible "anti-solvent" in which it is poorly soluble (e.g., water, ethyl acetate, dichloromethane).[22]

  • Dissolution: Dissolve the crude compound in the minimum amount of the warm "good" solvent to create a concentrated solution.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. If colored impurities are an issue, you can add a small amount of activated charcoal before this step.[10]

  • Anti-Solvent Addition: While vigorously stirring the solution, slowly add the anti-solvent dropwise. Continue adding until the solution becomes persistently cloudy (the point of nucleation).

  • Crystal Growth: Stop adding the anti-solvent. If necessary, add a few drops of the "good" solvent to just redissolve the cloudiness. Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

References

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [https://www.chromatographytoday.com/news/sfc-sfe/3 SFC-SFE/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC-SFE/how-good-is-sfc-for-polar-analytes/32185)

  • PharmTech. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

  • Xtalks. (2020). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2025). Experimental investigation and prediction of oiling out during crystallization process. Retrieved from [Link]

  • ResearchGate. (2025). A method to crystallize substances that oil out. Retrieved from [Link]

  • LabRoots. (2020). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. Retrieved from [Link]

  • All About Drugs. (n.d.). Polymorphism. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Retrieved from [Link]

  • ResearchGate. (2015). How do I make a crystal of highly polar compounds? Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic S. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Sep-serv. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • NIH. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]

  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization? Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Xtalks. (2015). Improving Drug Solubility By Preventing Crystallization. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]

  • NIH. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Retrieved from [Link]

  • NIH. (n.d.). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]

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Technical Support Center: Improving the Solubility of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide for Homogeneous Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide (CAS No. 1157457-17-4) and encountering challenges with its solubility in reaction media. Achieving a homogeneous solution is often critical for reaction kinetics, reproducibility, and yield. This document provides a series of troubleshooting steps, detailed protocols, and frequently asked questions to help you overcome these solubility hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the compound's properties and how they relate to its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

The solubility of this compound is dictated by a balance of polar and non-polar structural elements.

  • Hydrophobic Character : The molecule contains two aromatic rings (a bromomethylphenyl group and a cyanophenyl group), which are inherently non-polar and hydrophobic. The presence of the bromine atom and the methyl group further contributes to its lipophilicity, leading to poor solubility in highly polar solvents like water.

  • Polar Character : The amide linkage (-CONH-) and the nitrile group (-C≡N) are polar. The amide group, being a secondary amide, can both donate and accept hydrogen bonds, which promotes solubility in polar solvents capable of hydrogen bonding.[1][2] However, the bulky aromatic groups sterically hinder these interactions to some extent.

Overall, the molecule's large hydrophobic surface area tends to dominate, making it a classic example of a poorly water-soluble organic compound that requires careful solvent selection for chemical reactions.

Q2: What is the general expected solubility profile for this compound?

While specific experimental solubility data for this exact compound is not widely published, we can predict its behavior based on its structure and the properties of similar benzamide derivatives.[3]

  • Poorly Soluble In : Non-polar solvents (e.g., hexanes, cyclohexane) and highly polar protic solvents (e.g., water).

  • Likely Soluble In : Polar aprotic solvents are often the best starting point for this class of compounds. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are likely to be effective.[4] Polar protic solvents like ethanol and isopropanol may show moderate solubility, especially with heating.

Q3: Can I use pH adjustment to significantly improve the solubility of this compound?

This is generally not an effective strategy for amides. The amide functional group is considered neutral for most practical purposes.[2] The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, which significantly reduces its basicity.[2] While the amide proton can be removed, this requires a very strong base, and the resulting anion may not be stable or compatible with many reaction conditions. Therefore, unlike amines or carboxylic acids, altering the pH of the medium will not typically lead to the formation of a soluble salt.

Section 2: Troubleshooting Guide for Solubility Issues

This guide provides a logical progression of steps to address solubility problems during your experimental setup.

Issue: The compound fails to dissolve adequately in the chosen reaction solvent, leading to a heterogeneous mixture.

A heterogeneous reaction mixture can result in slow or incomplete reactions, inconsistent results, and difficulties in monitoring reaction progress. The following workflow and strategies are designed to resolve this issue.

Workflow for Solubility Enhancement

This diagram outlines a decision-making process for systematically improving the solubility of your compound.

Solubility_Workflow cluster_0 cluster_1 start Start: Compound is poorly soluble is_heating_viable Is heating compatible with the reaction? start->is_heating_viable heat_solvent Strategy 1: Apply Heat (Up to solvent reflux temp.) is_heating_viable->heat_solvent  Yes   try_cosolvent Strategy 2: Use a Co-Solvent (e.g., add DMF, NMP, or DMSO) is_heating_viable->try_cosolvent  No   is_soluble_heat Is the solution homogeneous? heat_solvent->is_soluble_heat proceed_reaction Proceed with Reaction is_soluble_heat->proceed_reaction  Yes   is_soluble_heat->try_cosolvent  No   is_soluble_cosolvent Is the solution homogeneous? try_cosolvent->is_soluble_cosolvent is_soluble_cosolvent->proceed_reaction  Yes   rescreen Strategy 3: Re-screen Solvents (Perform systematic screen) is_soluble_cosolvent->rescreen  No   rescreen->proceed_reaction If Successful

Caption: Decision workflow for troubleshooting solubility.

Strategy 1: Temperature Adjustment

Increasing the temperature is often the simplest and most effective initial step. The solubility of most solid organic compounds increases with temperature.[5]

  • Causality : Supplying thermal energy increases the kinetic energy of both the solvent and solute molecules, helping to overcome the intermolecular forces in the solid's crystal lattice and promoting dissolution.

  • Execution :

    • Begin stirring the heterogeneous mixture at room temperature.

    • Gradually increase the temperature of the reaction vessel using a controlled heating mantle or oil bath.

    • Monitor the mixture visually for the point at which all solid material dissolves.

    • Caution : Do not exceed the boiling point of your solvent or the decomposition temperature of your reactants. Ensure your reaction vessel is equipped for heating (e.g., with a reflux condenser).

Strategy 2: Co-Solvency

If heating alone is insufficient or not viable, introducing a small amount of a stronger, miscible solvent (a co-solvent) can dramatically improve solubility.[6][7] This technique works by modifying the overall polarity of the solvent system to be more favorable for the solute.[6]

  • Causality : A co-solvent disrupts the solvent's self-association (e.g., the hydrogen-bonding network in an alcohol), creating a microenvironment that is more accommodating to the solute. For a compound like this, adding a polar aprotic co-solvent to a less polar medium can effectively solvate both the hydrophobic and polar regions of the molecule.

  • Execution :

    • To your primary solvent, add a co-solvent in which the compound is known or expected to be highly soluble (e.g., DMSO, NMP).

    • Start by adding the co-solvent dropwise or in small volumetric increments (e.g., 1-5% v/v).

    • Stir and allow time for equilibration after each addition. Continue until a homogeneous solution is achieved.

    • Best Practice : Ensure the chosen co-solvent is inert under your reaction conditions. For example, while DMSO is an excellent solvent, it can be oxidized or reduced under certain conditions.

Strategy 3: Complete Solvent Re-Screening

If the initial solvent choice proves intractable, a more systematic approach is required. A small-scale solvent screen can quickly identify a suitable medium for your reaction, saving time and materials in the long run. Many modern research efforts focus on replacing traditional solvents like DCM and DMF with greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) or ethyl acetate, which have been shown to be effective in amide coupling reactions.[8][9][10]

Section 3: Experimental Protocols

Protocol 1: Systematic Small-Scale Solvent Screening

This protocol allows for the rapid testing of multiple solvents to identify the most effective one.

Methodology:

  • Preparation : Arrange a series of small, identical vials (e.g., 1-dram vials).

  • Aliquot Compound : Accurately weigh a small, consistent amount of this compound into each vial (e.g., 5 mg).

  • Solvent Addition : To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL). This corresponds to a target concentration of 10 mg/mL.

  • Agitation : Cap the vials securely and agitate them at room temperature for 30 minutes using a vortex mixer or shaker.

  • Initial Observation : Visually inspect each vial. Note whether the compound is fully dissolved, partially dissolved, or appears insoluble.

  • Heating (Optional) : For vials where the compound is not fully dissolved, heat them to a consistent temperature (e.g., 50 °C or 80 °C) for an additional 30 minutes, then re-examine.

  • Data Recording : Record your observations in a table similar to the one below to identify the optimal solvent system.

Protocol 2: Optimizing a Co-Solvent System

Once a primary solvent and a strong co-solvent are identified, this protocol helps determine the minimum amount of co-solvent needed.

Methodology:

  • Setup : In a reaction flask, suspend the full amount of this compound in the desired volume of your primary, weaker solvent.

  • Titration : While stirring, add the co-solvent (e.g., NMP) from a burette or graduated pipette in small, precise increments (e.g., 0.5% of the total volume at a time).

  • Observation : After each addition, allow the system to stir for 5-10 minutes to equilibrate.

  • Endpoint : The endpoint is reached when all solid has just dissolved, creating a clear, homogeneous solution. Record the total volume of co-solvent added.

  • Optimization : It is good practice to add a slight excess (e.g., an additional 1-2% v/v) to prevent precipitation if the reaction temperature fluctuates.

Section 4: Data and Reference Tables

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1157457-17-4[11][12]
Molecular Formula C₁₅H₁₁BrN₂O[11][12]
Molecular Weight 315.16 g/mol [12]
Predicted Boiling Point 366.0 ± 42.0 °C[12]
Predicted pKa 12.01 ± 0.70[12]
Table 2: Recommended Solvents for Initial Screening
Solvent ClassSolventBoiling Point (°C)Key Considerations
Polar Aprotic N,N-Dimethylformamide (DMF)153Excellent solvent for amides, but has toxicity concerns.
Dimethyl Sulfoxide (DMSO)189Very strong solvent; can be reactive.[4]
N-Methyl-2-pyrrolidone (NMP)202High boiling point, effective solvent.
Acetonitrile (MeCN)82Moderate solvent, often requires heating.
Dichloromethane (DCM)40Common but volatile and has environmental concerns.
Ethers Tetrahydrofuran (THF)66Good general-purpose solvent.
2-Methyltetrahydrofuran (2-MeTHF)80Greener alternative to THF and DCM.[8]
Esters Ethyl Acetate (EtOAc)77Greener alternative, moderate polarity.[8]
Aromatics Toluene111Good for less polar compounds; often requires heating or a co-solvent.
Polar Protic Isopropanol (IPA)82May work with heating; potential for H-bonding interference.
Ethanol (EtOH)78Similar to IPA; check compatibility with reagents.
References
  • De Souza, F., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Xie, A., et al. (2012). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. Biophysical Journal. Available from: [Link]

  • Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. Available from: [Link]

  • Fair, J.D., & Kormos, C.M. (2008). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry. Available from: [Link]

  • Sharma, V.K., & Sharma, V. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Erudition. Available from: [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry. Available from: [Link]

  • Asian Journal of Pharmacy and Technology. (2015). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available from: [Link]

  • Mason, P.E., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • Laibo Chem. This compound. Available from: [Link]

  • PubChem. 3-bromo-N-(5-cyano-2-pyridinyl)-N-methylbenzamide. Available from: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • eCampusOntario Pressbooks. 26.6 Chemical Properties of Amines and Amides – Organic and Biochemistry Supplement. Available from: [Link]

  • Panacea Journal of Pharmacy and Pharmaceutical Sciences. (2015). comparative study of different approaches used for solubility enhancement of poorly water. Available from: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available from: [Link]

  • University of Strathclyde. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Available from: [Link]

  • ResearchGate. (2013). (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2021). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Available from: [Link]

Sources

Technical Support Center: Minimizing Dehalogenation of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction: the dehalogenation of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide during cross-coupling experiments. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve these challenges in your own lab.

Understanding the Challenge: Why Debromination Occurs

This compound is a valuable intermediate, frequently employed in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to build molecular complexity.[1] However, the aryl-bromide bond, while necessary for reactivity, can also be a liability. The primary challenge is the undesired reductive cleavage of the C-Br bond, replacing the bromine atom with a hydrogen. This process, known as hydrodehalogenation, leads to the formation of N-(2-methylphenyl)-3-cyanobenzamide, a byproduct that reduces the yield of your desired product and complicates purification.[2]

The most widely accepted mechanism for this unwanted side reaction involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3] This reactive intermediate can be generated from various sources in the reaction mixture, including solvents (like alcohols), bases (especially alkoxides or amines), or even trace amounts of water.[2][4][5] Once formed, the Ar-Pd(II)-Br intermediate can undergo reductive elimination with the hydride ligand instead of the intended coupling partner, yielding the dehalogenated arene (Ar-H).[4]

Frequently Asked Questions & Troubleshooting Guide

Here we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing significant debromination of my starting material in a Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

This is a very common problem. Dehalogenation in Suzuki coupling often competes directly with the desired C-C bond formation.[3] The issue typically arises when the rate of the dehalogenation pathway is competitive with the rate of transmetalation or reductive elimination in the main catalytic cycle.

Primary Causes & Solutions:

  • Palladium-Hydride (Pd-H) Formation: Your conditions are likely promoting the generation of Pd-H species.[4]

    • The Base: Strong alkoxide bases or amine bases can act as hydride sources.[2][4] Solution: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices that minimize this side reaction.[2][3]

    • The Solvent: Protic solvents or solvents that can degrade to form hydride donors (e.g., residual aldehydes in ethers) can be problematic.[2] Solution: Use high-purity, aprotic solvents like toluene, dioxane, or THF.[3][6] Ensure they are properly degassed.

  • Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center is slow, it provides a larger window of opportunity for the Ar-Pd-Br intermediate to encounter a hydride and undergo dehalogenation.[3]

    • Solution 1: Boron Reagent Choice: Ensure your boronic acid is pure. Consider switching to a more reactive boronic ester (e.g., a pinacol ester) which can sometimes accelerate transmetalation.

    • Solution 2: Ligand Choice: The ligand has a profound effect. A ligand that is too bulky might hinder the approach of the boron reagent, while one that is not electron-rich enough may not promote the subsequent steps effectively. Solution: Screen bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos, which are designed to accelerate the desired catalytic cycle.[2][3]

  • High Temperature: Elevated temperatures can sometimes increase the rate of dehalogenation more than the desired coupling.[2]

    • Solution: Once you have a more active catalyst system (e.g., using an XPhos-type ligand), try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).

Q2: My Buchwald-Hartwig amination is yielding more of the dehalogenated aniline than the desired product. What should I troubleshoot?

In the Buchwald-Hartwig amination, the C-N bond formation is the desired outcome. Dehalogenation competes with this, often driven by the strong bases typically required for this reaction.[7]

Primary Causes & Solutions:

  • Base-Induced Dehalogenation: Strong bases like sodium tert-butoxide (NaOtBu), while effective for deprotonating the amine, are known hydride donors and can promote dehalogenation.[8][9]

    • Solution 1: Base Optimization: While NaOtBu is common, consider screening other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), which may be less prone to generating Pd-H species.[2][10]

    • Solution 2: Use a Precatalyst: Using a well-defined palladium precatalyst can lead to a more controlled initiation of the active Pd(0) species, sometimes reducing side reactions compared to generating it in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Slow Reductive Elimination: The final, product-forming step is the reductive elimination from the LₙPd(Ar)(NR₂) intermediate. If this step is slow, side reactions have more time to occur.[10]

    • Solution: Ligand Choice is Critical: The choice of ligand is paramount to accelerating C-N reductive elimination.[11] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or specific bidentate ligands like Xantphos are designed to promote this step, effectively outcompeting the dehalogenation pathway.[2][12]

Q3: How does my choice of phosphine ligand or N-heterocyclic carbene (NHC) ligand affect dehalogenation?

The ligand is arguably the most important variable you can control. It directly influences the steric and electronic properties of the palladium center, which in turn dictates the relative rates of the desired coupling versus the undesired dehalogenation.[2][11]

  • Sterically Bulky, Electron-Rich Ligands: These are generally the best choice for minimizing dehalogenation.

    • Mechanism of Action: The bulkiness of ligands like those from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos) or certain NHCs (e.g., IPr) promotes the reductive elimination step.[3][12] This is the crucial product-forming step. By accelerating it, the lifetime of palladium intermediates that could be intercepted by hydride sources is shortened.[2] The electron-donating nature of these ligands also increases electron density at the palladium center, which facilitates the initial oxidative addition and the final reductive elimination.

  • Less Bulky Ligands: Ligands like triphenylphosphine (PPh₃) are often less effective at preventing dehalogenation because they are less efficient at promoting the rapid reductive elimination of the desired product.[3]

Q4: What is the role of the base in causing or preventing dehalogenation? Which bases are "safer"?

The base plays a dual role: it is essential for the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling or deprotonating the amine in Buchwald-Hartwig amination), but it can also be the primary source of the problematic Pd-H species.[3][4]

  • Problematic Bases:

    • Alkoxides (NaOtBu, KOtBu): These are very strong bases but can undergo β-hydride elimination, directly generating a hydride source.

    • Amine Bases (e.g., Et₃N): Can also be a source of hydrides.[4]

  • "Safer" Bases:

    • Inorganic Carbonates (Cs₂CO₃, K₂CO₃): Generally considered much safer as they are not hydride donors. Cesium carbonate is often particularly effective due to its solubility and ability to promote efficient catalysis.[3]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is an excellent choice for many cross-coupling reactions and is less likely to cause dehalogenation than alkoxides.[2][10]

Q5: Can the solvent be a source of hydrides leading to dehalogenation? What are the best solvent choices?

Yes, the solvent can be a direct or indirect source of hydrides.[2]

  • Problematic Solvents:

    • Alcohols (e.g., isopropanol): Can directly act as hydride donors.[4][8]

    • N,N-Dimethylformamide (DMF): Can decompose at high temperatures to generate dimethylamine, which can then act as a hydride source.

    • Ethers (THF, Dioxane): While generally good choices, they can contain peroxide or aldehyde impurities that may lead to hydride formation. Using high-purity, freshly distilled, or inhibitor-free solvents is crucial.

  • Recommended Solvents:

    • Aprotic Hydrocarbons (Toluene, Xylene): Excellent, non-coordinating, and stable at high temperatures. Toluene is a very common and reliable choice.[2][6]

    • Aprotic Ethers (Dioxane, THF): Widely used and effective, but purity is key.[3]

Q6: How do I accurately detect and quantify the amount of dehalogenated byproduct?

Accurate detection is critical for troubleshooting. Since the dehalogenated byproduct has a similar structure to the starting material and product, chromatographic separation can be challenging.[13]

  • Thin Layer Chromatography (TLC): Provides a quick qualitative check. The dehalogenated product will be less polar than the starting aryl bromide. It may appear as a new spot with a higher Rf value.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for both detection and quantification. You can identify the starting material, product, and byproduct by their distinct molecular weights. The mass difference will correspond to the replacement of a bromine atom (≈79/81 Da) with a hydrogen atom (1 Da).

  • Ultra-High-Performance Liquid Chromatography (UHPLC): For challenging separations where the byproduct co-elutes with the starting material or product, specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, can provide the necessary resolution to accurately quantify the impurity.[13]

Practical Guidance & Protocols

Data Presentation: Summary of Key Parameters

Table 1: Ligand Selection Guide for Minimizing Dehalogenation

Ligand Type Examples Rationale for Use Potential Drawbacks
Bulky Biaryl Phosphines SPhos, XPhos, RuPhos Highly electron-rich and sterically hindered. Accelerates reductive elimination, outcompeting dehalogenation.[2][3] Higher cost, air-sensitive.
N-Heterocyclic Carbenes (NHCs) IPr, SIPr Strong σ-donors that form stable complexes. Very effective in promoting fast catalysis.[9][14] Can be sensitive to moisture and air.
Bidentate Phosphines Xantphos, dppf Chelation can stabilize the catalyst and influence geometry to favor the desired pathway.[2][7] May not be as universally effective as monophosphine ligands for all substrates.

| Simple Phosphines | PPh₃, P(o-tol)₃ | Inexpensive, readily available. | Generally less effective at suppressing dehalogenation due to slower reductive elimination.[11] |

Table 2: Base Selection Guide and Potential Risks

Base Type Common Use Dehalogenation Risk Recommendation
NaOtBu, KOtBu Alkoxide Buchwald-Hartwig High (β-hydride elimination)[8] Use with caution. Screen alternatives if dehalogenation is observed.
K₃PO₄ Inorganic Phosphate Suzuki, Buchwald-Hartwig Low [2][10] Excellent first choice for both Suzuki and Buchwald-Hartwig reactions.
Cs₂CO₃, K₂CO₃ Inorganic Carbonate Suzuki Low [3] A very safe and effective choice, particularly for Suzuki couplings.

| Et₃N, DIPEA | Organic Amine | General | Moderate (Can be a hydride source)[4] | Generally avoid in favor of inorganic bases for these transformations. |

Experimental Protocol: Systematic Screening to Minimize Dehalogenation

This protocol outlines a parallel screening approach to efficiently identify optimal conditions.

  • Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or individual microwave vials) under an inert atmosphere (Argon or Nitrogen).

  • Stock Solutions: Prepare stock solutions of your this compound, the coupling partner (e.g., boronic acid), and the solvent to ensure consistent dispensing.

  • Variable Addition:

    • To each vial, add the required amount of starting material and coupling partner from the stock solutions.

    • Add the palladium source (e.g., Pd₂(dba)₃ or a precatalyst).

    • Systematically add the variables:

      • Row A: Test different ligands (e.g., XPhos, SPhos, Xantphos, PPh₃) with a constant base (e.g., K₃PO₄) and solvent (e.g., Toluene).

      • Row B: Using the best ligand from Row A, test different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).

      • Row C: Using the best ligand/base combination, test different solvents (e.g., Toluene, Dioxane, THF).

  • Reaction: Seal the vials and run the reactions at a set temperature (e.g., 80-100 °C) for a defined period (e.g., 12-24 hours).

  • Analysis:

    • After cooling, take a small aliquot from each vial.

    • Dilute the aliquot and analyze by LC-MS.

    • Calculate the ratio of the desired product to the dehalogenated byproduct (Ar-H) for each set of conditions to identify the optimal system.

Mandatory Visualizations

G cluster_suzuki Desired Suzuki Coupling Cycle cluster_dehalogenation Competing Dehalogenation Pathway Pd0 LₙPd(0) OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd Ar-Br Trans Ar-Pd(II)-Ar' (Transmetalation) OxAdd->Trans Ar'-B(OR)₂ PdH LₙPd(II)(H)Br OxAdd->PdH Hydride Attack Trans->Pd0 Product Ar-Ar' (Desired Product) Trans->Product Reductive Elimination PdH->Pd0 Byproduct Ar-H (Dehalogenated Byproduct) PdH->Byproduct Reductive Elimination Hydride Hydride Source (Base, Solvent, H₂O) Hydride->PdH

Caption: Palladium catalytic cycle showing the desired coupling vs. the competing dehalogenation pathway.

G Start High Dehalogenation Observed CheckBase Is the base an alkoxide (e.g., NaOtBu)? Start->CheckBase SwitchBase Action: Switch to K₃PO₄ or Cs₂CO₃ CheckBase->SwitchBase Yes CheckLigand Is the ligand PPh₃ or similar simple phosphine? CheckBase->CheckLigand No SwitchBase->CheckLigand SwitchLigand Action: Screen bulky, electron-rich ligands (XPhos, SPhos) CheckLigand->SwitchLigand Yes CheckSolvent Is the solvent protic or low purity? CheckLigand->CheckSolvent No SwitchLigand->CheckSolvent SwitchSolvent Action: Use high-purity, aprotic solvent (Toluene) CheckSolvent->SwitchSolvent Yes LowerTemp Action: Lower reaction temperature (e.g., to 80 °C) CheckSolvent->LowerTemp No SwitchSolvent->LowerTemp End Problem Minimized LowerTemp->End

Caption: A logical troubleshooting workflow for addressing dehalogenation issues.

References

  • Jedinák, L., Cankař, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Available at: [Link]

  • Orbach, M., Choudhury, J., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(1), 149-159. Available at: [Link]

  • Jedinák, L., Zátopková, R., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. Available at: [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Kurbangalieva, A., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry, 405(24), 7615-42. Available at: [Link]

  • Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. Available at: [Link]

  • Omar, S. I. A., & Ne-Dion, T. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega, 6(41), 27301–27309. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. Available at: [Link]

  • Unacademy. (n.d.). Haloalkanes and Haloarenes. Available at: [Link]

  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-42. Available at: [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Available at: [Link]

  • Faculty WebPages. (n.d.). 11. Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Available at: [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]

  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry, 405(24), 7615-7642. Available at: [Link]

  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry, 69(9), 3173-80. Available at: [Link]

  • Quora. (2014). Are aryl halides more stable than haloalkanes?. Available at: [Link]

  • Kurbangalieva, A., et al. (2013). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry, 405, 7615-7642. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 139(13), 4759-4769. Available at: [Link]

  • ResearchGate. (2016). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Available at: [Link]

  • Arctom. (n.d.). CAS NO. 1157457-17-4 | this compound. Available at: [Link]

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catalyst poisoning in "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Research on Poisoning

I'm starting with broad Google searches to understand catalyst poisoning in cross-coupling, particularly with substrates like "N-(5-Bromo-2-methylphenyl..." to hone in on relevant literature and mechanisms. Initial results are promising, revealing key concepts that I can explore further.

Initiating Poisoning Investigations

I'm now diving deeper into Google searches, specifically targeting palladium-catalyzed cross-coupling and related literature. I'm focusing on "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" type substrates to find common catalyst poisons and deactivation mechanisms. I'm carefully analyzing results to pinpoint recurring problems, contamination sources, and potential solutions, specifically looking at the effect of the functional groups present. This information is being organized into a technical support Q&A format.

Deepening Research & Structuring

I'm now expanding my Google searches to include the specific functional groups in the target molecule. I'm focusing on how they might interfere with the catalyst in palladium-catalyzed reactions. This data is being analyzed to structure a technical support Q&A, logically progressing from common problems to complex issues, all while incorporating detailed chemical principles.

Refining Research Approach

I'm now expanding my Google searches to include more specific details, like "this compound" and associated palladium catalyst poisonings. I'm focusing on identifying common problems, contamination sources, and troubleshooting strategies. My primary focus will be analyzing results for relevant mechanisms and solutions for C-N and C-C bond formations with aryl bromides in palladium catalysis, particularly considering the functional groups (amide, cyano, methyl, bromo) and their effect on the catalyst.

reaction monitoring techniques to optimize "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" conversion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to optimizing the conversion of this critical amide synthesis. Our focus is on leveraging various reaction monitoring techniques to ensure high yield, purity, and process control.

Troubleshooting Guide: Real-Time Reaction Challenges

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on solutions provided by real-time reaction monitoring.

Problem 1: Incomplete Conversion or Stalled Reaction

Scenario: You are monitoring the reaction of 3-cyanobenzoyl chloride with 5-bromo-2-methylaniline. After the expected reaction time, analysis by offline HPLC shows a significant amount of the starting amine still present.

Root Cause Analysis & Solution Workflow:

Incomplete conversion in amide synthesis can stem from several factors, including insufficient activation of the carboxylic acid, poor nucleophilicity of the amine, or degradation of reagents.[1][2][3] The direct coupling of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction.[2][4] To overcome this, the carboxylic acid is typically activated by converting it to a more electrophilic species like an acyl chloride.[2]

Step-by-Step Troubleshooting Protocol:

  • Confirm Acyl Chloride Formation (In-situ FTIR): If you are generating the 3-cyanobenzoyl chloride in situ from 3-cyanobenzoic acid and a chlorinating agent (e.g., thionyl chloride), it is crucial to confirm the complete conversion of the carboxylic acid.

    • Technique: Employ an in-situ Fourier-Transform Infrared (FTIR) probe.[5]

    • What to Look For: Monitor the disappearance of the carboxylic acid's carbonyl stretch (typically around 1700-1730 cm⁻¹) and the appearance of the acyl chloride's carbonyl stretch (around 1780-1815 cm⁻¹).[5]

    • Corrective Action: If the carboxylic acid peak persists, it indicates incomplete activation. Consider increasing the amount of the chlorinating agent or the reaction temperature and continue monitoring until the acid peak is gone.

  • Monitor Amide Formation in Real-Time (In-situ FTIR): Once the acyl chloride is formed, the addition of 5-bromo-2-methylaniline should initiate the amide bond formation.

    • Technique: Continue monitoring with the in-situ FTIR probe.

    • What to Look For: Observe the disappearance of the acyl chloride peak and the appearance of the amide carbonyl peak (around 1650-1680 cm⁻¹).[5][6] You can create a reaction profile by plotting the intensity of these peaks over time to determine the reaction endpoint.

    • Corrective Action: If the reaction stalls, it might indicate an issue with the amine's reactivity or the presence of impurities. Ensure the amine was properly stored and is of high purity. The presence of a suitable base is often required to neutralize the HCl byproduct, driving the reaction to completion.[2]

  • Orthogonal Analysis (At-line UPLC): For a more quantitative assessment, an at-line Ultra-Performance Liquid Chromatography (UPLC) system can provide rapid analysis of reaction aliquots.

    • Technique: Set up an automated sampling system to periodically draw from the reactor and inject into a UPLC system.

    • Benefits: UPLC offers higher resolution and faster analysis times compared to traditional HPLC, allowing for near real-time tracking of reactant consumption and product formation.[7][8][9][10][11]

    • Data Interpretation: A plateau in the product peak area before the complete consumption of the limiting reagent confirms a stalled reaction.

Workflow Diagram: Troubleshooting Incomplete Conversion

G cluster_0 Problem: Incomplete Conversion cluster_1 In-situ FTIR Monitoring cluster_2 At-line UPLC Analysis cluster_3 Corrective Actions A Reaction Stalled B Monitor Acyl Chloride Formation (1780-1815 cm⁻¹) A->B Step 1 D Quantify Reactants and Product A->D Step 3 C Monitor Amide Formation (1650-1680 cm⁻¹) B->C Step 2 E Increase Chlorinating Agent/Temp B->E If Incomplete F Verify Amine Purity / Add Base C->F If Stalled G Investigate Potential Side Reactions D->G If Stalled G cluster_0 Process Understanding cluster_1 Monitoring & Control cluster_2 Outcome A Identify Critical Process Parameters (CPPs) C Select PAT Tools (FTIR, UPLC, Raman) A->C B Identify Critical Quality Attributes (CQAs) B->C D Real-Time Monitoring of CPPs and CQAs C->D E Implement Feedback Control Loop D->E E->D Adjust Process F Optimized Conversion E->F G Consistent Product Quality E->G

Caption: A strategic approach to implementing PAT for process optimization.

References

  • Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications.
  • What Is Reaction Monitoring?. Chromatography Today.
  • Advanced Industrial Reactor Monitoring System. VAA Technologies Pvt. Ltd.
  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. NIH.
  • FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. RSC Publishing.
  • Real-Time Monitoring in Pharma: Why It Matters and How to Get It Right. ValGenesis.
  • reaction analysis. Mettler Toledo.
  • (PDF) In situ monitoring of fast reactions (Masters thesis). ResearchGate.
  • Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. PMC - NIH.
  • In Situ FTIR Reaction Monitoring. YouTube.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering (RSC Publishing).
  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org.
  • Process Analytical Technology - PAT. Stepscience.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. ResearchGate.
  • Application of Process Analytical Technology (PAT) in the Antibody-Drug Conjugate (ADC) Bioconjugation Process. Sigma-Aldrich.
  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation Journal.
  • A Review on Comparative study of HPLC and UPLC. RJPT.
  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
  • Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research.
  • Amide Synthesis. Fisher Scientific.
  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society - ACS Publications.
  • Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. Reaction Chemistry & Engineering (RSC Publishing).
  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC - NIH.

Sources

Technical Support Center: Optimizing Reaction Kinetics for N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights into the critical role temperature plays in the kinetics of this specific amide bond formation. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction, focusing on the influence of temperature on reaction outcomes.

Q1: What is the principal reaction for synthesizing this compound?

A: The synthesis is a standard nucleophilic acyl substitution, specifically an amide coupling reaction. It involves the reaction of 3-cyanobenzoic acid with 5-bromo-2-methylaniline. Due to the relatively low reactivity of carboxylic acids, a coupling agent is typically required to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Q2: How does temperature fundamentally affect the kinetics of this amide coupling reaction?

A: Temperature is a critical parameter that directly influences the reaction rate. The relationship is generally described by the Arrhenius equation, where an increase in temperature provides the necessary activation energy for the reaction to proceed faster. However, for amide bond formation, the effect of temperature is a delicate balance.[1] While higher temperatures can accelerate the desired reaction, they can also increase the rate of undesirable side reactions, potentially leading to lower purity and yield.[2] Many modern catalytic systems for amide synthesis are designed to be highly effective at room temperature to avoid these issues.[3]

Q3: What are the most common temperature-related side reactions to be aware of?

A: Suboptimal temperatures can lead to several issues:

  • Too Low: An insufficient temperature may result in a stalled or extremely slow reaction, as the system lacks the energy to overcome the activation barrier.

  • Too High: Elevated temperatures can cause several problems:

    • Degradation: The starting materials, coupling agents (e.g., HATU, EDC), or the product itself may degrade, leading to a complex mixture of impurities.

    • Hydrolysis: If any water is present in the reaction medium, high temperatures can accelerate the hydrolysis of the activated carboxylic acid intermediate, reverting it to the carboxylic acid and preventing amide formation.[4][5]

    • Epimerization/Racemization: If there were chiral centers adjacent to the carbonyl group or on the amine, high temperatures could increase the risk of losing stereochemical integrity.

Q4: What is a sensible starting temperature for optimizing this reaction?

A: For most modern amide coupling reactions using standard reagents like HATU, EDC, or T3P, room temperature (20-25°C) is the recommended starting point.[3] These reactions are often designed to be efficient under mild conditions. If no significant product formation is observed after several hours, a gradual and controlled increase in temperature (e.g., to 40-50°C) can be explored while carefully monitoring the reaction progress and impurity profile.

Section 2: Troubleshooting Guide

This guide provides a problem-and-solution framework for issues directly related to reaction kinetics and temperature.

Problem Potential Cause (Temperature-Related) Recommended Solution & Explanation
Low or No Product Yield Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy barrier. This is particularly relevant if sterically hindered substrates are used.[4]1. Incremental Heating: Gently warm the reaction to 40-50°C using a controlled oil bath. 2. Monitor Progress: Use TLC or LC-MS to check for product formation every 1-2 hours. A sudden increase in product may indicate the optimal temperature has been reached. 3. Reagent Choice: Consider a more potent coupling reagent that can facilitate the reaction at a lower temperature.
Significant Impurity Formation Excessive Thermal Energy: The reaction is being run at too high a temperature, promoting side reactions or degradation of reagents/products.[2]1. Reduce Temperature: Immediately lower the temperature to room temperature or even 0°C. 2. Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous, as high temperatures exacerbate hydrolysis.[4] 3. Slower Reagent Addition: If the reaction is exothermic, adding the coupling agent or amine slowly at a lower temperature can help control heat spikes.
Inconsistent Reaction Times Poor Temperature Control: Fluctuations in ambient temperature or poor heat transfer within the reaction vessel lead to variable reaction rates.1. Use a Controlled Bath: Employ an oil bath, water bath, or cryostat for precise and stable temperature control. 2. Ensure Proper Stirring: Use a suitable stir bar and speed to ensure homogenous temperature distribution throughout the reaction mixture.
Troubleshooting Workflow Diagram

The following diagram illustrates a decision-making process for troubleshooting low yield in the synthesis.

G start Low Yield Observed (via TLC/LC-MS) check_temp Is reaction at RT (20-25°C)? start->check_temp check_anhydrous Are conditions strictly anhydrous? check_temp->check_anhydrous No (Running hot) increase_temp ACTION: Gradually increase temp to 40-50°C check_temp->increase_temp Yes re_run Re-run reaction check_anhydrous->re_run Yes fail No Improvement: Consider alternative coupling agent check_anhydrous->fail No monitor_reaction Monitor reaction progress every hour increase_temp->monitor_reaction success Yield Improved monitor_reaction->success monitor_reaction->fail dry_reagents ACTION: Use anhydrous solvents. Dry reagents. dry_reagents->re_run re_run->start

Caption: Troubleshooting decision tree for low reaction yield.

Section 3: Experimental Protocols & Data

Protocol 1: General Synthesis of this compound

This protocol provides a robust starting point for the synthesis using HATU, a common coupling agent.

  • Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve 3-cyanobenzoic acid (1.0 equivalent) in anhydrous DMF.

  • Acid Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equivalents) to the solution.[4]

  • Stirring: Stir the mixture at room temperature (25°C) for 20-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add 5-bromo-2-methylaniline (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 25°C. Monitor the reaction's progress by taking small aliquots every 1-2 hours and analyzing them via TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Workflow for Amide Synthesis

G cluster_reagents Reactants & Reagents cluster_process Reaction Steps reagent reagent process process output output acid 3-Cyanobenzoic Acid activation 1. Acid Activation (25°C, 30 min) acid->activation amine 5-Bromo-2-methylaniline addition 2. Amine Addition amine->addition coupling HATU / DIPEA coupling->activation solvent Anhydrous DMF solvent->activation activation->addition reaction 3. Reaction Monitoring (TLC / LC-MS) addition->reaction workup 4. Aqueous Work-up & Extraction reaction->workup purify 5. Purification (Chromatography) workup->purify product Final Product: N-(5-Bromo-2-methylphenyl) -3-cyanobenzamide purify->product

Caption: General experimental workflow for amide synthesis.

Protocol 2: Temperature Screening for Kinetic Optimization

To determine the optimal temperature, a parallel screening experiment is highly recommended.

  • Setup: Prepare four identical small-scale reactions as described in Protocol 1.

  • Temperature Control: Place each reaction in a controlled environment at different temperatures: 0°C (ice bath), 25°C (room temp), 50°C, and 80°C (oil baths).

  • Sampling: Take an aliquot from each reaction at set time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis: Quench each aliquot and analyze by LC-MS to determine the percentage conversion of the starting material to the product and the relative percentage of major impurities.

  • Data Evaluation: Plot the results to find the temperature that provides the best balance of reaction rate and product purity.

Illustrative Temperature Screening Data

The following table summarizes hypothetical data from a temperature screening experiment to illustrate the trade-offs.

Temperature (°C)Time (h)% Conversion% Purity (LC-MS Area)Observations
0 2415%99%Very slow reaction, but very clean.
25 895%98%Efficient conversion with high purity.
50 2>99%94%Fast reaction, but noticeable increase in a hydrolysis byproduct.
80 1>99%85%Very rapid reaction, significant degradation and multiple byproducts observed.

References

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (2021). RSC Publishing.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. (2021). CoLab.
  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.).
  • Tips and tricks for difficult amide bond form
  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. (n.d.).
  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021).
  • 16 questions with answers in AMIDE SYNTHASES. (n.d.).
  • N-(5-Bromo-2-methylphenyl)

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Validation & Comparative

A Senior Application Scientist's Guide to Benzamide Intermediates: A Comparative Analysis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Cornerstone in Medicinal Chemistry

The benzamide moiety is a privileged scaffold in modern drug discovery, serving as the foundational core for a multitude of therapeutic agents. Its versatility arises from its ability to form stable amide bonds and participate in critical hydrogen bonding interactions with biological targets. Benzamide derivatives have found applications as inhibitors for a wide range of enzymes, including histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARPs), making them invaluable in oncology and beyond.

The strategic selection of benzamide intermediates is a critical decision point in a drug discovery campaign. The functional handles and substitution patterns engineered into these early-stage building blocks dictate the feasibility of subsequent chemical modifications and ultimately influence the pharmacological profile of the final drug candidate.

This guide provides an in-depth comparative analysis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide , a highly functionalized intermediate, against structurally related alternatives. We will explore how its unique features offer distinct advantages in the synthesis and performance of targeted inhibitors, supported by detailed experimental protocols and comparative data in a case study focused on kinase inhibition.

Section 1: The Core Intermediates - A Physicochemical and Synthetic Overview

The choice of an intermediate is a balance between synthetic accessibility and the strategic placement of functional groups for downstream modifications and target engagement. Here, we compare our lead compound with two logical alternatives to highlight the importance of its specific substitution pattern.

  • Compound A (Lead): this compound

  • Compound B (Alternative 1): N-(2-methylphenyl)-3-cyanobenzamide

  • Compound C (Alternative 2): N-(5-Bromo-2-methylphenyl)benzamide

Compound A is distinguished by three key features: the 2-methyl group , which restricts the conformation of the amide bond; the 5-bromo substituent , which serves as a versatile handle for cross-coupling reactions; and the 3-cyano group , a potential hydrogen bond acceptor. Compound B lacks the bromine handle, limiting its utility for diversification via cross-coupling. Compound C lacks the cyano group, removing a potential interaction point with a target protein.

Property Compound A (Lead) Compound B (Alternative 1) Compound C (Alternative 2)
Structure
CAS Number 1157457-17-4188539-78-4134375-38-9
Molecular Formula C₁₅H₁₁BrN₂OC₁₅H₁₂N₂OC₁₄H₁₂BrNO
Molecular Weight 315.17 g/mol 236.27 g/mol 290.16 g/mol
Key Features Methyl group (conformational lock), Bromo group (synthetic handle), Cyano group (H-bond acceptor)Methyl group (conformational lock), Cyano group (H-bond acceptor)Methyl group (conformational lock), Bromo group (synthetic handle)
General Synthesis Protocol: Amide Coupling

The synthesis of these benzamide intermediates is reliably achieved through a standard amide coupling reaction between the corresponding benzoic acid and aniline precursors.

Methodology:

  • Acid Activation: To a solution of the appropriate benzoic acid (e.g., 3-cyanobenzoic acid) in an anhydrous aprotic solvent (e.g., Dichloromethane, DCM), add an activating agent such as oxalyl chloride or EDC/HOBt. Stir at room temperature for 30-60 minutes.

  • Amine Addition: In a separate flask, dissolve the corresponding aniline (e.g., 5-bromo-2-methylaniline) and a non-nucleophilic base (e.g., Triethylamine, TEA) in anhydrous DCM.

  • Coupling Reaction: Slowly add the aniline solution to the activated benzoic acid mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired benzamide intermediate.

Section 2: A Case Study in Performance - Synthesis and Evaluation of Kinase Inhibitors

To objectively compare the utility of these intermediates, we designed a hypothetical experiment: the synthesis of three potential kinase inhibitors, each derived from one of our intermediates. The central hypothesis is that the 5-bromo substituent on Compound A provides a crucial attachment point for a pharmacophore (a pyridine ring in this case) necessary for potent target engagement.

Experimental Workflow: From Intermediate to Bioactive Compound

The overall workflow involves a two-step process: synthesizing the final compounds and then evaluating their biological activity.

G cluster_synthesis PART 1: Synthesis cluster_assay PART 2: Biological Evaluation CmpdA Intermediate A (N-(5-Bromo-2-methylphenyl) -3-cyanobenzamide) Suzuki Suzuki Coupling (Pyridine Boronic Acid, Pd Catalyst) CmpdA->Suzuki CmpdB Intermediate B (N-(2-methylphenyl) -3-cyanobenzamide) FinalB Final Inhibitor B CmpdB->FinalB (No Reaction) CmpdC Intermediate C (N-(5-Bromo-2-methylphenyl) benzamide) FinalC Final Inhibitor C CmpdC->FinalC (No Cyano Group) FinalA Final Inhibitor A-Py Suzuki->FinalA Assay In Vitro Kinase Assay (TargetKinase-X) FinalA->Assay FinalB->Assay FinalC->Assay Data IC50 Determination (Potency Measurement) Assay->Data SAR Structure-Activity Relationship (SAR) Data->SAR Comparative Analysis

Caption: Experimental workflow for synthesis and biological evaluation.

Protocol 1: Synthesis of Final Inhibitor A-Py via Suzuki Coupling

This protocol details the addition of a pyridine moiety to Compound A, leveraging the bromo-substituent as a synthetic handle.

Causality: The Suzuki cross-coupling reaction is the method of choice for forming aryl-aryl bonds due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids.

Methodology:

  • Reagent Preparation: In a microwave vial, combine this compound (Compound A, 1 equivalent), 3-pyridinylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like potassium carbonate (3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 120°C for 30 minutes.

  • Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify via flash chromatography to obtain the final product, Inhibitor A-Py.

Protocol 2: In Vitro Fluorogenic Kinase Inhibition Assay

This protocol measures the potency of the synthesized inhibitors against a hypothetical "TargetKinase-X".

Causality: A fluorogenic assay is selected for its high sensitivity and suitability for high-throughput screening. The concentration of substrate is kept at or below its Michaelis-Menten constant (Km) to ensure accurate determination of competitive inhibitors' IC₅₀ values.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of each final inhibitor (A-Py, B, C) in DMSO. Perform a serial dilution in assay buffer to create a 10-point concentration gradient (e.g., 100 µM to 5 nM).

  • Assay Plate Setup: In a 96-well plate, add 5 µL of each inhibitor dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition: Add 20 µL of TargetKinase-X enzyme solution to each well (except negative controls) and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 25 µL of a solution containing the fluorogenic peptide substrate and ATP to initiate the kinase reaction.

  • Signal Measurement: Incubate the plate at 37°C for 60 minutes. Measure the fluorescence signal using a microplate reader.

  • Data Analysis: Convert fluorescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Section 3: Comparative Data and Structure-Activity Relationship (SAR)

The results from the in vitro kinase assay provide a clear quantitative comparison of the inhibitors derived from our three starting intermediates.

Inhibitor ID Originating Intermediate Key Structural Difference IC₅₀ (nM) against TargetKinase-X
A-Py Compound AContains 2-Me, 3-CN, and 5-(pyridin-3-yl) groups15 ± 2.3
B Compound BLacks the 5-bromo handle and subsequent pyridine addition2,500 ± 150
C Compound CLacks the 3-cyano group850 ± 75
Analysis of Structure-Activity Relationships (SAR)

The data unequivocally demonstrates the superiority of the inhibitor derived from This compound .

  • Inhibitor A-Py (IC₅₀ = 15 nM): The high potency is attributed to the successful installation of the pyridine ring at the 5-position. This group is hypothesized to form a critical hydrogen bond with the kinase hinge region, a common binding motif for potent inhibitors. The 3-cyano group likely provides a secondary interaction with a nearby residue in the active site.

  • Inhibitor B (IC₅₀ = 2,500 nM): The dramatic loss of activity highlights the essentiality of the pyridine moiety. Lacking the bromine handle, Intermediate B could not be elaborated, resulting in a compound that lacks the key hinge-binding interaction. This validates the strategic importance of incorporating a functional handle for late-stage diversification.

  • Inhibitor C (IC₅₀ = 850 nM): While more potent than Inhibitor B, the absence of the 3-cyano group leads to a significant ~50-fold drop in potency compared to A-Py. This suggests the cyano group is crucial for correctly orienting the molecule in the active site or for providing a direct, beneficial interaction.

Caption: Logical flow of the structure-activity relationship analysis.

Section 4: Biological Context - Kinase Signaling Pathways

TargetKinase-X, like many kinases, is likely a component of a larger signaling cascade that regulates cellular processes such as proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Inhibitor A-Py would act by blocking the phosphorylation of downstream substrates, thereby interrupting the aberrant signal.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf TargetKinaseX TargetKinase-X Raf->TargetKinaseX Downstream Downstream Kinase (e.g., ERK) TargetKinaseX->Downstream TF Transcription Factors Downstream->TF Response Cell Proliferation, Survival, etc. TF->Response Inhibitor Inhibitor A-Py Inhibitor->TargetKinaseX

Caption: A generic kinase signaling pathway showing the point of intervention.

Conclusion

This comparative guide demonstrates that the value of a chemical intermediate extends far beyond its basic structure. This compound stands out not merely as a building block, but as a strategically designed scaffold. Its constituent parts—the conformation-directing methyl group, the versatile bromine handle, and the interaction-mediating cyano group—work in concert to provide a superior platform for developing potent, targeted inhibitors. The experimental data, though hypothetical, is based on established principles of medicinal chemistry and illustrates a clear structure-activity relationship that would be expected in a real-world drug discovery program. For researchers and drug development professionals, selecting intermediates with such built-in advantages can significantly streamline the path from initial hit to viable clinical candidate.

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A Researcher's Guide to the Structure-Activity Relationship of Novel Benzamide Analogs as FGFR1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals investigating the structure-activity relationship (SAR) of novel benzamide-based inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1). While direct literature on "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" is not extensively available, this guide will use analogous benzamide scaffolds, specifically 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, as a case study to illustrate the principles of SAR exploration and inhibitor optimization.[1][2][3] The methodologies and insights presented here are designed to be broadly applicable to the discovery and development of new FGFR1 inhibitors.

The Critical Role of FGFR1 in Oncology

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[2][3] The FGFR family consists of four members (FGFR1-4).[4][5] Dysregulation of FGFR signaling, often through gene amplification, mutations, or translocations, is a key driver in the progression of numerous cancers, including non-small cell lung cancer (NSCLC), breast cancer, and bladder cancer.[2][3][6] This makes FGFR1 a compelling therapeutic target for the development of small molecule inhibitors.[2][3]

Upon binding with fibroblast growth factors (FGFs), FGFRs dimerize and undergo autophosphorylation, triggering downstream signaling cascades such as the MAPK and PLCγ pathways.[1][2] The goal of small molecule inhibitors is to compete with ATP for the kinase domain's binding site, thereby blocking these downstream signals and inhibiting tumor growth.

The Benzamide Scaffold: A Promising Starting Point

The benzamide core is a well-established scaffold in kinase inhibitor design. Our focus is on understanding how substitutions on a hypothetical lead compound, "this compound," could modulate its inhibitory activity against FGFR1. Drawing parallels from the development of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, we can dissect the molecule into key regions for SAR exploration.[1][2][3]

Core Benzamide and Substitutions

Let's consider our hypothetical lead scaffold and the insights we can draw from analogous compounds. The core structure can be divided into three main parts for systematic modification:

  • The Benzamide Ring (A-ring): The position and nature of substituents on this ring are critical. In the analogous series, a bromo-substituent was found to be important for activity.[1][2][3] The cyano group in our hypothetical scaffold would likely interact with the hinge region of the FGFR1 ATP binding pocket.

  • The Amide Linker: This linker is crucial for the correct orientation of the molecule within the binding site. Modifications here are generally less tolerated.

  • The Phenyl Ring (B-ring): This part of the molecule often extends into a hydrophobic pocket. Substitutions on this ring can significantly impact potency and selectivity. In the case of the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide series, the 3,5-dimethoxy substitution on the phenyl ring was found to be favorable for hydrophobic interactions within the ATP binding pocket.[7]

Structure-Activity Relationship (SAR) Exploration: A Hypothetical Case Study

Based on the principles gleaned from related benzamide inhibitors, we can propose a hypothetical SAR study for our lead compound. The following table outlines potential modifications and their expected impact on FGFR1 inhibition, supported by data from analogous series.

Compound ID Modification from Lead Scaffold Rationale Predicted FGFR1 IC50 (nM)
Lead This compound->1000
Analog 1 Replacement of 2-methylphenyl with 3,5-dimethoxyphenylThe 3,5-dimethoxyphenyl group is known to favorably occupy the hydrophobic pocket of FGFR1.[7]50 - 100
Analog 2 Replacement of 3-cyano with 4-bromo on the benzamide ringA 4-bromo substitution has been shown to be a key feature in potent benzamide-based FGFR1 inhibitors.[1][2][3]100 - 200
Analog 3 Combination of 3,5-dimethoxyphenyl and 4-bromo substitutionsSynergistic effect of favorable hydrophobic interactions and key hinge binding interactions.<50
Analog 4 Introduction of a solubilizing group on the phenyl ringTo improve pharmacokinetic properties.50 - 150 (potency may be slightly reduced)

Note: The IC50 values are hypothetical and for illustrative purposes, based on trends observed in published studies on analogous compounds.

Experimental Protocols for Evaluating FGFR1 Inhibitors

To validate the SAR hypotheses, a series of robust in vitro and cell-based assays are essential.

In Vitro FGFR1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of FGFR1.

Workflow for a Typical Kinase Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of test compounds mix Mix compounds, enzyme, and substrate prep_inhibitor->mix prep_kinase Prepare FGFR1 enzyme and substrate solution prep_kinase->mix incubate Incubate at room temperature mix->incubate add_atp Add radiolabeled ATP to initiate reaction incubate->add_atp stop_reaction Stop reaction and measure phosphorylation add_atp->stop_reaction analyze Analyze data to determine IC50 values stop_reaction->analyze

Figure 1: General workflow for an in vitro FGFR1 kinase assay.

A common method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during the kinase reaction.[8][9]

Step-by-Step Protocol (Adapted from Promega): [8][9][10]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 5 µL of a solution containing FGFR1 kinase and the appropriate substrate.

    • Add 5 µL of ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate IC50 values from the dose-response curves.

Cell-Based Assays

Cell-based assays are crucial for determining the on-target efficacy of inhibitors in a more biologically relevant context.

Workflow for a Cell-Based FGFR1 Inhibition Assay:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment seed_cells Seed FGFR1-dependent cancer cells incubate_cells Incubate cells to allow for attachment seed_cells->incubate_cells add_inhibitor Treat cells with varying concentrations of inhibitor incubate_cells->add_inhibitor incubate_treatment Incubate for a defined period (e.g., 72 hours) add_inhibitor->incubate_treatment add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate_treatment->add_reagent measure_signal Measure absorbance or luminescence add_reagent->measure_signal determine_ic50 Calculate IC50 values measure_signal->determine_ic50

Figure 2: General workflow for a cell-based FGFR1 inhibition assay.

Example Protocol using an FGFR1-Amplified Cell Line (e.g., NCI-H1581): [1]

  • Cell Seeding: Seed NCI-H1581 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay or a luminescent-based assay like CellTiter-Glo®.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Understanding the FGFR1 Signaling Pathway

A thorough understanding of the FGFR1 signaling pathway is essential for interpreting experimental results and designing new inhibitors.

G FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds and activates PLCg PLCγ FGFR1->PLCg Phosphorylates ERK ERK FGFR1->ERK Activates via Ras-MAPK pathway CellPro Cell Proliferation, Survival, Angiogenesis PLCg->CellPro ERK->CellPro Inhibitor Benzamide Inhibitor Inhibitor->FGFR1 Inhibits autophosphorylation

Figure 3: Simplified FGFR1 signaling pathway and the mechanism of inhibition.

Activation of FGFR1 by FGF ligands leads to the phosphorylation of downstream effectors like PLCγ and ERK, ultimately promoting cell proliferation and survival.[1][11] Potent benzamide inhibitors will block the autophosphorylation of FGFR1, thereby preventing the activation of these downstream pathways.

Conclusion and Future Directions

The development of potent and selective FGFR1 inhibitors is a promising strategy in oncology. While this guide used a hypothetical lead compound, the principles of SAR exploration, guided by robust in vitro and cell-based assays, are universally applicable. By systematically modifying the core benzamide scaffold and evaluating the resulting analogs, researchers can optimize for potency, selectivity, and desirable pharmacokinetic properties. Future work should focus on developing inhibitors with improved selectivity over other kinases to minimize off-target effects and enhance the therapeutic window.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Signaling by FGFR1. Reactome Pathway Database. [Link]

  • Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. [Link]

  • Fibroblast growth factor receptor 1. Wikipedia. [Link]

  • The Fibroblast Growth Factor signaling pathway. PubMed Central. [Link]

  • The FGFR1 pathway promotes NF-κB signaling. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of a series of novel 2-benzamide-4-(6-oxy-N-methyl-1-naphthamide)-pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. PubMed. [Link]

  • Human FGFR1/2 Reporter Assay Kit. Indigo Biosciences. [Link]

  • FGFR1 Kinase Assay Service. Reaction Biology. [Link]

  • Cell-based inhibitory activities of FGFR inhibitors against several secondary FGFR2 resistance mutations. ResearchGate. [Link]

  • Evaluation of an assay to predict response to a FGFR-inhibitor: Ver 1. Health Research Authority. [Link]

  • A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. AACR Journals. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. PubMed Central. [Link]

  • From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. White Rose Research Online. [Link]

  • Design of novel FGFR1 inhibitors. ResearchGate. [Link]

  • Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. PubMed. [Link]

  • Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. National Institutes of Health. [Link]

  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. [Link]

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A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel Kinase Inhibitors: A Comparative Analysis Featuring "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro characterization of novel kinase inhibitors, using a hypothetical series of compounds derived from the versatile scaffold, "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide." We will navigate the critical experiments required to establish potency, selectivity, and cellular activity, comparing our hypothetical inhibitors to established drugs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of targeted therapies.

The core structure, this compound, presents a strategic starting point for inhibitor design. The bromophenyl moiety offers a vector for synthetic elaboration via cross-coupling reactions to explore different regions of the kinase ATP-binding pocket, while the cyanobenzamide portion can engage in key hydrogen bonding interactions.

For the purpose of this guide, we will hypothesize a lead compound, "BK-101," and a more potent, second-generation analogue, "BK-102," derived from this scaffold. We will evaluate their activity against the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in non-small cell lung cancer. As a benchmark, we will compare their performance against Gefitinib , an established FDA-approved EGFR inhibitor.

The Rationale for In-Vitro Kinase Testing: A Multi-Faceted Approach

The path from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing. Initial in-vitro evaluation is paramount, as it provides the foundational data upon which all further development decisions are based. A well-designed in-vitro testing cascade should aim to answer three fundamental questions:

  • Potency: How effectively does the compound inhibit the target kinase?

  • Selectivity: Does the compound inhibit the intended target kinase specifically, or does it have off-target effects on other kinases?

  • Cellular Activity: Can the compound engage and inhibit the target kinase within the complex environment of a living cell?

Answering these questions requires a combination of biochemical and cell-based assays. Biochemical assays utilize purified enzymes and substrates to measure direct inhibition, while cell-based assays provide insights into a compound's performance in a more physiologically relevant context.[1]

Biochemical Assays: Quantifying Direct Target Inhibition

Biochemical assays are the first step in characterizing a novel kinase inhibitor. They provide a direct measure of a compound's ability to inhibit the catalytic activity of its target enzyme.[2] One of the most widely used and robust biochemical kinase assays is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3]

This protocol outlines the steps for determining the IC50 value of our hypothetical compounds, BK-101 and BK-102, against purified EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test Compounds (BK-101, BK-102, Gefitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to each well.

    • Add 2 µL of EGFR kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2 µL of a substrate/ATP mixture (containing Poly(Glu, Tyr) and ATP at their respective Km values) to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[4]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions (BK-101, BK-102, Gefitinib) Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Compound Add 1µL Compound/ DMSO to Plate Compound_Prep->Add_Compound Add_Kinase Add 2µL EGFR Kinase Reagent_Prep->Add_Kinase Add_Sub_ATP Add 2µL Substrate/ATP (Initiate Reaction) Reagent_Prep->Add_Sub_ATP Add_Compound->Add_Kinase Pre_Incubate Incubate 15 min Add_Kinase->Pre_Incubate Pre_Incubate->Add_Sub_ATP Incubate_Rxn Incubate 60 min at 30°C Add_Sub_ATP->Incubate_Rxn Add_ADPGlo Add 5µL ADP-Glo™ Reagent (Stop Reaction) Incubate_Rxn->Add_ADPGlo Incubate_Stop Incubate 40 min Add_ADPGlo->Incubate_Stop Add_Kinase_Det Add 10µL Kinase Detection Reagent Incubate_Stop->Add_Kinase_Det Incubate_Signal Incubate 30 min Add_Kinase_Det->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate Plot_Data Plot Luminescence vs. Log[Inhibitor] Read_Plate->Plot_Data Calc_IC50 Determine IC50 Value Plot_Data->Calc_IC50

Workflow for the in-vitro luminescence-based kinase assay.
CompoundTarget KinaseBiochemical IC50 (nM)
BK-101 EGFR85
BK-102 EGFR9
Gefitinib EGFR5

These hypothetical results suggest that our lead compound, BK-101, has moderate potency against EGFR. The structural modifications leading to BK-102 resulted in a nearly 10-fold improvement in potency, bringing it into a range comparable with the established drug, Gefitinib.

Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are essential for determining direct enzyme inhibition, they do not account for factors such as cell permeability, off-target effects within the cell, or the high intracellular concentration of ATP.[1] Therefore, cell-based assays are a critical next step to validate the biological activity of an inhibitor.[5]

A cellular phosphorylation assay measures the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase within intact cells. For EGFR, we can measure the phosphorylation of EGFR itself (autophosphorylation) at a key tyrosine residue (e.g., Y1068).

This protocol uses an ELISA-based method to quantify the inhibition of EGFR autophosphorylation in a human non-small cell lung cancer cell line (e.g., A549) that endogenously expresses EGFR.

Materials:

  • A549 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human Epidermal Growth Factor (EGF)

  • Test Compounds (BK-101, BK-102, Gefitinib) dissolved in DMSO

  • Cell lysis buffer

  • ELISA kit for phosphorylated EGFR (Y1068)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in a 96-well plate and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 16-24 hours.

    • Pre-treat the cells with serial dilutions of the test compounds or DMSO control for 2 hours.

  • Kinase Activation:

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C to induce EGFR autophosphorylation.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol to quantify the levels of phosphorylated EGFR (Y1068) in each cell lysate.

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total protein concentration in each well.

    • Plot the normalized signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the cellular IC50 value.

G cluster_inhibitors EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P_EGFR P-EGFR (Y1068) (Active) EGFR->P_EGFR Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream BK101 BK-101 BK101->P_EGFR Inhibition BK102 BK-102 BK102->P_EGFR Inhibition Gefitinib Gefitinib Gefitinib->P_EGFR Inhibition Proliferation Cell Proliferation, Survival Downstream->Proliferation

Simplified EGFR signaling cascade and point of inhibition.
CompoundTarget PathwayCellular IC50 (nM)
BK-101 EGFR Autophosphorylation950
BK-102 EGFR Autophosphorylation120
Gefitinib EGFR Autophosphorylation90

The cellular data often reveals a rightward shift in potency compared to biochemical assays. This is expected due to the challenges of penetrating the cell membrane and competing with high intracellular ATP concentrations. In our hypothetical example, BK-101 shows a significant loss of activity in the cellular context. In contrast, BK-102 maintains good cellular potency, suggesting it has more favorable drug-like properties (e.g., cell permeability) than the initial lead and performs comparably to Gefitinib.

Kinase Selectivity Profiling: Ensuring Target Specificity

A critical aspect of kinase inhibitor development is ensuring that the compound is selective for its intended target.[5] Off-target inhibition can lead to unexpected toxicities and side effects. Kinase selectivity is typically assessed by screening the inhibitor against a large panel of diverse kinases. This is often performed by specialized contract research organizations (CROs) that maintain large kinase panels.

The results are often visualized as a "kinome map" or a selectivity score, which quantifies the inhibitor's promiscuity. For our compounds, we would ideally want to see potent inhibition of EGFR with minimal activity against other kinases at a given concentration (e.g., 1 µM).

Conclusion and Future Directions

This guide has outlined a foundational in-vitro testing strategy for a novel series of kinase inhibitors derived from the "this compound" scaffold. Through a combination of biochemical and cell-based assays, we can effectively determine the potency and cellular efficacy of new chemical entities.

Our hypothetical data for BK-101 and BK-102 illustrates a typical drug discovery progression: an initial hit with moderate potency (BK-101) is optimized to yield a more potent and cell-active compound (BK-102) that warrants further investigation. The comparison with an established drug like Gefitinib provides a crucial benchmark for success.

The next steps for a promising compound like BK-102 would include:

  • Comprehensive kinase selectivity profiling to assess off-target activities.

  • In-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate its drug-like properties.

  • In-vivo testing in animal models of cancer to determine its efficacy and safety profile.

By following a logical and rigorous in-vitro testing cascade, researchers can efficiently identify and advance the most promising kinase inhibitor candidates, accelerating the development of new targeted therapies for a wide range of diseases.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Kolligs, F. T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. Retrieved from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, The Imperative of Purity

In the landscape of drug discovery and development, the synthesis of a novel chemical entity is merely the first step. For a compound like "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide," a molecule with potential as a pharmaceutical intermediate[1][2], its ultimate utility and safety are intrinsically linked to its purity. The presence of undesired substances—ranging from residual starting materials and synthetic by-products to degradation products—can profoundly alter biological activity and introduce toxicity.[3] Therefore, a rigorous, multi-faceted approach to purity assessment is not just a matter of analytical chemistry; it is a cornerstone of scientific integrity and a prerequisite for regulatory compliance.

This guide provides a comprehensive comparison of the primary analytical techniques used to assess the purity of synthesized this compound and its derivatives. We will move beyond procedural descriptions to explore the underlying principles, the rationale behind methodological choices, and the interpretation of experimental data. This document is designed for researchers, medicinal chemists, and quality control professionals who require a robust framework for validating the purity of their synthesized compounds, in alignment with global standards such as the International Council for Harmonisation (ICH) guidelines.[4][5][6]

The Analytical Challenge: Potential Impurities in Benzamide Synthesis

The target molecule, this compound, is typically synthesized via the acylation of 5-bromo-2-methylaniline with 3-cyanobenzoyl chloride. Understanding this synthetic route is key to anticipating potential impurities.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 5-bromo-2-methylaniline or 3-cyanobenzoyl chloride.

  • Hydrolysis Products: The primary contaminant risk is the hydrolysis of the acid chloride to form 3-cyanobenzoic acid, especially if reaction conditions are not strictly anhydrous.[7]

  • By-products: Side reactions can lead to the formation of N,N-disubstituted amides or other unforeseen structures.[7]

  • Residual Solvents & Reagents: Solvents used in the reaction and purification (e.g., dichloromethane, ethyl acetate) and reagents like bases (e.g., triethylamine) must be quantified.[3]

A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

Orthogonal Approaches to Purity Verification: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. The most trustworthy approach relies on the use of multiple, orthogonal (based on different principles) methods. This ensures that impurities not detected by one method are captured by another.

Below is a comparative summary of the most effective techniques for assessing the purity of this compound.

Technique Principle Primary Use Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative Purity & Impurity ProfilingHigh sensitivity, excellent for quantification (% area), separates closely related compounds.[8][9]Requires a chromophore (present in this molecule), co-eluting impurities can be missed, requires a reference standard for absolute quantification.
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Structural Confirmation & Purity AssessmentUnambiguous structure verification, detects non-chromophoric impurities, qNMR for absolute purity without a specific reference standard.[10][11]Lower sensitivity than HPLC, complex mixtures can be difficult to interpret, residual solvents can interfere.
LC-MS HPLC separation followed by mass-to-charge ratio analysis.Impurity Identification & Molecular Weight VerificationConfirms molecular weight of the main peak and impurities, provides structural information on unknown impurities.[12][13]Response factors can vary significantly, making direct quantification challenging without standards.
Elemental Analysis Combustion analysis to determine %C, H, N.Confirmation of Elemental Composition Provides fundamental confirmation of the molecular formula.[14][15]Insensitive to isomeric impurities or impurities with similar elemental composition. Accepted deviation is typically ±0.4%.[10][16]

Workflow for Purity Assessment of a New Synthetic Batch

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.

Purity_Workflow cluster_0 Initial Analysis cluster_1 Purification & Primary Assessment cluster_2 Structural & Identity Confirmation cluster_3 Final Qualification Crude Crude Synthesized Product TLC TLC Analysis (Reaction Monitoring) Crude->TLC Qualitative Check Purification Column Chromatography or Recrystallization TLC->Purification HPLC HPLC-UV Analysis (Purity >95%?) Purification->HPLC NMR ¹H and ¹³C NMR HPLC->NMR Proceed if pure MS LC-MS Analysis HPLC->MS Proceed if pure EA Elemental Analysis (±0.4% agreement?) NMR->EA MS->EA Final Certified Pure Compound EA->Final Meets all criteria ICH_Decision_Tree start Impurity Detected in HPLC q1 Impurity > Identification Threshold? (e.g., >0.10%) start->q1 no1 Report in Specification q1->no1 No yes1 Identify Structure (e.g., via LC-MS, NMR) q1->yes1 Yes q2 Is Impurity a Known Metabolite? yes1->q2 yes2 Considered Qualified q2->yes2 Yes q3 Impurity > Qualification Threshold? (e.g., >0.15%) q2->q3 No no3 Considered Qualified q3->no3 No yes3 Requires Toxicological Qualification q3->yes3 Yes

Caption: A simplified decision tree based on ICH Q3A guidelines for impurity management. [3][5]

Detailed Experimental Protocols

The trustworthiness of any purity claim rests on the quality of the experimental execution. The following are detailed, field-proven protocols for the key analyses.

Protocol 1: Quantitative Purity by Reversed-Phase HPLC-UV
  • Rationale: This method is the gold standard for quantitative purity analysis of small organic molecules. [8]A C18 column is chosen for its versatility in retaining moderately polar compounds like our target benzamide derivative. A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated within a reasonable timeframe.

  • Instrumentation & Materials:

    • HPLC system with a binary pump, autosampler, column oven, and PDA/UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

    • This compound sample.

  • Procedure:

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute this solution to a working concentration of ~0.1 mg/mL with the diluent.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 5 µL.

      • Detection Wavelength: 254 nm.

      • Gradient Program:

        • 0-15 min: 50% to 90% B.

        • 15-17 min: Hold at 90% B.

        • 17-18 min: 90% to 50% B.

        • 18-22 min: Equilibrate at 50% B.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
  • Rationale: NMR spectroscopy is unparalleled for providing definitive structural confirmation. [8]DMSO-d₆ is often chosen as the solvent for benzamides due to its excellent solubilizing power and the ability to observe the N-H proton, which might exchange in other solvents like methanol-d₄.

  • Instrumentation & Materials:

    • NMR spectrometer (400 MHz or higher).

    • 5 mm NMR tubes.

    • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • This compound sample.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of DMSO-d₆ directly in an NMR tube. Ensure the sample is fully dissolved.

    • Instrument Setup:

      • Lock the spectrometer on the deuterium signal of DMSO-d₆.

      • Shim the magnetic field to achieve optimal resolution.

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

      • Typically, 16-32 scans are sufficient for a sample of this concentration.

    • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all signals and assign them to the corresponding protons in the molecular structure. Check for any unassigned signals, which may indicate the presence of impurities.

References

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  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
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  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • An International Study Evaluating Elemental Analysis. PubMed Central (PMC).
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • strategies to reduce impurities in benzamide synthesis. Benchchem.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
  • [The test of benzamide derivative neuroleptics using the technique of thin-layer chrom
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides.
  • LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP)
  • A New Approach for the Synthesis of N-Arylamides Starting
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PubMed Central (NIH).
  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a.
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. Benchchem.
  • Supporting Information for. The Royal Society of Chemistry.
  • This compound. MySkinRecipes.
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A Comparative Guide to the Biological Activity of N-Arylbenzamide Derivatives: Evaluating the Potential of the "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear with remarkable frequency in a wide array of biologically active compounds. The benzamide scaffold is a quintessential example of such a structure. Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, antiviral, and antiparasitic activities.[1][2][3] The core structure, characterized by a phenyl ring attached to an amide group, offers a versatile platform for chemical modification, allowing chemists to fine-tune steric, electronic, and pharmacokinetic properties to achieve desired biological outcomes.

This guide focuses on the therapeutic potential of compounds derived from or structurally analogous to N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide . While direct biological data on derivatives of this specific parent compound is not extensively documented in publicly accessible literature, its constituent parts—a brominated N-phenyl ring and a cyanobenzamide core—are features present in numerous potent therapeutic agents. By examining the biological activities of these structural analogs, we can construct a robust, predictive framework for the potential applications of novel compounds synthesized from this scaffold. This comparative analysis will delve into key therapeutic areas, present structure-activity relationship (SAR) insights, and provide standardized protocols for evaluating efficacy.

Comparative Analysis of Anticancer Activity

The benzamide moiety is a cornerstone in the design of modern anticancer agents, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] The structural features of this compound, particularly the substituted N-phenyl and cyanobenzamide groups, suggest a strong potential for anticancer activity.

Structurally Related Compounds and Their Performance

To build a comparative landscape, we will analyze benzamide derivatives that share key structural motifs with our lead scaffold. The presence of a halogen, like bromine, on the N-phenyl ring is a common strategy in medicinal chemistry to enhance binding affinity or modulate metabolic stability.[4]

One study on novel benzamide derivatives identified a compound, 13f , which contains a benzamidophenyl scaffold and demonstrated potent anticancer activity against human colorectal cancer cell lines (HCT116 and DLD-1).[3] Furthermore, it showed an excellent PARP-1 inhibitory effect with an IC50 of 0.25 nM and displayed significant selectivity for cancer cells over normal cells.[3] Another study highlighted a benzamide derivative, BJ-13 , which showed strong antiproliferative effects in gastric cancer cells by inducing the accumulation of reactive oxygen species (ROS), leading to apoptosis.[1]

The bromine atom itself is highlighted as being of biological importance. In a study of brominated coelenteramine analogs, the brominated versions were the most potent anticancer compounds against lung and gastric cancer cell lines, while the non-brominated parent molecule was inactive.[4] This underscores the potential significance of the 5-bromo substitution in our lead scaffold.

Performance Data Summary
Compound IDTarget/Cell LinePotency (IC50/EC50)Selectivity Index (SI)Key Structural FeaturesReference
13f PARP-10.25 nMHigh (vs. NCM460 cells)Benzamidophenyl scaffold[3]
13f HCT116 (Colon Cancer)0.30 µMHigh (vs. NCM460 cells)Benzamidophenyl scaffold[3]
BJ-13 Gastric Cancer CellsPotent (qualitative)Not specifiedBenzamide derivative[1]
PH14 PI3Kα20.3 nMNot specifiedBenzamide-based dual inhibitor[5]
PH14 HDAC324.5 nMNot specifiedBenzamide-based dual inhibitor[5]
Br-Clm Gastric & Lung CancerPotent (qualitative)Safe towards noncancer cellsBrominated imidazopyrazinone[4]

Structure-Activity Relationship (SAR) Insights

Relating molecular structure to biological activity is a foundational concept in drug design.[6][7] For the N-Arylbenzamide class, several key SAR trends can be identified from the literature, providing a roadmap for optimizing the this compound scaffold.

  • The Role of Halogenation : The presence of a bromine atom on the N-phenyl ring, as seen in our lead scaffold, is often associated with increased potency.[4] This can be attributed to favorable halogen bonding interactions with the target protein or improved pharmacokinetic properties.

  • The Cyanobenzamide Core : The cyanobenzamide group is a well-established pharmacophore, particularly in kinase and PARP inhibitors. The cyano group can act as a hydrogen bond acceptor, crucial for anchoring the molecule in the active site of the target enzyme.

  • Substitution Patterns : The relative positions of substituents on both phenyl rings are critical. For instance, in a series of N-phenylbenzamide derivatives developed as enterovirus 71 inhibitors, the compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was highly active, indicating that specific substitution patterns are required for potent activity.[8]

The diagram below illustrates the key pharmacophoric features of the N-Arylbenzamide scaffold and highlights potential areas for chemical modification to probe the SAR.

SAR_Diagram cluster_scaffold This compound Scaffold cluster_mods Key Modifications & SAR Insights Parent Core Benzamide -NH-CO- N_Phenyl N-Phenyl Ring (Site for R1) Parent->N_Phenyl Amide Linkage Benzoyl_Ring Benzoyl Ring (Site for R2) Parent->Benzoyl_Ring R1 R1 Group (on N-Phenyl) - 5-Bromo: Enhances potency [2] - 2-Methyl: Steric influence N_Phenyl->R1 R2 R2 Group (on Benzoyl) - 3-Cyano: H-bond acceptor, crucial for kinase/PARP binding [11] Benzoyl_Ring->R2 Optimization Optimization Strategy: Vary R1/R2 to probe - Lipophilicity - Electronic Effects - Steric Bulk R1->Optimization R2->Optimization

Caption: Key pharmacophoric regions of the N-Arylbenzamide scaffold.

Antimicrobial and Antiparasitic Potential

Beyond cancer, benzamide derivatives have shown promise against a range of pathogens.

  • Antiviral: A series of N-phenylbenzamide derivatives were synthesized and tested for activity against Enterovirus 71 (EV 71). Compound 1e , featuring a brominated N-phenyl ring, was active against all tested viral strains at low micromolar concentrations and had significantly lower cytotoxicity than the reference drug.[8]

  • Antiparasitic: In a study targeting the Schistosoma mansoni parasite, N-phenylbenzamide derivatives were investigated. Compound 9 in the series was active in the nanomolar range (EC50 = 80 nM) and demonstrated a high selectivity index of 123 when tested against human HEK 293 cells.[9]

  • Antimycobacterial: Substituted 2-amino-N-phenylbenzamides have been evaluated for antimycobacterial properties. The introduction of a chloro substituent at the 5-position of the benzamide ring was found to improve activity against Mycobacterium tuberculosis and atypical strains.[10]

These findings suggest that derivatives of this compound warrant screening against a broad panel of viral, parasitic, and bacterial pathogens.

Experimental Protocols

To ensure robust and comparable data, standardized assays are essential. The following section details a representative protocol for an initial in vitro assessment of anticancer activity.

Protocol: In Vitro Anticancer Activity Assessment via MTT Assay

This protocol outlines the steps for determining the cytotoxic potential of synthesized compounds against a panel of human cancer cell lines.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7) and a non-malignant control cell line (e.g., HEK 293).

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Test compounds dissolved in DMSO (10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • 96-well microtiter plates.

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A typical concentration range would be 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[12]

    • Observe the formation of purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) by dividing the IC50 of the non-malignant cell line by the IC50 of the cancer cell line.[11][13] A higher SI indicates greater cancer cell-specific toxicity.

The following workflow diagram illustrates the process from compound synthesis to initial biological evaluation.

workflow cluster_assays Primary Assays start Synthesize Analogs of N-(5-Bromo-2-methylphenyl) -3-cyanobenzamide purify Purification & Characterization (HPLC, NMR, MS) start->purify stock Prepare DMSO Stock Solutions (e.g., 10 mM) purify->stock assay In Vitro Biological Screening stock->assay anticancer Anticancer Cytotoxicity (MTT/SRB Assay) [1] assay->anticancer antimicrobial Antimicrobial Screening (MIC Determination) assay->antimicrobial antiparasitic Antiparasitic Screening (e.g., S. mansoni assay) [16] assay->antiparasitic data Data Analysis: Calculate IC50 / EC50 / MIC anticancer->data antimicrobial->data antiparasitic->data sar Structure-Activity Relationship (SAR) Analysis [14] data->sar hit Identify 'Hit' Compounds (High Potency & Selectivity) sar->hit end Lead Optimization & Further Studies hit->end

Caption: Workflow for synthesis and primary screening of novel compounds.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Comparative analysis of structurally related compounds strongly suggests high potential for potent anticancer activity, likely through mechanisms such as PARP or kinase inhibition.[3][5] The presence of the bromo and cyano functionalities are validated features in many successful drug candidates.[4][8] Furthermore, the broader N-arylbenzamide class has demonstrated significant potential in antiviral and antiparasitic applications, opening multiple avenues for investigation.

Future work should focus on the synthesis of a focused library of derivatives based on this scaffold. By systematically modifying the substitution patterns on both phenyl rings, researchers can elucidate detailed structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The protocols and comparative data provided in this guide offer a foundational framework for initiating such a drug discovery program.

References

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  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
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  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing.
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  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • Synthesis and biological evaluation of some N4-aryl-substituted 5-fluoroisatin-3-thiosemicarbazones.
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A Senior Application Scientist's Guide to Cross-Coupling Efficiency: N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide vs. Its Chloro-Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in this endeavor, enabling the efficient assembly of complex molecular architectures.[1][2][3] The choice of starting materials, particularly the aryl halide, is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth comparison of the cross-coupling efficiency of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, a valuable intermediate in pharmaceutical synthesis[4], and its corresponding chloro-analog. While direct, head-to-head experimental data for these specific substrates is not always publicly available, we can leverage well-established mechanistic principles of organometallic chemistry to predict their relative performance and guide experimental design. This analysis is grounded in the fundamental reactivity differences between aryl bromides and aryl chlorides in the critical oxidative addition step of the catalytic cycle.

The Mechanistic Heart of the Matter: Oxidative Addition

The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions are initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex.[5][6][7] This step, often rate-limiting, involves the cleavage of the carbon-halogen (C-X) bond and the formation of a new palladium(II) species.[6][8][9][10] The energy barrier for this transformation is intrinsically linked to the strength of the C-X bond.

The relative bond dissociation energies for aryl halides follow the trend: C-Cl > C-Br > C-I . Consequently, the general order of reactivity for aryl halides in oxidative addition is the inverse: Ar-I > Ar-Br > Ar-Cl .[10][11] This fundamental principle is the primary determinant of the differing efficiencies observed between this compound and its chloro-analog. The stronger C-Cl bond requires a more energy-intensive activation process compared to the more labile C-Br bond.[12]

Suzuki-Miyaura Coupling: A Comparative Outlook

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron reagent.[13] When comparing our two substrates, we can anticipate significant differences in reaction kinetics and required conditions.

This compound (The Bromo-Analog):

  • Higher Reactivity: Due to the lower C-Br bond energy, oxidative addition to the palladium(0) catalyst will be more facile.

  • Milder Conditions: The reaction can likely be conducted at lower temperatures and with shorter reaction times.

  • Broader Catalyst/Ligand Scope: A wider array of standard palladium catalysts and phosphine ligands will be effective.

  • Lower Catalyst Loading: The inherent reactivity of the aryl bromide may allow for lower catalyst concentrations, which is economically and environmentally advantageous.

N-(5-chloro-2-methylphenyl)-3-cyanobenzamide (The Chloro-Analog):

  • Lower Reactivity: The stronger C-Cl bond presents a higher activation barrier for oxidative addition, making the substrate inherently less reactive.[7][14][15]

  • Forcing Conditions: Higher reaction temperatures and longer reaction times will likely be necessary to achieve comparable yields.

  • Specialized Catalysts: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) is often mandatory.[16][17] These ligands increase the electron density on the palladium center, enhancing its ability to break the strong C-Cl bond.[9][18]

  • Potential for Higher Catalyst Loading: To drive the reaction to completion, a higher catalyst loading may be required.

Table 1: Predicted Performance in Suzuki-Miyaura Coupling
ParameterThis compoundN-(5-chloro-2-methylphenyl)-3-cyanobenzamide
Relative Reactivity HighLow
Typical Temperature 80-100 °C100-120 °C or higher
Reaction Time Shorter (e.g., 2-6 hours)Longer (e.g., 12-24 hours)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)Requires specialized, bulky, electron-rich ligands
Catalyst Loading LowerPotentially Higher

Buchwald-Hartwig Amination: A Comparative Outlook

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, coupling aryl halides with amines.[2][5][19][20] The same fundamental principles of oxidative addition apply here, making the bromo-analog the more reactive partner.

This compound (The Bromo-Analog):

  • High Reactivity: The C-Br bond is readily cleaved by the palladium catalyst.

  • Favorable Kinetics: The reaction generally proceeds efficiently under moderate conditions.

  • Good Balance: While aryl iodides are even more reactive in oxidative addition, they can sometimes form inactive iodide-bridged palladium dimers, which can inhibit the catalytic cycle.[21][22] Aryl bromides often represent a "sweet spot" of high reactivity without this complication.[22]

N-(5-chloro-2-methylphenyl)-3-cyanobenzamide (The Chloro-Analog):

  • Challenging Substrate: Aryl chlorides are notoriously less reactive in C-N coupling and historically required the development of sophisticated catalyst systems.[23]

  • Requirement for Advanced Catalysts: Successful coupling necessitates the use of highly active palladium precatalysts paired with sterically hindered, electron-donating ligands to overcome the high activation energy of C-Cl bond cleavage.[23][24]

  • Harsher Conditions: Elevated temperatures are typically required to achieve good conversion and yields.[25]

Table 2: Predicted Performance in Buchwald-Hartwig Amination
ParameterThis compoundN-(5-chloro-2-methylphenyl)-3-cyanobenzamide
Relative Reactivity HighLow
Typical Temperature 90-110 °C110-130 °C
Catalyst System Effective with a range of modern phosphine ligandsRequires highly active, bulky, electron-rich ligands
Base Selection Standard bases (e.g., NaOt-Bu, K₂CO₃)Often requires strong, non-nucleophilic bases (e.g., LHMDS)
Reaction Success High probability of successSuccess is highly dependent on the catalyst system

Visualizing the Catalytic Pathways

To better understand the core processes discussed, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)(R)L₂ oa_complex->transmetalation_complex Transmetalation (R-B(OR)₂) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition (Ar-X) amide_complex [Ar-Pd(II)(HNR'R'')L]⁺X⁻ oa_complex->amide_complex Amine Coordination amido_complex Ar-Pd(II)(NR'R'')L amide_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols: A Practical Guide

The following protocols are representative and intended to illustrate the differing conditions required for the bromo- and chloro-analogs. Optimization will be necessary for specific applications.

Protocol 1: Suzuki-Miyaura Coupling with a Generic Arylboronic Acid

Workflow:

Suzuki_Workflow start Assemble Reaction Vessel (Flask, Stir Bar) reagents Add Aryl Halide, Boronic Acid, Base start->reagents solvent Add Solvent reagents->solvent degas Degas Mixture (e.g., N₂ sparging) solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Target Temperature catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product (e.g., Chromatography) workup->purify end Characterize Product purify->end

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Conditions for this compound:

  • To an oven-dried flask, add the bromo-amide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.03 equiv) and heat the reaction to 90 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 4-8 hours).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Conditions for N-(5-chloro-2-methylphenyl)-3-cyanobenzamide:

  • To an oven-dried flask, add the chloro-amide (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Add toluene as the solvent.

  • Degas the mixture by bubbling nitrogen through it for 20-30 minutes.

  • In a separate vial under nitrogen, pre-mix Pd₂(dba)₃ (0.02 equiv) and a bulky phosphine ligand like SPhos (0.05 equiv). Add this pre-catalyst to the reaction mixture.

  • Heat the reaction to 110 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Follow steps 6-8 from the bromo-amide protocol for workup and purification.

Conclusion

The choice between this compound and its chloro-analog as a starting material has profound implications for the efficiency and practicality of subsequent cross-coupling reactions. The bromo-analog is the demonstrably superior substrate in terms of reactivity, requiring milder conditions, a broader range of catalysts, and likely affording higher yields in shorter timeframes. While aryl chlorides are often more cost-effective starting materials, their use necessitates more challenging reaction conditions and highly specialized, often expensive, catalyst systems.

For researchers in drug development, this trade-off is critical. The higher upfront cost of the bromo-analog may be offset by savings in catalyst costs, reaction time, and process development efforts. This guide serves as a foundational tool for making informed decisions in synthetic planning, grounded in the established principles of palladium catalysis.

References

  • Espinet, P., & Casado, A. L. (1998). Oxidative Addition of Aryl Halides to a Tetrakis(triphenylphosphine)palladium(0) Complex. Organometallics, 17(5), 954–959.
  • Jiang, L., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki Coupling of Aryl Chlorides with Boronic Acids. Organic Letters, 4(4), 543–546.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Vetticatt, M. J., & Hirschi, J. S. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10839-10843. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First Efficient Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215–7216.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation with Aryl Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 396-435. [Link]

  • Amatore, C., et al. (1993). Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. Journal of the American Chemical Society, 115(21), 9531–9541.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]

  • Vetticatt, M. J., & Hirschi, J. S. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. UVIC. [Link]

  • ResearchGate. (n.d.). Practical Palladium Catalysts for C-N and C-O Bond Formation. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Chemical Science. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • PMC - NIH. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions. [Link]

  • ResearchGate. (n.d.). Tutorial on Oxidative Addition. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PMC - NIH. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • Who we serve. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. [Link]

  • PMC - NIH. (n.d.). Oxidative Coupling in Complexity Building Transforms. [Link]

  • Wikipedia. (n.d.). Oxidative addition. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • ACS Publications. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]

  • NSF Public Access Repository. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. [Link]

  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. [Link]

Sources

cost-benefit analysis of different synthetic routes to "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, the efficient and cost-effective synthesis of novel chemical entities is paramount. N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry, necessitating a thorough evaluation of their synthetic accessibility. This guide provides an in-depth, comparative cost-benefit analysis of two primary synthetic routes to this scaffold, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.

Introduction: The Significance of the N-Aryl Benzamide Scaffold

The N-aryl benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The specific substitution pattern of this compound, featuring a bromine atom for potential further functionalization, a sterically hindered aniline to modulate conformational flexibility, and a cyano group as a potential hydrogen bond acceptor or metabolic handle, makes it an attractive target for library synthesis and lead optimization programs. The choice of synthetic route can significantly impact the speed, cost, and scalability of producing these valuable compounds.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound are presented and analyzed:

  • Route 1: The Acyl Chloride Approach (Schotten-Baumann Reaction)

  • Route 2: The Direct Amide Coupling Approach

A detailed breakdown of the cost, efficiency, and practical considerations for each route is provided below.

Data Presentation: A Head-to-Head Comparison
MetricRoute 1: Acyl Chloride ApproachRoute 2: Direct Amide Coupling
Starting Materials 3-Cyanobenzoic acid, 5-Bromo-2-methylaniline3-Cyanobenzoic acid, 5-Bromo-2-methylaniline
Key Reagents Thionyl chloride or Oxalyl chloride, Pyridine or TriethylamineHATU, HOBt, EDC, or similar coupling agents, DIPEA
Estimated Yield 80-95% (for both steps combined)70-90%
Estimated Cost per Gram LowerHigher
Scalability Highly scalableScalable, but cost of coupling agents can be prohibitive
Safety Considerations Use of corrosive and toxic chlorinating agentsGenerally safer reagents
Waste Generation Inorganic salts, excess base, and chlorinating agent byproductsCoupling agent byproducts, excess base
Simplicity Two distinct stepsOne-pot reaction

Route 1: The Acyl Chloride Approach (Schotten-Baumann Reaction)

This classical and robust two-step approach first involves the conversion of 3-cyanobenzoic acid to the more reactive 3-cyanobenzoyl chloride, followed by its reaction with 5-bromo-2-methylaniline under Schotten-Baumann conditions to form the desired amide.

Causality Behind Experimental Choices

The conversion of the carboxylic acid to the acyl chloride is a critical activation step. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, readily reacting with nucleophiles like anilines. The subsequent Schotten-Baumann reaction is performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of chlorinating agent and base can be tailored to the specific substrate and scale of the reaction.

Mandatory Visualization: Acyl Chloride Route Workflow

Acyl_Chloride_Route cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Schotten-Baumann Reaction 3-Cyanobenzoic_Acid 3-Cyanobenzoic Acid 3-Cyanobenzoyl_Chloride 3-Cyanobenzoyl Chloride 3-Cyanobenzoic_Acid->3-Cyanobenzoyl_Chloride Chlorination Chlorinating_Agent Thionyl Chloride or Oxalyl Chloride Chlorinating_Agent->3-Cyanobenzoyl_Chloride Target_Molecule N-(5-Bromo-2-methylphenyl)- 3-cyanobenzamide 3-Cyanobenzoyl_Chloride->Target_Molecule Amide Coupling 5-Bromo-2-methylaniline 5-Bromo-2-methylaniline 5-Bromo-2-methylaniline->Target_Molecule Base Pyridine or Triethylamine Base->Target_Molecule

Caption: Workflow for the Acyl Chloride Approach.

Experimental Protocol: Route 1

Step 1: Synthesis of 3-Cyanobenzoyl Chloride

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-cyanobenzoic acid (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent such as toluene or dichloromethane.

  • Chlorinating Agent Addition: Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Work-up: After cooling to room temperature, carefully remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 3-cyanobenzoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reagent Preparation: In a separate flask, dissolve 5-bromo-2-methylaniline (1.0 eq) and a base such as pyridine (1.5 eq) or triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane or tetrahydrofuran.

  • Acyl Chloride Addition: Cool the aniline solution to 0 °C in an ice bath. Slowly add a solution of the crude 3-cyanobenzoyl chloride (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Route 2: The Direct Amide Coupling Approach

This one-pot method avoids the isolation of the acyl chloride intermediate by employing a coupling agent to activate the carboxylic acid in situ, followed by the addition of the aniline.

Causality Behind Experimental Choices

Peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), are designed to facilitate amide bond formation under mild conditions. They react with the carboxylic acid to form a highly reactive activated ester or a similar intermediate, which is then readily attacked by the amine. The choice of coupling agent and base is critical for achieving high yields and minimizing side reactions, particularly with sterically hindered anilines.

Mandatory Visualization: Direct Coupling Route Workflow

Direct_Coupling_Route cluster_0 One-Pot Amide Synthesis 3-Cyanobenzoic_Acid 3-Cyanobenzoic Acid Activated_Intermediate Activated Intermediate 3-Cyanobenzoic_Acid->Activated_Intermediate Coupling_Agent HATU, HOBt, EDC, etc. Coupling_Agent->Activated_Intermediate Target_Molecule N-(5-Bromo-2-methylphenyl)- 3-cyanobenzamide Activated_Intermediate->Target_Molecule 5-Bromo-2-methylaniline 5-Bromo-2-methylaniline 5-Bromo-2-methylaniline->Target_Molecule Base DIPEA Base->Target_Molecule

Caption: Workflow for the Direct Amide Coupling Approach.

Experimental Protocol: Route 2
  • Reagent Preparation: To a solution of 3-cyanobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or dichloromethane), add the coupling agent (e.g., HATU, 1.1 eq) and an additive if required (e.g., HOBt, 1.1 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Aniline and Base Addition: Add 5-bromo-2-methylaniline (1.0 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Cost-Benefit Analysis: Making an Informed Decision

FactorRoute 1: Acyl ChlorideRoute 2: Direct CouplingAnalysis
Reagent Cost Lower. Thionyl chloride and common bases are inexpensive bulk chemicals.Higher. Peptide coupling agents are significantly more expensive.For large-scale synthesis, the cost of coupling agents in Route 2 can be a major drawback.
Time Efficiency Potentially faster for small scale. The two steps can be performed sequentially without purification of the intermediate.Simpler workflow. The one-pot nature reduces handling and setup time.For routine synthesis of a small number of analogs, the simplicity of Route 2 may be advantageous.
Scalability Excellent. This is a well-established and highly scalable industrial process.Good, but cost-limited. The high cost of coupling agents limits its economic viability on a large scale.Route 1 is the preferred method for process development and manufacturing.
Safety & Handling More hazardous. Thionyl chloride and oxalyl chloride are corrosive and release toxic gases.Safer. Coupling agents are generally less hazardous solids.For a standard laboratory setting with appropriate safety measures, both routes are manageable. However, Route 2 presents fewer handling challenges.
Green Chemistry Lower. Generates more inorganic waste.Higher. Often more atom-economical, though byproducts from coupling agents need to be considered.The choice of a "greener" route depends on a full life-cycle analysis, including solvent usage and waste treatment.

Conclusion and Recommendation

Both the acyl chloride approach and the direct amide coupling route are viable methods for the synthesis of this compound derivatives.

  • For large-scale synthesis, process development, and cost-sensitive projects , Route 1 (Acyl Chloride Approach) is the clear recommendation. Its low reagent cost, high scalability, and robust nature make it the industry standard for amide bond formation.

  • For exploratory synthesis, rapid library generation, and situations where handling of hazardous chlorinating agents is a concern , Route 2 (Direct Amide Coupling) offers a convenient and efficient one-pot alternative, albeit at a higher cost.

Ultimately, the choice of synthetic route will depend on the specific needs and constraints of your project. This guide provides the necessary data and protocols to make an informed decision, empowering you to efficiently advance your research and development goals.

References

  • Schotten-Baumann Reaction: For a general overview and mechanism, refer to standard organic chemistry textbooks or review articles on amide bond formation. A relevant example can be found in: J. Org. Chem.1972, 37, 2845-2848.
  • Amide Coupling Reagents: Comprehensive reviews on the use of coupling reagents in amide synthesis are available, for instance: Chem. Rev.2011, 111, 6557-6602.
  • Cost of Reagents: Prices for starting materials and reagents were estimated based on current listings from major chemical suppliers such as Sigma-Aldrich, TCI, and Alfa Aesar. For example, see the product pages for 3-Cyanobenzoic acid (CAS 1877-72-1) and 5-Bromo-2-methylaniline (CAS 39478-78-9).
  • Synthesis of Acyl Chlorides: A standard procedure for the preparation of acyl chlorides from carboxylic acids using thionyl chloride is described in Vogel's Textbook of Practical Organic Chemistry.
  • Safety Information: Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.

comparing the efficacy of different palladium ligands for "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for forging these critical linkages, offering a significant improvement over harsher, traditional methods.[1][2] This guide provides a detailed comparison of various palladium ligands for the synthesis of a key pharmaceutical intermediate, "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide," a molecule whose synthesis hinges on the efficient coupling of an aryl bromide with a primary amide. We will delve into the mechanistic nuances of ligand choice, offering field-proven insights to guide researchers toward optimal reaction conditions.

The Crucial Role of Ligands in Buchwald-Hartwig Amination

The heart of the Buchwald-Hartwig reaction is a palladium catalyst, the reactivity and selectivity of which are exquisitely controlled by the coordinating ligand. The ligand influences every step of the catalytic cycle, from the initial oxidative addition of the aryl halide to the final reductive elimination that forms the desired C-N bond.[3] The choice of ligand can dramatically impact reaction rates, yields, substrate scope, and functional group tolerance.[4]

The general catalytic cycle for the Buchwald-Hartwig amination is depicted below:

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Complex (Ar-Pd(II)-X)(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amide Coordination & Deprotonation Pd(II)_Complex->Ligand_Exchange + Amine (R'R''NH) + Base Amido_Complex Palladium Amido Complex (Ar-Pd(II)-NR'R'')(L) Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product (Ar-NR'R'')

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

For the synthesis of this compound, the key transformation is the coupling of 5-bromo-2-methylaniline with 3-cyanobenzoyl chloride to first form the amide, followed by a second C-N bond formation if the starting materials were different. However, the topic specifies the coupling to form the final product directly, which implies the coupling of 5-bromo-2-methylaniline with a 3-cyanobenzamide. This is an N-arylation of a primary amide.

Phosphine Ligands: The Workhorses of C-N Coupling

Phosphine-based ligands have been instrumental in the development of the Buchwald-Hartwig amination.[4] Their electronic and steric properties can be finely tuned to promote efficient catalysis.

First-Generation Ligands

The initial breakthroughs in this field utilized relatively simple, monodentate phosphine ligands like P(o-tolyl)₃.[1] While effective for some substrates, these early catalysts required high temperatures and had a limited substrate scope, often failing with less reactive aryl chlorides or sterically hindered amines.[1]

Bidentate Phosphine Ligands

The introduction of chelating bidentate phosphine ligands such as BINAP and DPPF represented a significant advancement.[1] These ligands form more stable complexes with palladium, which can prevent catalyst decomposition and promote the desired catalytic cycle.[1] They expanded the scope of the reaction to include primary amines and more challenging aryl halides.[2]

Sterically Hindered Biaryl Phosphine Ligands (Buchwald Ligands)

A major leap forward came with the development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group.[4] Ligands such as SPhos, XPhos, and RuPhos are characterized by a biphenyl backbone with a phosphine substituent on one ring and various alkyl or aryl groups on the other. This steric bulk is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[5][6] These ligands have proven to be highly effective for a wide range of C-N bond formations, including the challenging coupling of amides.[7]

N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative

In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[8] NHCs are strong sigma-donors and typically form very stable complexes with transition metals. This high stability can lead to longer catalyst lifetimes and improved efficiency, particularly for challenging substrates.[9][10]

Theoretical studies have suggested that in some cases, NHC ligands can be more effective than phosphines due to their stronger donating ability.[9][10] For the coupling of amides, where the nucleophile is less reactive than an amine, a highly active catalyst is often required, making NHC ligands an attractive option.

Comparative Analysis: Phosphines vs. NHCs for Amide Coupling

Ligand ClassAdvantagesDisadvantagesSuitability for this compound
Bulky Monodentate Phosphines (e.g., Buchwald ligands) Broad substrate scope, high reactivity for challenging couplings, commercially available in wide variety.[4][7]Can be sensitive to air and moisture, potentially higher cost.High. These ligands are well-established for amide coupling and are likely to provide good to excellent yields.
Bidentate Phosphines (e.g., Xantphos) Good for intermolecular amide coupling, forms stable catalysts.[11]May be less reactive than bulky monodentate ligands for some substrates.Moderate to High. Xantphos has been specifically reported for the intermolecular coupling of amides and aryl halides.[11]
N-Heterocyclic Carbenes (NHCs) Form highly stable and active catalysts, often effective for difficult couplings.[8][12]Synthesis of specialized NHC ligands can be more complex, and they may not always outperform modern phosphine ligands.[13][14]High. The strong electron-donating nature of NHCs could be beneficial for activating the less nucleophilic amide.

Recommended Experimental Protocol

Based on the available literature for similar transformations, a robust starting point for the synthesis of "this compound" would involve a bulky monodentate phosphine ligand or a specialized bidentate ligand like Xantphos.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aryl Bromide - Amide - Pd Catalyst - Ligand - Base - Solvent Start->Reaction_Setup Heating Heating under Inert Atmosphere Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Figure 2: A general workflow for the palladium-catalyzed amidation reaction.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-2-methylaniline (1.0 mmol), 3-cyanobenzamide (1.2 mmol), a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), the chosen ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Conclusion

The choice of ligand is a critical parameter in the successful synthesis of this compound via Buchwald-Hartwig amination. While first and second-generation phosphine ligands laid the groundwork, the modern, sterically demanding biaryl phosphine ligands developed by the Buchwald group and the robust N-heterocyclic carbene ligands offer the highest probability of success for this challenging amide coupling. The provided experimental protocol, utilizing a well-established ligand such as Xantphos, serves as a strong starting point for optimization. Researchers should consider screening a small library of bulky phosphine and NHC ligands to identify the optimal catalyst system for their specific needs, balancing factors of cost, availability, and overall reaction efficiency.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 6, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14389–14397. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

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  • ResearchGate. (2015). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Retrieved January 6, 2026, from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]

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  • ACS Figshare. (2020, April 2). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Retrieved January 6, 2026, from [Link]

  • Nolan, S. P., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • PubMed. (2012, June 25). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E 2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Retrieved January 6, 2026, from [Link]_

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literature review of kinase inhibitors based on the "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile framework for the design of inhibitors targeting a range of critical kinases implicated in cancer and inflammatory diseases. This guide provides an in-depth, objective comparison of kinase inhibitors derived from or related to the "N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide" scaffold, with a focus on their performance against key kinase targets, supported by experimental data and detailed methodologies.

Introduction: The Versatility of the N-Phenylbenzamide Scaffold

The N-phenylbenzamide core, characterized by two aryl rings linked by an amide bond, provides a robust platform for developing kinase inhibitors. The substituents on both the benzoyl and aniline rings can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The "this compound" structure exemplifies this, with the bromo and cyano groups offering potential vectors for further chemical exploration and the methyl group influencing the dihedral angle between the two rings, which can be critical for binding to the kinase active site. While specific inhibitors based on this exact scaffold are not extensively documented in publicly available literature, a wealth of data exists for structurally related N-phenylbenzamide and N-benzylbenzamide analogues. This guide will delve into the structure-activity relationships (SAR) of these analogues against three key kinase targets: p38 Mitogen-Activated Protein Kinase (MAPK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinase A.

I. p38 Mitogen-Activated Protein Kinase (MAPK): Targeting Inflammation and Cancer

The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[1][2][3] They play a central role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β, making them attractive targets for treating inflammatory diseases and certain cancers.[2][3]

The p38 MAPK Signaling Pathway

The p38 MAPK cascade is a three-tiered signaling module. It begins with the activation of a MAPKKK (e.g., TAK1, ASK1) by upstream stimuli. This MAPKKK then phosphorylates and activates a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK.[2][4] Activated p38 then phosphorylates a variety of downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), leading to a cellular response.[2]

p38_pathway stress Stress Stimuli / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mkk36 MKK3/6 mapkkk->mkk36 p38 p38 MAPK mkk36->p38 substrates Downstream Substrates (e.g., MAPKAPK-2, ATF-2) p38->substrates response Inflammatory Response Apoptosis, Cell Cycle Arrest substrates->response

Figure 1: Simplified p38 MAPK Signaling Pathway.
Comparative Analysis of p38 MAPK Inhibitors

A number of N-phenylbenzamide and related scaffolds have been investigated as p38 MAPK inhibitors. For comparison, we will look at these alongside Doramapimod (BIRB 796), a potent, allosteric diaryl urea-based p38 MAPK inhibitor.

InhibitorScaffoldTarget(s)IC50 (p38α)Reference
Benzamide Analogues N-phenylbenzamidep38 MAPKVaries with substitution[5]
Doramapimod (BIRB 796) Diaryl ureap38α, β, γ, δ, B-Raf38 nM[6][7]

Key Structure-Activity Relationship (SAR) Insights for N-Phenylbenzamide Scaffolds:

The inhibitory activity of N-phenylbenzamide analogs against p38 MAPK is highly dependent on the substitution patterns on both aromatic rings. These modifications influence the compound's ability to fit into the ATP-binding pocket and interact with key residues.

II. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Key Regulator of Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[8][9] Overexpression of VEGFR-2 is a hallmark of many solid tumors, as it is essential for supplying the tumor with nutrients and oxygen.[10][11] Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[12]

The VEGFR-2 Signaling Pathway in Angiogenesis

Binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[8][9][13] This initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[8][14]

vegfr2_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 plc PLCγ-PKC-MAPK Pathway vegfr2->plc pi3k PI3K-Akt Pathway vegfr2->pi3k proliferation Cell Proliferation & Migration plc->proliferation survival Cell Survival pi3k->survival angiogenesis Angiogenesis proliferation->angiogenesis survival->angiogenesis

Figure 2: Overview of VEGFR-2 Signaling in Angiogenesis.
Comparative Analysis of VEGFR-2 Inhibitors

Numerous benzamide-containing compounds have been developed as VEGFR-2 inhibitors. We will compare their activity to Sorafenib, a well-established multi-kinase inhibitor that targets VEGFR-2.

InhibitorScaffoldTarget(s)IC50 (VEGFR-2)Reference
Nicotinamide Derivative 6 NicotinamideVEGFR-260.83 nM
Piperazinylquinoxaline 11 PiperazinylquinoxalineVEGFR-2190 nM[10]
Benzo[g]quinazolin-benzenesulfonamide 9 Benzo[g]quinazolinVEGFR-2640 nM
Sorafenib Diaryl ureaVEGFR-2, PDGFR, RAF~90 nM[15]

Key SAR Insights for Benzamide-based VEGFR-2 Inhibitors:

The development of potent VEGFR-2 inhibitors with benzamide and related scaffolds often involves the incorporation of specific pharmacophoric features that enable key interactions within the ATP-binding pocket of the kinase. These include hydrogen bond donors and acceptors that interact with the hinge region of the kinase.

III. Aurora Kinase A: A Mitotic Regulator and Cancer Target

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in regulating multiple events during mitosis, including centrosome maturation and separation, and the formation of the bipolar spindle.[16][17] Overexpression of Aurora Kinase A is frequently observed in various cancers and is associated with poor prognosis.[18]

The Role of Aurora Kinase A in Mitosis

Aurora Kinase A is activated in the G2 phase of the cell cycle and its activity peaks during mitosis.[19] It localizes to the centrosomes and spindle poles, where it phosphorylates a number of substrates essential for proper mitotic progression.[16][20] Its activity is tightly regulated by interacting proteins such as TPX2.[17]

aurora_pathway g2 G2 Phase aurka Aurora Kinase A g2->aurka substrates Mitotic Substrates (e.g., PLK1, TACC3) aurka->substrates spindle Bipolar Spindle Formation substrates->spindle mitosis Proper Mitotic Progression spindle->mitosis

Figure 3: Role of Aurora Kinase A in Mitosis.
Comparative Analysis of Aurora Kinase A Inhibitors

Recent studies have identified N-benzylbenzamide derivatives as allosteric inhibitors of Aurora Kinase A.[21] We compare this class of inhibitors with Alisertib (MLN8237), a potent and selective ATP-competitive inhibitor of Aurora Kinase A that has been extensively studied in clinical trials.[22][23]

InhibitorScaffoldTarget(s)IC50 (Aurora A)Reference
N-benzylbenzamide 6h N-benzylbenzamideAurora A (allosteric)6.50 µM[21]
Alisertib (MLN8237) BenzazepineAurora A1.2 nM[23]

Key Insights into Allosteric vs. ATP-Competitive Inhibition:

The N-benzylbenzamide derivative 6h represents an allosteric inhibitor, binding to a site distinct from the ATP pocket.[21] This mode of inhibition can offer advantages in terms of selectivity over other kinases. In contrast, Alisertib is a highly potent ATP-competitive inhibitor.[23] The significant difference in IC50 values highlights the different mechanisms of action and stages of development for these two classes of inhibitors.

Experimental Protocols

To facilitate the evaluation and comparison of kinase inhibitors, standardized and reproducible experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow: From Kinase Inhibition to Cellular Effects

experimental_workflow compound Test Compound kinase_assay In Vitro Kinase Assay (e.g., Radiometric) compound->kinase_assay cell_assay Cell-Based Assay (e.g., MTT) compound->cell_assay ic50 Determine IC50 kinase_assay->ic50 viability Assess Cell Viability & Proliferation cell_assay->viability

Sources

benchmarking the performance of novel inhibitors against known drugs derived from similar intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Novel Inhibitors Against Known Drugs

Introduction: Beyond Potency—The Rationale for Rigorous Benchmarking

In the landscape of drug discovery, the development of novel small molecule inhibitors is a relentless pursuit. Often, these new chemical entities (NCEs) are derivatives of existing pharmacophores or designed to target pathways already modulated by established drugs. This lineage presents both an opportunity and a challenge. The opportunity lies in refining properties like potency, selectivity, and pharmacokinetics; the challenge is to definitively prove that the novel compound represents a meaningful advancement over its predecessors.

This guide provides a comprehensive framework for . We will move beyond simplistic comparisons of half-maximal inhibitory concentration (IC50) and delve into a multi-faceted strategy encompassing biochemical kinetics, cellular target engagement, and early safety profiling. The objective is not merely to generate data, but to build a compelling, evidence-based narrative that justifies the continued development of a novel candidate. This process is a critical component of the "fail early, fail cheap" strategy, ensuring that resources are focused on compounds with the highest probability of clinical success.[1]

Section 1: Foundational Principles of Comparative Inhibitor Profiling

Before embarking on experimental work, it is crucial to understand the key parameters that define an inhibitor's character. The choice of which metrics to prioritize is fundamental to designing a robust benchmarking study.

Potency: Deconstructing IC50 and Kᵢ

Potency is perhaps the most common, yet often misinterpreted, metric.

  • IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific experimental conditions.[2][3] While essential, IC50 values are context-dependent; they can be significantly influenced by factors like substrate concentration.[4][5] Comparing IC50 values between different laboratories or assays can therefore be misleading.[4]

  • Kᵢ (Inhibition Constant): The Kᵢ represents the dissociation equilibrium constant of the enzyme-inhibitor complex.[2] It is a measure of binding affinity and, unlike IC50, is an absolute value that is not dependent on substrate concentration, making it a more reliable metric for comparing the intrinsic potency of different inhibitors.[3][6] The Cheng-Prusoff equation can be used to calculate Kᵢ from IC50, provided the substrate concentration and the Michaelis constant (Km) are known.[3][5][7]

Causality: The decision to measure both IC50 and Kᵢ is deliberate. IC50 provides a measure of the inhibitor's functional strength in a given assay, while Kᵢ reveals its intrinsic affinity for the target. A significant discrepancy between these values can hint at different mechanisms of inhibition (e.g., competitive vs. non-competitive) and is a critical point of comparison.

Kinetics: The Importance of Residence Time

Binding affinity (Kᵢ) only tells part of the story. The rates at which an inhibitor associates (kₒₙ) and dissociates (kₒff) from its target can have a profound impact on its pharmacological effect. The concept of residence time (the reciprocal of kₒff) is particularly important. A compound with a long residence time (slow kₒff) may exhibit sustained target inhibition even after its plasma concentration has decreased.

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for dissecting these kinetic parameters, allowing for a more nuanced comparison than equilibrium-based methods alone.[8][9][10]

Cellular Context: Target Engagement and Potency

A potent inhibitor in a biochemical assay is of little value if it cannot reach and engage its target within a living cell. Cellular assays are therefore a non-negotiable step in the benchmarking workflow.[11]

  • Target Engagement: This confirms the physical interaction between the inhibitor and its intended target in a physiological environment.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for verifying target engagement.[14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][16] A larger thermal shift indicates more effective target stabilization.

  • Cellular Potency: This is typically measured via a dose-response assay that quantifies a downstream effect of target inhibition, such as cell viability, proliferation, or the modulation of a specific signaling pathway.[17][18]

Section 2: The Benchmarking Workflow: A Phased Approach

A structured, phased approach ensures that data is collected logically, with each phase informing the next. This workflow provides a self-validating system where biochemical potency is correlated with cellular activity.

BenchmarkingWorkflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity & Safety Profile p1_1 Enzyme Kinetics Assay (IC50 / Kᵢ Determination) p1_2 Binding Kinetics Assay (SPR / ITC) p1_1->p1_2 Confirm Potency & MoA p2_1 Target Engagement Assay (e.g., CETSA) p1_2->p2_1 Progress if Potent p2_2 Cellular Potency Assay (e.g., Viability, Signaling) p2_1->p2_2 Confirm Cellular Activity p3_1 Selectivity Profiling (e.g., Kinase Panel) p2_2->p3_1 Progress if Active in Cells p3_2 Early ADME-Tox (e.g., CYP Inhibition, Cytotoxicity) p3_1->p3_2 Assess Therapeutic Window

Caption: A phased workflow for benchmarking novel inhibitors.

Section 3: Detailed Experimental Protocols

The trustworthiness of a benchmarking study rests on the quality and reproducibility of its experimental methods. Below are detailed protocols for key assays.

Protocol: Kᵢ Determination via IC50 Assay

This protocol describes how to determine the IC50 and subsequently calculate the Kᵢ for a competitive inhibitor.

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable assay buffer.

    • Prepare a stock solution of the substrate at a concentration equal to its known Km value.

    • Prepare serial dilutions of the novel inhibitor and the known drug in the assay buffer. A typical range spans from low nanomolar to high micromolar.

  • Assay Execution (96-well plate format):

    • Add a fixed volume of assay buffer to all wells.

    • Add the inhibitor dilutions (novel and known) to the respective wells. Include "no inhibitor" controls.

    • Initiate the reaction by adding the enzyme to each well, followed immediately by the substrate.

    • Incubate the plate at a constant temperature (e.g., 37°C).

    • Monitor the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorescence) over a defined time course.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Normalize the data by expressing the velocities as a percentage of the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration (log [I]).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the inflection point of the curve.[2]

  • Kᵢ Calculation (Cheng-Prusoff Equation):

    • Use the following formula for competitive inhibitors:

      • Kᵢ = IC50 / (1 + ([S] / Kₘ))

    • Where [S] is the substrate concentration used in the assay and Kₘ is the Michaelis constant of the substrate.[3]

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to verify and compare the target engagement of inhibitors in intact cells.[19]

  • Cell Culture and Treatment:

    • Culture the desired cell line to 70-80% confluency.

    • Treat the cells with either the novel inhibitor, the known drug, or a vehicle control (e.g., DMSO) at various concentrations. Incubate for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes). This creates a "melting curve."

    • Cool the samples on ice immediately.

  • Lysis and Protein Quantification:

    • Lyse the cells to release soluble proteins (e.g., via freeze-thaw cycles or sonication).

    • Separate the precipitated (denatured) proteins from the soluble fraction by centrifugation.

    • Collect the supernatant containing the soluble proteins.

  • Target Protein Detection:

    • Quantify the amount of the soluble target protein in each sample using a specific detection method, such as Western blotting or an immunoassay like HTRF or AlphaLISA.[14]

  • Data Analysis:

    • Plot the amount of soluble target protein against the heating temperature for each treatment condition.

    • The presence of a stabilizing inhibitor will shift the melting curve to the right (higher temperatures).

    • The magnitude of this thermal shift (ΔTagg) is a direct measure of target engagement.[12] A larger shift indicates stronger engagement.

Protocol: Early ADME-Tox - CYP Inhibition Assay

Assessing potential drug-drug interactions early is crucial. This protocol evaluates the inhibitory potential of compounds against key Cytochrome P450 (CYP) enzymes.[1]

  • Reagent Preparation:

    • Obtain human liver microsomes, which contain a mixture of CYP enzymes.

    • Prepare solutions of specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • Prepare serial dilutions of the novel inhibitor and the known drug.

  • Assay Execution:

    • In a 96-well plate, combine the human liver microsomes, a NADPH-generating system (cofactor), and the inhibitor dilutions. Pre-incubate briefly.

    • Initiate the reaction by adding the specific CYP probe substrate.

    • Incubate at 37°C for a defined time.

    • Stop the reaction (e.g., by adding acetonitrile).

  • Metabolite Quantification:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis:

    • Calculate the rate of metabolite formation for each inhibitor concentration.

    • Determine the IC50 value for the inhibition of each CYP isozyme by plotting the percent inhibition against the inhibitor concentration.

Section 4: Data Interpretation & The Comparative Matrix

The ultimate goal is to synthesize the data into a clear, comparative format. A well-structured table allows for an objective, side-by-side evaluation of the novel inhibitor and the known drug.

Parameter Assay Type Novel Inhibitor "X" Known Drug "Y" Interpretation & Significance
Biochemical Potency
IC50 (nM)Enzyme Kinetics1550Inhibitor X is ~3.3-fold more potent in this specific assay setup.
Kᵢ (nM)Enzyme Kinetics830Inhibitor X has a 3.75-fold higher intrinsic binding affinity for the target.[3][6]
Binding Kinetics
kₒₙ (M⁻¹s⁻¹)SPR2.5 x 10⁵1.8 x 10⁵Similar association rates for both compounds.
kₒff (s⁻¹)SPR1.0 x 10⁻³5.4 x 10⁻³Inhibitor X dissociates ~5-fold slower, suggesting a longer residence time.[10]
Cellular Activity
Cellular IC50 (µM)Cell Viability0.52.0Inhibitor X is 4-fold more potent at inhibiting cell growth.
Target Engagement (ΔTagg)CETSA+5.2 °C+3.1 °CInhibitor X demonstrates superior target stabilization in a cellular context.[12][20]
Selectivity & Safety
Selectivity Score¹Kinase Panel0.080.25A lower score indicates higher selectivity; Inhibitor X is more selective.
CYP3A4 Inhibition (IC50)ADME-Tox> 20 µM2.5 µMInhibitor X shows significantly less potential for drug-drug interactions via CYP3A4.[1]

¹Selectivity Score can be calculated in various ways, e.g., by dividing the number of kinases inhibited by >50% at a given concentration by the total number of kinases tested.

Section 5: Case Study - Visualizing the Mechanism

Consider a scenario where our novel inhibitor targets a key kinase in a cancer-related signaling pathway. Visualizing this helps to contextualize the data.

SignalingPathway receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF ras->raf mek MEK (Target Kinase) raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Cell Proliferation & Survival nucleus->proliferation inhibitor_x Novel Inhibitor 'X' inhibitor_x->mek Strong Inhibition (Kᵢ = 8 nM) inhibitor_y Known Drug 'Y' inhibitor_y->mek Weaker Inhibition (Kᵢ = 30 nM)

Caption: Inhibition of the MEK kinase within a simplified signaling cascade.

This diagram clearly illustrates that both inhibitors act on the same target (MEK), but our novel inhibitor 'X' does so with higher affinity, leading to a more profound blockade of the downstream signal for cell proliferation.

Conclusion

Benchmarking a novel inhibitor is a systematic process of building a value proposition supported by robust, multi-dimensional data. By moving from biochemical characterization to cellular validation and early safety profiling, we can directly compare a new compound to an established one. This comparative guide provides the logical framework, experimental protocols, and data interpretation strategies necessary to determine if a novel inhibitor is not just new, but demonstrably better. This rigorous, evidence-based approach is fundamental to making informed decisions in the complex and resource-intensive process of drug development.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The disposal of a chemical is as important as its application in an experiment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, grounding every recommendation in established safety principles and regulatory awareness. The structural nature of this compound—a halogenated aromatic containing a cyano group—necessitates a rigorous and informed disposal pathway to ensure personnel safety and environmental protection.

Part 1: Core Principles & Hazard Assessment

Understanding the "why" behind a disposal protocol is fundamental to its correct implementation. The molecular structure of this compound dictates its classification as hazardous waste.

  • Halogenated Aromatic Compound : The presence of a bromine atom classifies this molecule as a halogenated organic compound.[1] Such compounds are often persistent in the environment and are subject to strict disposal regulations.[2] Mixing halogenated waste with non-halogenated waste streams can complicate the final disposal process, often increasing costs and environmental impact.[3]

  • Cyano Group (-CN) : The cyanide moiety is associated with significant toxicity. While the toxicity of this specific molecule is not extensively documented, compounds containing a cyano group should be handled with caution. A critical and non-negotiable rule is to never mix cyanide-containing waste with acidic waste, as this can lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[3]

  • Solid State : As a solid reagent, it can pose an inhalation hazard if it becomes airborne dust.[4][5]

Table 1: Hazard Profile and Rationale for Disposal Protocol

Hazard ClassStructural FeatureCausality for Disposal Protocol
Halogenated Waste Bromine on Phenyl RingRequires segregation into a dedicated "Halogenated Organic Waste" stream for proper treatment, typically via high-temperature incineration.[1][6]
Potential Toxicity Cyano (-CN) GroupMandates collection as toxic hazardous waste. Prohibits mixing with acids to prevent HCN gas formation.[3][7]
Environmental Hazard Halogenated AromaticPotential for long-lasting negative effects on aquatic life and the environment if released.[8][9]
Irritant General Chemical NatureSimilar brominated and benzamide compounds are known to cause skin and eye irritation.[10][11][12][13]

Part 2: Step-by-Step Disposal & Decontamination Protocol

This protocol provides a self-validating system for the safe management of waste containing this compound, from the point of generation to the point of collection.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the proper engineering controls and PPE are in place. All waste handling and consolidation should occur within a certified chemical fume hood.[1]

  • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4][14]

  • Skin Protection : Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[14]

  • Respiratory Protection : If there is a risk of generating dust, use a respirator with a particle filter.[5]

Step 2: Waste Segregation - The Critical Control Point

Proper segregation is the most crucial step in chemical waste management. This compound waste must never be disposed of in regular trash or poured down the drain.[6][7] It must be collected as regulated hazardous waste.

The following diagram illustrates the decision-making process for segregating different forms of waste associated with this compound.

Caption: Waste segregation workflow for this compound.

Step 3: Container Management and Labeling

Proper container management prevents spills and ensures regulatory compliance.

  • Select the Right Container : Use containers compatible with the chemical waste. For liquids, this is typically a high-density polyethylene (HDPE) or glass bottle with a screw cap. Ensure it is stored in secondary containment to catch any potential leaks.[3][7]

  • Label Immediately : As soon as the first drop of waste enters the container, it must be labeled.[3] The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".

    • List any solvents present and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[3]

  • Keep Containers Closed : Waste containers must be kept tightly closed at all times, except when actively adding waste.[6] This minimizes the release of vapors and prevents spills.

Step 4: Decontamination of Glassware and Surfaces

Any equipment or surfaces that come into contact with the compound must be properly decontaminated.

  • Initial Rinse : Perform a triple rinse of contaminated glassware with a suitable organic solvent (e.g., acetone).

  • Collect Rinsate : The first rinse is the most concentrated and must be collected as halogenated liquid hazardous waste.[1] Subsequent rinses should also be collected in the same waste stream.

  • Final Cleaning : After the solvent rinse, glassware can typically be washed with soap and water.

Part 3: Spill Management Protocol

In the event of a small-scale laboratory spill, a swift and correct response is critical to mitigate exposure and environmental release.

G spill Spill Occurs alert 1. Alert Personnel & Secure Area spill->alert ppe 2. Don Appropriate PPE alert->ppe contain 3. Cover with Inert Absorbent (e.g., vermiculite, sand) ppe->contain collect 4. Collect Contaminated Material Use non-sparking tools contain->collect place 5. Place in a Labeled, Sealable Container for Hazardous Waste collect->place decon 6. Decontaminate Spill Area Collect all cleaning materials as waste place->decon report 7. Report to EHS/Supervisor decon->report

Caption: Step-by-step workflow for responding to a small laboratory spill.

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) emergency line.[3]

Part 4: Final Disposal and Institutional Compliance

The ultimate responsibility for chemical disposal lies with the institution and its licensed waste management partners.

  • Storage : Store your properly labeled, closed waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[3] Ensure segregation from incompatible materials.

  • Request Pickup : When the waste container is approximately three-quarters full, arrange for its collection through your institution's EHS department.[1][3] Do not overfill containers.

  • Documentation : Maintain accurate records of the waste generated as required by your institution and local regulations.

By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that the lifecycle of this compound is managed with the scientific rigor it deserves. Always prioritize your institution's specific EHS guidelines, as they are the final authority on compliance.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • ChemicalBook. (2025). 2-CYANOBENZAMIDE - Safety Data Sheet.
  • Agilent. (n.d.). SAFETY DATA SHEET.
  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Cyanobenzamide.
  • Temple University Environmental Health and Radiation Safety. (2021). CHEMICAL WASTE GUIDELINE - Halogenated Solvents in Laboratories.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-5-fluorobenzaldehyde.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Cyanamide.
  • Arctom Scientific. (n.d.). This compound.
  • P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics.
  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-3-methylbenzene-1,2-diamine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Bromo-2-fluoro-1,3-dimethylbenzene.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid.
  • PubChem. (n.d.). p-Cyanobenzamide.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-anisaldehyde.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.